Propoxyphenyl homohydroxysildenafil
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N6O5S/c1-4-6-19-21-22(28(3)27-19)24(32)26-23(25-21)18-16-17(7-8-20(18)35-15-5-2)36(33,34)30-11-9-29(10-12-30)13-14-31/h7-8,16,31H,4-6,9-15H2,1-3H3,(H,25,26,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQVAJSWFPJSGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701342650 | |
| Record name | Propoxyphenyl homohydroxysildenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701342650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139755-87-6 | |
| Record name | Propoxyphenyl homohydroxysildenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139755876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propoxyphenyl homohydroxysildenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701342650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROPOXYPHENYL HOMOHYDROXYSILDENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2QZ4N72AY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Propoxyphenyl Homohydroxysildenafil
This guide provides an in-depth exploration of a viable synthetic pathway for Propoxyphenyl homohydroxysildenafil, a known analogue of Sildenafil.[1][2] As a compound identified in various contexts, including as an adulterant in dietary supplements, a robust and reproducible synthesis is crucial for the preparation of analytical standards and for further pharmacological investigation.[3][4] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology grounded in established principles of organic chemistry and proven synthetic routes for related analogues.
This compound is structurally distinct from its parent compound, Sildenafil, in two key areas: the ethoxy group on the phenyl ring is replaced by a propoxy group, and the N-methylpiperazine moiety is substituted with an N-(2-hydroxyethyl)piperazine group.[2][3] These modifications necessitate a tailored synthetic approach, which will be elucidated in the following sections. This guide emphasizes the causality behind experimental choices, ensuring a self-validating and scientifically rigorous protocol.
Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound (I) reveals a convergent synthetic strategy. The final sulfonamide bond formation is a key disconnection, leading back to the chlorosulfonated pyrazolopyrimidinone intermediate (II) and N-(2-hydroxyethyl)piperazine (III). Intermediate (II) can be disconnected at the pyrimidinone ring, leading to the acylated aminopyrazole carboxamide (IV). This, in turn, is derived from the aminopyrazole carboxamide (V) and the 2-propoxy-5-(chlorosulfonyl)benzoyl chloride (VI). This pathway allows for the independent synthesis of the core heterocyclic system and the substituted phenyl moiety, maximizing efficiency and yield.
Caption: Retrosynthetic analysis of this compound.
Synthetic Pathway and Experimental Protocols
The forward synthesis is designed as a multi-step process, beginning with the construction of the core pyrazole ring, followed by the preparation of the substituted benzoyl chloride, and culminating in the coupling and final modification steps.
Part 1: Synthesis of the Pyrazole Core Intermediate
The initial phase focuses on constructing the 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, a key building block for the pyrazolopyrimidinone ring system.[5][6]
Step 1.1: Synthesis of Ethyl 2,3-dioxohexanoate
The synthesis begins with a Claisen condensation between diethyl oxalate and 2-pentanone to form the corresponding diketoester.
-
Protocol: To a solution of sodium ethoxide in ethanol, a mixture of diethyl oxalate and 2-pentanone is added dropwise at a controlled temperature. The reaction is stirred until completion, followed by an acidic workup to yield the diketoester.
Step 1.2: Formation of the Pyrazole Ring
The diketoester is then reacted with hydrazine hydrate to form the pyrazole ring.[7]
-
Protocol: Hydrazine hydrate is added to an ethanolic solution of the diketoester from the previous step. The mixture is refluxed, and upon cooling, the pyrazole product crystallizes and can be isolated by filtration.
Step 1.3: N-methylation of the Pyrazole
Regioselective N-methylation is achieved using a suitable methylating agent.[7]
-
Protocol: The pyrazole is dissolved in a suitable solvent, such as DMF, and treated with a base like potassium carbonate, followed by the addition of dimethyl sulfate. The reaction is monitored by TLC, and the product is isolated by extraction.
Step 1.4: Nitration, Amide Formation, and Reduction
The pyrazole carboxylic acid is nitrated, converted to a carboxamide, and then the nitro group is reduced to an amine.[7]
-
Protocol (Nitration): The N-methylated pyrazole is carefully added to a mixture of fuming nitric acid and sulfuric acid at low temperature.
-
Protocol (Amide Formation): The resulting carboxylic acid is converted to its acid chloride using thionyl chloride, followed by treatment with aqueous ammonia to form the carboxamide.
-
Protocol (Reduction): The nitro-pyrazole carboxamide is reduced to the corresponding aminopyrazole carboxamide via catalytic hydrogenation using palladium on carbon.[7]
Part 2: Synthesis of the Phenyl Moiety
This part details the preparation of the 2-propoxybenzoyl chloride with the critical sulfonyl chloride group.
Step 2.1: Preparation of 2-Propoxybenzoic Acid
This starting material can be synthesized via Williamson ether synthesis from salicylic acid and a propyl halide.
-
Protocol: Sodium salicylate is reacted with 1-bromopropane in a suitable solvent like ethanol under reflux to yield 2-propoxybenzoic acid.
Step 2.2: Chlorosulfonylation of 2-Propoxybenzoic Acid
This is a crucial step to introduce the sulfonyl chloride group onto the phenyl ring. An improved method using a combination of chlorosulfonic acid and thionyl chloride can be employed to enhance yield and purity.[8][9]
-
Protocol: 2-Propoxybenzoic acid is added portion-wise to an excess of chlorosulfonic acid at 0-10°C. Thionyl chloride is then added, and the reaction is stirred at room temperature.[9] The reaction mixture is then carefully quenched by pouring it onto ice, and the product is extracted with a suitable organic solvent like dichloromethane.
| Reagent | Molar Ratio | Key Parameters |
| 2-Propoxybenzoic Acid | 1.0 | Starting Material |
| Chlorosulfonic Acid | ~5-10 eq. | Reagent and solvent; ensures complete conversion |
| Thionyl Chloride | ~1.0 eq. | Improves yield by converting sulfonic acid to sulfonyl chloride |
| Temperature | 0-30°C | Controlled to prevent side reactions |
| Reaction Time | 4-6 hours | Monitored by TLC/HPLC |
| Table 1: Key Parameters for Chlorosulfonylation. |
Part 3: Assembly and Final Synthesis
The final steps involve coupling the two key intermediates and introducing the N-(2-hydroxyethyl)piperazine side chain.
Step 3.1: Acylation and Cyclization
The aminopyrazole carboxamide is acylated with the 2-propoxy-5-(chlorosulfonyl)benzoyl chloride, followed by a base-catalyzed cyclization to form the pyrazolopyrimidinone ring.[6][7]
-
Protocol (Acylation): The aminopyrazole carboxamide and the synthesized benzoyl chloride are reacted in an appropriate solvent with a non-nucleophilic base.
-
Protocol (Cyclization): The acylated intermediate is then treated with a strong base, such as potassium tert-butoxide, in an alcoholic solvent to induce cyclization, yielding the chlorosulfonated pyrazolopyrimidinone intermediate (II).[10]
Step 3.2: Sulfonamide Formation
The final step is the reaction of the chlorosulfonated intermediate with N-(2-hydroxyethyl)piperazine to form this compound.
-
Protocol: The chlorosulfonated pyrazolopyrimidinone is dissolved in a solvent like acetonitrile, and N-(2-hydroxyethyl)piperazine is added. The reaction is typically carried out at a slightly elevated temperature to ensure completion. The final product can be purified by column chromatography or recrystallization.
Caption: Overall synthetic workflow for this compound.
Characterization
The final product and all intermediates should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.[11]
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Trustworthiness and Self-Validation
The described protocol is designed to be self-validating. Each step yields a stable intermediate that can be isolated and characterized, confirming the success of the preceding reaction before proceeding. This modular approach minimizes the risk of costly failures in later stages of the synthesis. The use of established and well-documented reaction types, such as Claisen condensations, pyrazole formation, chlorosulfonylation, and amide coupling, provides a high degree of confidence in the viability of this synthetic pathway.[5][7][8]
References
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Gouda, M. A., & Hamama, W. S. (2017). Overview of the synthetic routes to sildenafil and its analogues. Synthetic Communications, 47(14), 1267-1293. Available from: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unveiling Homo Sildenafil: Synthesis, Applications, and Safety Insights. Available from: [Link]
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Gouda, M. A., & Hamama, W. S. (2017). An Overview of the Synthetic Routes to Sildenafil and Its Analogues. ResearchGate. Available from: [Link]
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Rao, D. M., et al. (2015). A Facile, Improved Synthesis of Sildenafil and Its Analogues. Molecules, 20(8), 14844-14859. Available from: [Link]
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Request PDF. (n.d.). Synthesis and Pharmacological Evaluations of Sildenafil Analogues for Treatment of Erectile Dysfunction. Available from: [Link]
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Gouda, M. A., & Hamama, W. S. (2017). Overview of the synthetic routes to sildenafil and its analogues. Taylor & Francis Online. Available from: [Link]
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Alp, M., Coşkun, M., & Göker, H. (2013). Isolation and identification of a new sildenafil analogue adulterated in energy drink: propoxyphenyl sildenafil. Journal of Pharmaceutical and Biomedical Analysis, 72, 155-158. Available from: [Link]
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Balayssac, S., et al. (2012). Analysis of herbal dietary supplements for sexual performance enhancement: first characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants. Journal of Pharmaceutical and Biomedical Analysis, 63, 135-140. Available from: [Link]
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An In-depth Technical Guide to Propoxyphenyl Homohydroxysildenafil (CAS Number: 139755-87-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propoxyphenyl homohydroxysildenafil, a structural analogue of sildenafil, has been identified as an undeclared ingredient in various dietary supplements marketed for sexual enhancement. As a phosphodiesterase type 5 (PDE5) inhibitor, it poses significant health risks to consumers due to its unknown pharmacological and toxicological profile. This technical guide provides a comprehensive overview of this compound, including its chemical properties, presumed mechanism of action, a proposed synthetic route, and detailed analytical methodologies for its detection and characterization. This document is intended to serve as a vital resource for researchers involved in the analysis of adulterated products, the development of novel PDE5 inhibitors, and the study of sildenafil analogues.
Introduction
This compound (CAS 139755-87-6) is a synthetic compound structurally related to sildenafil, the active ingredient in Viagra®. It has been identified in a number of "herbal" or "natural" products, posing a significant public health concern. Unlike approved pharmaceuticals, the efficacy and safety of such analogues are largely unknown[1]. Consumers of these adulterated products are at risk of serious adverse reactions, which can be fatal[2]. This guide aims to consolidate the available technical information on this compound to aid in its identification, understanding, and regulation.
Chemical and Physical Properties
This compound is characterized by the following properties:
| Property | Value | Source |
| CAS Number | 139755-87-6 | [3] |
| IUPAC Name | 5-[5-[4-(2-Hydroxyethyl)piperazinylsulfonyl]-2-propoxyphenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | [3] |
| Molecular Formula | C24H34N6O5S | [4] |
| Molecular Weight | 518.63 g/mol | [4] |
| Appearance | White to Pale Yellow Solid |
Presumed Mechanism of Action: Phosphodiesterase Type 5 (PDE5) Inhibition
As a sildenafil analogue, this compound is presumed to act as a phosphodiesterase type 5 (PDE5) inhibitor. PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, which regulates smooth muscle relaxation in various tissues, including the corpus cavernosum of the penis and the pulmonary vasculature[5][6].
The proposed mechanism of action is as follows:
-
Nitric Oxide (NO) Release: Sexual stimulation triggers the release of NO from nerve endings and endothelial cells in the corpus cavernosum.
-
Guanylate Cyclase Activation: NO activates the enzyme guanylate cyclase.
-
cGMP Production: Activated guanylate cyclase increases the production of cGMP.
-
Smooth Muscle Relaxation: Elevated cGMP levels lead to the relaxation of smooth muscle in the corpus cavernosum, resulting in increased blood flow and penile erection.
-
PDE5-Mediated Degradation: PDE5 specifically hydrolyzes cGMP, terminating the erection.
-
Inhibition by this compound: By inhibiting PDE5, this compound prevents the degradation of cGMP, thereby prolonging its action and enhancing the erectile response[5].
Note: While this is the presumed mechanism, specific in-vitro data on the IC50 value of this compound for PDE5 and its selectivity against other PDE isoenzymes are not currently available in the peer-reviewed literature. Such data is crucial for a comprehensive understanding of its pharmacological profile. A rapid screening assay based on measuring the inhibition of PDE5 activity has been developed for the detection of PDE5 inhibitors in adulterated products[7][8].
Proposed Synthesis
A specific, validated synthesis protocol for this compound has not been published. However, based on established methods for the synthesis of sildenafil and its analogues, a plausible synthetic route can be proposed. The key steps would likely involve the synthesis of the pyrazolopyrimidinone core, followed by chlorosulfonylation and subsequent condensation with N-(2-hydroxyethyl)piperazine.
A patent for pyrazolopyrimidinone antianginal agents describes the synthesis of related compounds, which can serve as a basis for the proposed synthesis of this compound[9].
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An In-Depth Technical Guide to the Mechanism of Action of Propoxyphenyl homohydroxysildenafil
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the mechanism of action for Propoxyphenyl homohydroxysildenafil, a structural analog of sildenafil. As a member of the phosphodiesterase type 5 (PDE5) inhibitor class, its primary pharmacological activity is the potent and selective inhibition of cGMP-specific phosphodiesterase type 5.[1][2] This document elucidates the molecular interactions within the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, details the structural and functional rationale for its action, and provides validated experimental protocols for its characterization. The guide is intended to serve as a foundational resource for researchers engaged in the study of PDE5 inhibitors and the development of novel therapeutics targeting cGMP-mediated signal transduction.
Introduction: The NO/cGMP Signaling Pathway and PDE5
The nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway is a fundamental signaling cascade regulating a multitude of physiological processes, most notably smooth muscle relaxation and vasodilation.[3][4] In tissues such as the penile corpus cavernosum and the pulmonary vasculature, neuronal or endothelial release of NO in response to stimuli activates the enzyme soluble guanylate cyclase (sGC).[4][5] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cGMP.[6]
Elevated intracellular cGMP levels activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets.[1] This cascade results in a decrease in intracellular calcium concentrations, leading to the relaxation of smooth muscle cells.[1] This vasorelaxation is the physiological basis for penile erection and the reduction of pulmonary arterial pressure.[2][7]
The duration and intensity of the cGMP signal are tightly controlled by a family of enzymes known as phosphodiesterases (PDEs), which hydrolyze the cyclic phosphate bond of cGMP, converting it to the inactive 5'-guanosine monophosphate (5'-GMP).[8] In the corpus cavernosum, PDE type 5 (PDE5) is the predominant isoform responsible for cGMP degradation.[2] Consequently, inhibition of PDE5 prevents cGMP breakdown, enhances the effect of NO, and prolongs smooth muscle relaxation.[5][9]
Molecular Profile of this compound
This compound is a sildenafil analog designed for research purposes.[10] Its formal chemical name is 5-[5-[4-(2-Hydroxyethyl)piperazinylsulfonyl]-2-propoxyphenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.[11]
Compared to its parent compound, sildenafil, it possesses two key structural modifications:
-
Propoxy Group: The ethoxy group at the 2-position of the phenyl ring in sildenafil is replaced by a propoxy group.
-
Hydroxyethyl Group: The methyl group on the piperazine ring of sildenafil is replaced by a hydroxyethyl (-CH₂CH₂OH) group. This modification is the basis for the "homohydroxy" nomenclature, representing a homologated version of a hydroxyl group.
These modifications are critical for defining the compound's specific pharmacological profile, including its binding affinity, selectivity, and pharmacokinetic properties, when compared to other PDE5 inhibitors.[12]
Core Mechanism of Action: Competitive Inhibition of PDE5
The central mechanism of action for this compound is its function as a competitive binding agent at the catalytic site of the PDE5 enzyme.[1] The molecular structure of sildenafil and its analogs mimics the purine ring of the natural substrate, cGMP.[1][12]
By occupying the active site, the inhibitor prevents cGMP from binding and being hydrolyzed. This inhibition leads to an accumulation of cGMP in cells where the NO/sGC pathway is active, thereby potentiating downstream signaling without directly causing an erection or vasodilation in the absence of an initial NO stimulus.[1][5] The inhibition is reversible and concentration-dependent. The potency of this inhibition is quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit 50% of the PDE5 enzyme's activity in vitro.
The following diagram illustrates the NO/cGMP signaling pathway and the point of intervention by a PDE5 inhibitor like this compound.
Structure-Activity Relationship (SAR) Insights
The development of second-generation PDE5 inhibitors focuses on enhancing potency, selectivity, and pharmacokinetic profiles.[13] The structural changes in this compound relative to sildenafil suggest potential modulations in its activity:
-
Propoxyphenyl Group: The extension of the alkyl chain from ethoxy to propoxy can modify the hydrophobic interactions within a specific pocket of the PDE5 active site. This could potentially increase binding affinity and potency if the larger group achieves a more optimal fit.[13]
-
Hydroxyethyl Piperazine Moiety: This modification introduces a polar hydroxyl group and extends the carbon chain. This can alter the compound's solubility, metabolic stability, and potential for hydrogen bonding with amino acid residues in the active site. It may also influence selectivity against other PDE isoforms, which is a critical factor for minimizing off-target effects (e.g., visual disturbances associated with PDE6 inhibition or back pain with PDE11 inhibition).[14]
Experimental Validation & Protocols
Characterizing the mechanism of action of a novel PDE5 inhibitor requires rigorous experimental validation. The following protocols outline the core assays for determining inhibitory potency and cellular efficacy.
In Vitro PDE5 Enzyme Inhibition Assay
This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified recombinant PDE5. A common method is the fluorescence polarization (FP) assay.[15][16]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3) in DMSO to create a range of concentrations for testing (e.g., from 100 µM to 1 pM).
-
Prepare the complete assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT).[15]
-
Dilute purified recombinant human PDE5A1 enzyme and FAM-labeled cGMP substrate to their final working concentrations in the assay buffer as per the manufacturer's instructions (e.g., BPS Bioscience).[16]
-
-
Assay Procedure:
-
To a 96-well black microplate, add 2 µL of each compound dilution, sildenafil as a positive control, and DMSO as a negative (100% activity) control.
-
Add 20 µL of the diluted PDE5A1 enzyme solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding 20 µL of the diluted FAM-cGMP substrate to all wells.
-
Incubate for 60 minutes at 37°C.
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the percent inhibition for each concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Cell-Based cGMP Quantification Assay
This assay validates the inhibitor's effect in a physiological context by measuring the accumulation of intracellular cGMP in cells stimulated to produce NO.[17]
Step-by-Step Protocol:
-
Cell Culture:
-
Plate a suitable cell line (e.g., vascular smooth muscle cells or HEK293 cells engineered to express components of the pathway) in a 96-well plate and grow to confluence.
-
-
Compound Treatment:
-
Aspirate the culture medium and replace it with a buffer containing various concentrations of this compound. Incubate for 30 minutes.
-
-
Cellular Stimulation:
-
Add an NO donor (e.g., sodium nitroprusside, SNP) to all wells to stimulate sGC and initiate cGMP production. Incubate for a defined period (e.g., 10 minutes).
-
-
Cell Lysis and Quantification:
-
Stop the reaction and lyse the cells using the lysis buffer provided in a commercial cGMP quantification kit (e.g., ELISA or HTRF-based kits).
-
Measure the intracellular cGMP concentration according to the kit manufacturer's protocol.
-
-
Data Analysis:
-
Plot the measured cGMP concentrations against the inhibitor concentration to demonstrate a dose-dependent increase in cGMP accumulation.
-
Data Presentation & Interpretation
The primary output from the in vitro assay is the IC₅₀ value, which is a critical measure of the compound's potency. This data is best presented in a comparative table.
| Parameter | Sildenafil | This compound | Reference(s) |
| In Vitro Potency | |||
| PDE5 IC₅₀ | ~2-5 nM | To be determined experimentally | [3][14] |
| In Vitro Selectivity | |||
| vs. PDE6 (retina) | ~10-fold | To be determined experimentally | [14] |
| vs. PDE11 (testis) | ~20-fold | To be determined experimentally | [14] |
Table 1: Comparative preclinical performance metrics for PDE5 inhibitors. The values for this compound are to be populated from the experimental work described.
A lower IC₅₀ value for this compound compared to sildenafil would indicate higher potency. Higher selectivity ratios (IC₅₀ for other PDE / IC₅₀ for PDE5) would suggest a potentially improved safety profile with fewer off-target effects.
Conclusion
This compound acts as a competitive inhibitor of the PDE5 enzyme, fully consistent with the established mechanism of the sildenafil class of compounds. Its specific efficacy is determined by the structural modifications—a propoxy group and a hydroxyethyl piperazine moiety—which modulate its interaction with the enzyme's active site. The definitive characterization of its potency and selectivity requires rigorous in vitro and cell-based assays as outlined in this guide. This foundational understanding is paramount for any further research or development involving this and other novel PDE5 inhibitors.
References
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Sildenafil. Wikipedia. [Link]
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What is the mechanism of action of Sildenafil (sildenafil) in males with erectile dysfunction?. (2025-03-05). fda.gov. [Link]
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[Mode of action of sildenafil]. PubMed. [Link]
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PDE5 inhibitor. Wikipedia. [Link]
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Phosphodiesterase 5 inhibitors. PHA UK. [Link]
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PDE5 inhibitors: List, how they work, foods, and more. Medical News Today. [Link]
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Phosphodiesterase Type 5 (PDE5) Inhibitors. (2017-08-02). LiverTox - NCBI Bookshelf - NIH. [Link]
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PDE5 Inhibitor List: Medication Uses, Dosage Forms, and More. (2023-11-01). GoodRx. [Link]
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The mechanism of action of sildenafil and its subsequent potential... ResearchGate. [Link]
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Structure – Activity Relationships of PDE5 Inhibitors (Supporting Material). ResearchGate. [Link]
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This compound | CAS 139755-87-6. Veeprho. [Link]
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Vardenafil: structural basis for higher potency over sildenafil in inhibiting cGMP-specific phosphodiesterase-5 (PDE5). PubMed. [Link]
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Developing a phosphodiesterase-5 inhibitor assay to... (2019-09-26). F1000Research. [Link]
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This compound (C24H34N6O5S). PubChemLite. [Link]
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Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. (2018-02-28). PubMed. [Link]
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A cell-based cGMP assay useful for ultra-high-throughput screening and identification of modulators of the nitric oxide/cGMP pathway. PubMed. [Link]
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Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor. (2023-07-24). BellBrook Labs. [Link]
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An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies. NIH. [Link]
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(PDF) Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. ResearchGate. [Link]
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PDE5A1 Assay Kit. BPS Bioscience. [Link]
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A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors. (2023-02-12). Frontiers. [Link]
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Structure elucidation of sildenafil analogues in herbal products. ResearchGate. [Link]
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PDE5 is converted to an activated state upon cGMP binding to the GAF A domain. NIH. [Link]
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PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery. bpspubs.onlinelibrary.wiley.com. [Link]
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Propoxyphenyl Homohydroxysildenafil: A Technical Guide to the Characterization of a Novel Sildenafil Analogue as a PDE-5 Inhibitor
An in-depth technical guide by a Senior Application Scientist
Disclaimer: Propoxyphenyl homohydroxysildenafil is a known analogue and impurity of sildenafil. The following guide is a comprehensive framework for the scientific evaluation of this, or any similar novel compound, as a potential Phosphodiesterase Type 5 (PDE-5) inhibitor. The protocols and discussions are based on established methodologies in drug discovery and development.
Abstract
The clinical success of sildenafil has spurred significant interest in the development of novel phosphodiesterase type 5 (PDE-5) inhibitors with potentially improved pharmacological profiles. This compound represents one such analogue, identified as a sildenafil-related compound. This technical guide provides a comprehensive, step-by-step framework for researchers, chemists, and drug development professionals to thoroughly characterize a novel sildenafil analogue like this compound. Eschewing a rigid template, this document is structured to logically follow the scientific journey from foundational mechanistic understanding to detailed preclinical evaluation. It provides not just protocols, but the causal reasoning behind experimental choices, ensuring a self-validating system of inquiry. We will cover the core signaling pathway, the chemical identity and proposed synthesis of the candidate molecule, detailed protocols for in vitro potency and selectivity assessment, robust analytical method development using HPLC, and a framework for foundational in vivo pharmacokinetic studies. Each section is grounded in authoritative references and includes data visualization and workflow diagrams to ensure clarity and reproducibility.
Part 1: Foundational Understanding of PDE-5 Inhibition
The Nitric Oxide/Cyclic GMP Signaling Pathway
The physiological process of penile erection is a hemodynamic event governed by the relaxation of smooth muscle in the corpus cavernosum. This relaxation is primarily mediated by the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] During sexual stimulation, nerve impulses and endothelial cells release NO. NO then activates the enzyme soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[3] The subsequent increase in intracellular cGMP concentration activates protein kinase G (PKG), leading to the phosphorylation of several downstream targets. This cascade results in a decrease in intracellular calcium levels, causing smooth muscle relaxation, increased arterial blood flow into the corpora cavernosa, and consequently, penile erection.[4]
Caption: The Nitric Oxide/cGMP signaling pathway in smooth muscle cells.
The Role of Phosphodiesterase Type 5 (PDE-5)
The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP, a reaction catalyzed by cGMP-specific phosphodiesterase type 5 (PDE-5).[1][2] By degrading cGMP, PDE-5 effectively acts as a brake on the signaling pathway, causing smooth muscle contraction and a return to the flaccid state. PDE-5 inhibitors work by blocking this degradative action.[4] This inhibition prevents the breakdown of cGMP, leading to its accumulation and an enhancement of the NO-mediated erectile signaling, thereby improving or restoring erectile function in the presence of sexual stimulation.[1]
Sildenafil and its Analogues
Sildenafil was the first orally active, potent, and selective PDE-5 inhibitor approved for the treatment of erectile dysfunction.[4] Its chemical structure, 5-[2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, has served as a scaffold for the development of numerous analogues.[5][6] The rationale for creating new analogues includes searching for molecules with:
-
Improved Selectivity: Greater selectivity for PDE-5 over other PDE isoforms (e.g., PDE-6 in the retina, PDE-11 in the heart and skeletal muscle) could reduce the incidence of side effects.[4]
-
Favorable Pharmacokinetics: Modifications can alter absorption, distribution, metabolism, and excretion (ADME) profiles, potentially leading to a faster onset or longer duration of action.[5]
-
Novel Intellectual Property: Creating structurally distinct molecules that retain or improve upon the desired activity.
Part 2: this compound - A Candidate Molecule
Chemical Identity
This compound is an analogue of sildenafil. Its known chemical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 5-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,5-d]pyrimidin-7-one | [7] |
| CAS Number | 139755-87-6 | [8][9] |
| Molecular Formula | C₂₄H₃₄N₆O₅S | [10][11] |
| Molecular Weight | 518.63 g/mol | [11][12] |
The structure differs from sildenafil primarily in the substitution on the phenyl ring (propoxy instead of ethoxy) and the piperazine ring (a hydroxyethyl group instead of a methyl group).
Proposed Synthetic Route
The synthesis of sildenafil analogues typically follows a well-established pathway involving the chlorosulfonation of a pyrazolopyrimidinone intermediate, followed by condensation with a desired piperazine derivative.[6][13] A plausible route for this compound is outlined below.
Causality of Experimental Choices: This multi-step synthesis is designed to build the complex molecule logically. The initial steps create the core pyrazolopyrimidinone scaffold. Chlorosulfonation is a critical step to create a reactive sulfonyl chloride group, which can then be coupled with the specific N-(2-hydroxyethyl)piperazine to introduce the final side chain that defines this particular analogue. Each step requires careful purification to ensure the final product is free of starting materials and by-products.
Caption: Proposed synthetic workflow for this compound.
Part 3: In Vitro Characterization
The primary goal of in vitro characterization is to determine the potency of the compound against the target enzyme (PDE-5) and its selectivity against other related enzymes.
Protocol: PDE-5 Enzyme Inhibition Assay (Fluorescence Polarization)
Principle: This homogeneous assay measures the hydrolysis of a fluorescein-labeled cGMP substrate (cGMP-FAM) by the PDE-5 enzyme. When cGMP-FAM is hydrolyzed, the resulting linear monophosphate binds to a large binding agent. The binding of the small fluorescent molecule to the large agent slows its rotation in solution, causing an increase in the fluorescence polarization (FP) signal. An inhibitor will prevent this hydrolysis, resulting in a low FP signal.[14][15]
Materials and Reagents:
-
Recombinant Human PDE-5A1 Enzyme
-
FAM-Cyclic-3′,5′-GMP (fluorescent substrate)
-
PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Binding Agent (phosphate-binding nanoparticles)
-
Test Compound (this compound) and Positive Control (Sildenafil)
-
DMSO
-
384-well black microplate
-
Microplate reader capable of measuring fluorescence polarization
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound and sildenafil in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to test a range of concentrations.
-
Assay Plate Setup: Add a small volume (e.g., 200 nL) of the diluted compounds, positive control, and a DMSO-only control (for 100% enzyme activity) to the designated wells of the microplate.
-
Enzyme Addition: Dilute the recombinant PDE-5A1 enzyme in PDE Assay Buffer to the desired working concentration. Add the diluted enzyme solution (e.g., 5 µL) to all wells except the "no enzyme" blank wells.
-
Inhibitor Binding: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare the FAM-Cyclic-3′,5′-GMP substrate solution in assay buffer. Initiate the enzymatic reaction by adding the substrate solution (e.g., 5 µL) to all wells.
-
Enzymatic Reaction: Incubate the plate for 60 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding the Binding Agent (e.g., 10 µL) to all wells. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the fluorescence polarization (in mP units) on a compatible microplate reader.
Data Analysis:
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_blank) / (mP_control - mP_blank)) Where mP_sample is the well with the test compound, mP_blank is the well with no enzyme, and mP_control is the well with DMSO only.[14]
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Caption: Workflow for the in vitro PDE-5 inhibition fluorescence polarization assay.
Protocol: PDE Isoform Selectivity Profiling
Rationale: Off-target inhibition of other PDE isoforms is a primary cause of side effects for PDE-5 inhibitors. For instance, inhibition of PDE-6, found in retinal photoreceptors, is associated with visual disturbances, while inhibition of PDE-11 may be linked to myalgia.[1][4] Therefore, assessing the selectivity of a new compound is a critical step in de-risking its development.
Methodology: The same fluorescence polarization assay protocol described above is used, but recombinant enzymes for other PDE isoforms (e.g., PDE1, PDE2, PDE3, PDE4, PDE6, PDE11) are substituted for PDE-5. The appropriate fluorescent substrate (e.g., FAM-cAMP for PDE4) must be used for each enzyme.
Data Presentation: The resulting IC₅₀ values should be summarized in a table to calculate selectivity ratios.
| PDE Isoform | This compound IC₅₀ (nM) | Sildenafil IC₅₀ (nM) | Selectivity Ratio (IC₅₀ PDE-X / IC₅₀ PDE-5) |
| PDE-5 | [Experimental Value] | [Reference Value] | 1 |
| PDE-6 | [Experimental Value] | [Reference Value] | [Calculated Value] |
| PDE-11 | [Experimental Value] | [Reference Value] | [Calculated Value] |
Part 4: Analytical Method Development for Quantification
A validated analytical method is essential for quality control of the bulk drug substance and for quantifying the compound in biological matrices during pharmacokinetic studies.
Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. The test compound is injected onto the column, and its retention time is measured as it elutes. The area under the peak is proportional to its concentration.
Step-by-Step Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point for sildenafil-like molecules.[16][17]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., Ammonium Formate, pH 3.0) and an organic solvent (e.g., Acetonitrile). An isocratic method with a fixed ratio (e.g., 30:70 Water:Acetonitrile) can be developed.[16]
-
Detection: Sildenafil and its analogues have a strong UV absorbance. A wavelength of ~290 nm is often effective.[17][18]
-
Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase and create a series of dilutions to establish a calibration curve (e.g., 1-100 µg/mL).
-
Analysis: Inject equal volumes (e.g., 20 µL) of the standards and the test sample.
-
Quantification: Plot the peak area versus the concentration of the standards to create a linear regression curve. Use the equation of the line to determine the concentration of the unknown sample.
Method Validation: The developed method must be validated for linearity, precision (repeatability), accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ) to ensure it is fit for purpose.[19]
| HPLC Parameter | Recommended Condition | Rationale |
| Column | C18 (4.6 x 150 mm, 5 µm) | Good retention and resolution for hydrophobic molecules like sildenafil analogues.[17][19] |
| Mobile Phase | Acetonitrile / 60 mM Ammonium Formate pH 3.0 | Provides good peak shape and is MS-compatible for future LC-MS/MS development.[16] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing reasonable run times and pressure.[16] |
| Detection (UV) | 294 nm | Wavelength of maximum absorbance for the sildenafil chromophore.[16] |
| Injection Vol. | 20 µL | Standard volume to ensure reproducibility.[17] |
Part 5: In Vivo Pharmacokinetic (PK) Evaluation
PK studies are performed to understand how the body processes the drug, which is crucial for determining dosing regimens and predicting efficacy and safety.
Protocol: Preclinical PK Study in a Rodent Model (e.g., Sprague-Dawley Rat)
Rationale: The rat is a commonly used preclinical model for initial PK screening due to its well-characterized physiology and the availability of historical data for comparison.
Study Design: A randomized, two-period, crossover study design is efficient as it allows each animal to serve as its own control, minimizing inter-subject variability.[20]
-
Animal Acclimation: House male Sprague-Dawley rats (n=6-8) in appropriate conditions for at least one week before the study.
-
Group Allocation: Randomly assign animals to two sequence groups (Test->Reference or Reference->Test). The reference compound would be sildenafil.
-
Dosing (Period 1): Administer a single oral dose (e.g., 10 mg/kg) of the assigned compound via oral gavage.
-
Blood Sampling: Collect serial blood samples (e.g., ~100 µL) from a cannulated vessel (e.g., jugular vein) at specified time points: pre-dose, and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing: Process blood to collect plasma and store at -80°C until analysis.
-
Washout Period: Allow a washout period of at least one week to ensure complete clearance of the drug.
-
Dosing (Period 2): Administer the alternate compound to each animal and repeat the blood sampling procedure.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method, which offers superior sensitivity and selectivity for complex biological matrices compared to HPLC-UV.[21]
PK Parameter Calculation: Use non-compartmental analysis software to calculate the following key parameters from the plasma concentration-time data:
-
Cₘₐₓ: Maximum observed plasma concentration.[20]
-
Tₘₐₓ: Time to reach Cₘₐₓ.[20]
-
AUC₀₋ₜ: Area under the plasma concentration-time curve from time zero to the last measurable concentration.[20]
-
t₁/₂: Terminal elimination half-life.
Caption: Workflow for a two-period crossover in vivo pharmacokinetic study.
Part 6: Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous cascade for the initial characterization of this compound, or any novel sildenafil analogue, as a PDE-5 inhibitor. By following this framework—from confirming potent and selective in vitro activity to developing a robust analytical method and defining its initial in vivo pharmacokinetic profile—researchers can build a comprehensive data package. This foundational knowledge is critical for making informed decisions about the compound's potential as a therapeutic candidate.
Future work would involve expanding upon this foundation with secondary pharmacodynamic studies to confirm in vivo efficacy in relevant disease models, comprehensive toxicology and safety pharmacology studies to establish a safety window, and formulation development to create a stable and bioavailable dosage form suitable for further clinical investigation.
Part 7: References
-
Urology Text. (n.d.). Phosphodiesterase-5-Inhibitors: Mechanism, Adverse Effects, Contraindications and Dosing. Urology Textbook. Retrieved from [Link]
-
Rotella, D. P. (2008). Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). New approaches to the synthesis of sildenafil analogues and their enzyme inhibitory activity. PubMed. Retrieved from [Link]
-
Saeed, A., et al. (2008). Synthesis and Pharmacological Evaluations of Sildenafil Analogues for Treatment of Erectile Dysfunction. ACS Publications. Retrieved from [Link]
-
Wikipedia. (n.d.). PDE5 inhibitor. Wikipedia. Retrieved from [Link]
-
Reddya, B. Y., et al. (2015). A Facile, Improved Synthesis of Sildenafil and Its Analogues. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Phosphodiesterase Type 5 (PDE5) Inhibitors. LiverTox - NCBI Bookshelf. Retrieved from [Link]
-
Hims. (n.d.). PDE5 Inhibitors: Types, How They Work, & More. Good Health by Hims. Retrieved from [Link]
-
Medical News Today. (n.d.). PDE5 inhibitors: List, how they work, foods, and more. Medical News Today. Retrieved from [Link]
-
ResearchGate. (2015). A Facile, Improved Synthesis of Sildenafil and Its Analogues. ResearchGate. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Sildenafil Citrate (Viagra) MS-compatible Mobile Phase on Primesep 100 Column. SIELC Technologies. Retrieved from [Link]
-
Taylor & Francis Online. (2024). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. Taylor & Francis Online. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C24H34N6O5S). PubChemLite. Retrieved from [Link]
-
Impactfactor. (2024). HPLC Determination of Sildenafil in Bulk and Tablet Dosage Form by Applying Green Analytical Chemistry. Impactfactor. Retrieved from [Link]
-
F1000Research. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs using spectrophotometry. F1000Research. Retrieved from [Link]
-
PubMed Central. (n.d.). Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality. PubMed Central. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2023). In-Depth Investigation of Analytical Methods for the Determination of sildenafil citrate and Tramadol hydrochloride in Synthetic. IJPR Journal. Retrieved from [Link]
-
PubMed. (n.d.). Validation of an HPLC method for sildenafil citrate analysis in human plasma samples. PubMed. Retrieved from [Link]
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Food and Drug Administration, Taiwan. (n.d.). This compound. TFDA. Retrieved from [Link]
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Veeprho. (n.d.). This compound. Veeprho. Retrieved from [Link]
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PubMed. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. PubMed. Retrieved from [Link]
-
Universidade de Lisboa. (2024). Systematic review of sildenafil pharmacokinetics in humans. Universidade de Lisboa Repository. Retrieved from [Link]
-
The Catholic University of Korea. (n.d.). Population pharmacokinetic model of sildenafil describing first-pass effect to its metabolite. Repository. Retrieved from [Link]
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J&K Scientific. (n.d.). This compound, 97%, reference material. J&K Scientific. Retrieved from [Link]
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ResearchGate. (2018). (PDF) Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. ResearchGate. Retrieved from [Link]
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BPS Bioscience. (n.d.). PDE5A1 Assay Kit. BPS Bioscience. Retrieved from [Link]
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An In-depth Technical Guide to Propoxyphenyl homohydroxysildenafil: Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propoxyphenyl homohydroxysildenafil is a synthetic compound that has garnered interest within the scientific community due to its structural similarity to Sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor. As an analogue of Sildenafil, it belongs to a class of compounds investigated for their potential therapeutic applications, primarily in the treatment of erectile dysfunction.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, a representative synthetic pathway, analytical methodologies for its characterization, and its pharmacological profile as a PDE5 inhibitor. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Physicochemical Properties
This compound is characterized by its pyrazolopyrimidinone core, a feature it shares with Sildenafil and other PDE5 inhibitors. The key structural distinction lies in the substitution pattern on the phenyl ring and the piperazine moiety.
Chemical Structure:
-
IUPAC Name: 5-[5-[4-(2-Hydroxyethyl)piperazin-1-yl]sulfonyl]-2-propoxyphenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one[1][3]
-
Molecular Weight: 518.63 g/mol [1]
The following table summarizes the key physicochemical properties of this compound:
| Property | Value | Source |
| Molecular Formula | C24H34N6O5S | [1][4] |
| Molecular Weight | 518.63 g/mol | [1] |
| IUPAC Name | 5-[5-[4-(2-Hydroxyethyl)piperazin-1-yl]sulfonyl]-2-propoxyphenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | [1][3] |
| CAS Number | 139755-87-6 | [1][3] |
| Appearance | White to Pale Yellow Solid | [1] |
| Melting Point | 174-176°C | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
| Predicted XlogP | 1.3 | [4] |
Synthesis of this compound: A Representative Pathway
While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a representative synthetic route can be postulated based on established methods for the synthesis of sildenafil and its analogues. The core of this synthesis involves the construction of the pyrazolopyrimidinone scaffold, followed by chlorosulfonation and subsequent condensation with the appropriate piperazine derivative.
Proposed Synthetic Workflow:
The synthesis can be logically divided into three main stages:
-
Formation of the Pyrazolopyrimidinone Core: This typically involves the condensation of a substituted pyrazole with a derivative of a β-keto ester.
-
Chlorosulfonation: Introduction of a chlorosulfonyl group onto the phenyl ring of the pyrazolopyrimidinone intermediate.
-
Final Condensation: Reaction of the chlorosulfonated intermediate with N-(2-hydroxyethyl)piperazine to yield the final product.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Representative):
It is important to note that the following protocol is a representative example based on general synthetic strategies for sildenafil analogues and should be optimized and validated in a laboratory setting.
Step 1: Synthesis of the Pyrazolopyrimidinone Intermediate
-
To a solution of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide in a suitable solvent (e.g., toluene), add 2-propoxybenzoyl chloride.
-
Heat the reaction mixture under reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography to obtain the 5-(2-propoxybenzamido)-1-methyl-3-propyl-1H-pyrazole-4-carboxamide intermediate.
-
Cyclize the intermediate by heating with a suitable base (e.g., potassium tert-butoxide) in a high-boiling point solvent (e.g., N,N-dimethylformamide) to form the pyrazolopyrimidinone core.
Step 2: Chlorosulfonation of the Pyrazolopyrimidinone Intermediate
-
Carefully add the pyrazolopyrimidinone intermediate in portions to an excess of chlorosulfonic acid at a low temperature (e.g., 0-5 °C).
-
Stir the reaction mixture at room temperature for several hours.
-
Pour the reaction mixture carefully onto crushed ice to precipitate the chlorosulfonated product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield the 5-(5-chlorosulfonyl-2-propoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.
Step 3: Synthesis of this compound
-
Dissolve the chlorosulfonated intermediate in a suitable aprotic solvent (e.g., acetonitrile).
-
Add N-(2-hydroxyethyl)piperazine to the solution.
-
Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford this compound.
Analytical Characterization
The structural elucidation and purity assessment of this compound are crucial for its use as a reference standard and in research. A combination of chromatographic and spectroscopic techniques is typically employed for its comprehensive characterization.
Analytical Workflow:
Caption: Standard analytical workflow for the characterization of this compound.
Key Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or Diode Array Detection (DAD) is a fundamental technique for assessing the purity of this compound and for its quantification in various matrices. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful hyphenated technique is invaluable for the identification and quantification of this compound, especially at trace levels. The mass spectrometer provides molecular weight information and fragmentation patterns that are highly specific to the molecule, aiding in its unambiguous identification in complex samples.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the definitive structural elucidation of this compound. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, provide detailed information about the molecular structure and the connectivity of atoms.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecule, which can be used to determine its elemental composition. This is a critical tool for confirming the identity of new or uncharacterized sildenafil analogues.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. Characteristic absorption bands for the carbonyl group of the pyrimidinone ring, the sulfonyl group, and the hydroxyl group can be observed.
Pharmacology and Mechanism of Action
This compound is an analogue of sildenafil and is thus classified as a phosphodiesterase type 5 (PDE5) inhibitor. Its pharmacological effects are mediated through the inhibition of this enzyme.
Mechanism of Action:
The physiological mechanism of erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. NO then activates the enzyme guanylate cyclase, which results in increased levels of cyclic guanosine monophosphate (cGMP). This, in turn, leads to smooth muscle relaxation in the corpus cavernosum, allowing for increased blood flow and an erection.
PDE5 is the enzyme responsible for the degradation of cGMP in the corpus cavernosum. By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby increasing its intracellular concentration. This enhances the effect of NO and results in a more potent and sustained smooth muscle relaxation, facilitating an erection in the presence of sexual stimulation.
Caption: Mechanism of action of this compound as a PDE5 inhibitor.
Pharmacokinetics and Pharmacodynamics:
-
Absorption: It is likely to be orally bioavailable, with absorption potentially affected by food intake, similar to sildenafil.[5]
-
Metabolism: Metabolism is expected to occur primarily in the liver, likely via the cytochrome P450 enzyme system, particularly CYP3A4.
-
Binding Affinity and Selectivity: The affinity of this compound for PDE5 is anticipated to be high, which is a prerequisite for its pharmacological activity. Its selectivity for PDE5 over other PDE isoenzymes (e.g., PDE6, involved in vision) would be a critical determinant of its side-effect profile. Minor structural modifications in sildenafil analogues can influence this selectivity.
Further research is required to fully characterize the pharmacokinetic and pharmacodynamic profile of this specific compound.
Conclusion
This compound is a sildenafil analogue with a well-defined chemical structure and physicochemical properties. While detailed synthetic and pharmacological data are limited, its characterization through established analytical techniques is straightforward. Its mechanism of action as a PDE5 inhibitor is well-understood based on the extensive research on this class of compounds. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, highlighting the key scientific aspects of this compound and identifying areas where further investigation is warranted.
References
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Veeprho. This compound | CAS 139755-87-6. [Link]
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PubChemLite. This compound (C24H34N6O5S). [Link]
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- Corbin, J. D., et al. (2003). [3H]sildenafil binding to phosphodiesterase-5 is specific, kinetically heterogeneous, and stimulated by cGMP. Molecular pharmacology, 63(6), 1364–1372.
- Rybalkin, S. D., et al. (2003). Multiple Affinity States of cGMP-specific Phosphodiesterase for Sildenafil Inhibition Defined by cGMP-dependent and cGMP-independent Mechanisms. Journal of Biological Chemistry, 278(29), 26495–26503.
- Francis, S. H., et al. (1999). Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds. Molecular pharmacology, 56(1), 124–130.
- Blount, M. A., et al. (2004). Binding of tritiated sildenafil, tadalafil, or vardenafil to the phosphodiesterase-5 catalytic site displays potency, specificity, heterogeneity, and cGMP stimulation. Molecular pharmacology, 66(1), 144–152.
- Kim, H., et al. (2013). Pharmacokinetics of single dose sildenafil orally administered in canine models of chronic embolic pulmonary hypertension. Journal of veterinary science, 14(4), 451–455.
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The Clandestine Chemistry of a Counterfeit Compound: A Technical Guide to Propoxyphenyl Homohydroxysildenafil
Abstract
This technical guide provides a comprehensive scientific overview of propoxyphenyl homohydroxysildenafil, a designer analogue of the phosphodiesterase type 5 (PDE-5) inhibitor, sildenafil. Unlike conventionally developed pharmaceuticals, the discovery of this compound is rooted in forensic analysis and regulatory surveillance, where it has been identified as an undeclared and illegal adulterant in so-called "natural" dietary supplements marketed for male sexual enhancement. This document synthesizes the available scientific literature to detail its chemical identity, logical synthetic pathways, analytical methodologies for its detection, and its presumed pharmacological action. Furthermore, it addresses the significant public health risks and regulatory challenges posed by the clandestine inclusion of such potent, unapproved drug substances in consumer products. This guide is intended for researchers, analytical scientists, and drug development professionals to aid in the identification of this compound and to understand the broader implications of designer drug analogues in unregulated markets.
Introduction: A Discovery by Detection, Not Design
The narrative of this compound does not begin in a pharmaceutical research and development laboratory. Instead, its existence came to light through the analytical scrutiny of regulatory bodies and forensic chemists investigating the contents of herbal supplements purported to enhance sexual performance. These products, often marketed as "all-natural," have been found to be adulterated with a variety of synthetic phosphodiesterase type 5 (PDE-5) inhibitors and their analogues.[1][2][3][4] The "discovery" of this compound is, therefore, a story of post-market surveillance and the ongoing challenge of combating drug-adulterated supplements.
This compound is a structural analogue of sildenafil, the active ingredient in Viagra, and homosildenafil. The key structural modifications involve the substitution of the ethoxy group on the phenyl ring with a propoxy group, and the presence of a hydroxyethyl group on the piperazine moiety, characteristic of hydroxyhomosildenafil. These alterations are likely intentional to create a novel chemical entity that might circumvent existing detection methods for known PDE-5 inhibitors, while still retaining the desired pharmacological activity. The presence of such undeclared active pharmaceutical ingredients (APIs) poses a significant threat to public health, as consumers are unknowingly exposed to potent drugs that can have serious side effects and contraindications, particularly for individuals with cardiovascular conditions taking nitrate medications.[5][6][7][8]
This guide will delve into the technical details of this compound, providing a foundational understanding for the scientific community engaged in the detection and characterization of such clandestine compounds.
Chemical Identity and Physicochemical Properties
This compound is a complex organic molecule with the systematic IUPAC name 5-[5-[4-(2-Hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.[9] Its chemical structure is closely related to that of sildenafil, with key modifications that define its identity as a distinct analogue.
| Property | Value | Source |
| Molecular Formula | C24H34N6O5S | PubChem |
| Molecular Weight | 518.63 g/mol | ChemicalBook[10] |
| CAS Number | 139755-87-6 | ChemicalBook[10] |
| Appearance | White to Pale Yellow Solid | ChemicalBook[10] |
| Solubility | Slightly soluble in DMSO and Methanol | ChemicalBook[10] |
| SMILES | CCCC1=NN(C)C2=C1N=C(NC2=O)C3=C(OCCC)C=C(C=C3)S(=O)(=O)N4CCN(CCO)CC4 | PubChem |
Presumed Mechanism of Action: PDE-5 Inhibition
Due to its structural similarity to sildenafil and other known PDE-5 inhibitors, this compound is presumed to act as a selective inhibitor of phosphodiesterase type 5.[1][8] The mechanism of action of PDE-5 inhibitors is well-established in the context of erectile dysfunction.
During sexual stimulation, nitric oxide (NO) is released in the corpus cavernosum of the penis. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to the relaxation of smooth muscle in the corpus cavernosum and allowing for increased blood flow, which results in an erection.
PDE-5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE-5, this compound is believed to prevent the breakdown of cGMP, thereby enhancing the effect of NO and prolonging the smooth muscle relaxation and blood flow necessary for an erection. It is critical to note that this proposed mechanism is based on structural analogy, as specific pharmacological studies on this compound are not publicly available due to its clandestine nature.
Caption: Presumed signaling pathway of PDE-5 inhibition by this compound.
Hypothetical Synthesis Pathway
While the exact synthetic routes used in clandestine laboratories are unknown, a plausible synthesis for this compound can be extrapolated from established methods for synthesizing sildenafil and its analogues.[9][10][11][12][13] The synthesis would likely involve a multi-step process starting from commercially available precursors.
Caption: A plausible, high-level synthetic workflow for this compound.
Disclaimer: The following protocol is a hypothetical representation based on known organic chemistry principles and published syntheses of related compounds. It is for informational purposes only and should not be attempted without proper laboratory facilities, safety precautions, and expertise in chemical synthesis.
Step-by-Step Hypothetical Synthesis Protocol:
-
Chlorosulfonation of 2-Propoxybenzoic Acid:
-
React 2-propoxybenzoic acid with an excess of chlorosulfonic acid, potentially with the addition of thionyl chloride to improve the reaction.
-
The reaction mixture is heated to facilitate the electrophilic aromatic substitution, yielding 2-propoxy-5-(chlorosulfonyl)benzoic acid.
-
The product is isolated by quenching the reaction mixture with ice water and subsequent filtration.
-
-
Formation of the Pyrazolopyrimidinone Core:
-
This is a multi-step process likely involving the reaction of a substituted pyrazole with a derivative of the 2-propoxy-5-(chlorosulfonyl)benzoic acid.
-
The specific intermediates and reaction conditions would be analogous to those used in the synthesis of sildenafil, ultimately forming the pyrazolopyrimidinone ring structure.
-
-
Condensation with 1-(2-hydroxyethyl)piperazine:
-
The intermediate from the previous step, which now contains the sulfonyl chloride group, is reacted with 1-(2-hydroxyethyl)piperazine.
-
This nucleophilic substitution reaction forms the final sulfonamide bond.
-
The reaction is typically carried out in a suitable solvent and may require a base to neutralize the HCl byproduct.
-
The final product, this compound, is then purified using techniques such as column chromatography and recrystallization.
-
Analytical Characterization and Detection
The identification of this compound in adulterated products relies on a suite of advanced analytical techniques.[1][14][15][16] A multi-pronged approach is essential for unambiguous structure elucidation and confirmation.
Chromatographic Separation
-
High-Performance Liquid Chromatography (HPLC): HPLC with a diode-array detector (DAD) is a primary tool for the initial screening and separation of this compound from the complex matrix of a dietary supplement. A reversed-phase C18 column is typically used with a gradient elution of acetonitrile and water (often with a formic acid modifier).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides molecular weight information and fragmentation patterns, which are crucial for identification. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap systems, can provide highly accurate mass measurements, enabling the determination of the elemental composition.[14][15]
Spectroscopic Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are indispensable for the definitive structural elucidation of novel compounds like this compound. These techniques provide detailed information about the connectivity of atoms within the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups present in the molecule, such as the sulfonyl group, carbonyl group, and aromatic rings.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the chromophores in the molecule and can be used as a preliminary detection method in conjunction with HPLC.
Exemplary Analytical Workflow
Caption: A typical workflow for the detection and characterization of this compound.
Pharmacokinetics and Metabolism: An Uncharted Territory
Due to the illicit nature of this compound, there are no formal clinical or preclinical studies on its pharmacokinetics (absorption, distribution, metabolism, and excretion) and metabolism. However, based on its structure and the known metabolic pathways of sildenafil, some predictions can be made:
-
Metabolism: It is highly probable that this compound is metabolized by the cytochrome P450 system in the liver, particularly the CYP3A4 isozyme, which is the primary route for sildenafil metabolism. Potential metabolic pathways could include N-demethylation of the piperazine ring, hydroxylation of the propyl chain, and cleavage of the propoxy group.
-
Pharmacokinetics: The increased lipophilicity from the propoxy group compared to the ethoxy group in sildenafil might influence its absorption and distribution, potentially leading to a longer half-life. However, without experimental data, this remains speculative.
The lack of pharmacokinetic and metabolic data for this and other designer analogues is a major public health concern. The potential for drug-drug interactions, particularly with inhibitors or inducers of CYP3A4, is significant and completely uncharacterized.
Legal Status and Regulatory Actions
This compound is an unapproved new drug. Its inclusion in dietary supplements is illegal under the Federal Food, Drug, and Cosmetic Act in the United States and similar regulations in other countries.[6][17] The U.S. Food and Drug Administration (FDA) has issued numerous warnings and recalls for dietary supplements found to be adulterated with sildenafil, tadalafil, and their analogues.[3][4][5][6][8]
Products containing undisclosed drug ingredients like this compound are considered unapproved drugs and are subject to regulatory action, including seizure, injunction, and criminal prosecution. The challenge for regulatory agencies lies in the continuous emergence of new, structurally modified analogues designed to evade detection.
Conclusion and Future Perspectives
This compound serves as a compelling case study in the evolving landscape of designer drugs and adulterated consumer products. Its "discovery" underscores the critical role of advanced analytical chemistry in public health protection. For researchers and scientists, the challenge lies in developing rapid, robust, and comprehensive screening methods to detect not only known adulterants but also novel, previously uncharacterized analogues.
The clandestine nature of this compound means that its pharmacological and toxicological profiles remain largely unknown, posing a significant risk to unsuspecting consumers.[7][18] This technical guide has synthesized the available information to provide a foundational understanding of this compound. Continued vigilance, international collaboration between regulatory agencies, and the development of innovative detection strategies are paramount to addressing the public health threat posed by the illicit adulteration of dietary supplements with potent synthetic drugs.
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Galietta, G., et al. (2008). Synthesis and Pharmacological Evaluations of Sildenafil Analogues for Treatment of Erectile Dysfunction. Journal of Medicinal Chemistry. [Link]
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Galietta, G., et al. (2008). Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction. PubMed. [Link]
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Stark & Stark. (2025). FDA Issues Warning About Dietary Supplements Containing Active Drug Ingredients. [Link]
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Balayssac, S., et al. (2012). Analysis of herbal dietary supplements for sexual performance enhancement: first characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants. PubMed. [Link]
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Akuamoa, F., et al. (2022). Identification of phosphodiesterase type-5 (PDE-5) inhibitors in herbal supplements using a tiered approach and associated consumer risk. Food Additives & Contaminants: Part A. [Link]
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Campbell, N., et al. (2013). Adulteration of purported herbal and natural sexual performance enhancement dietary supplements with synthetic phosphodiesterase type 5 inhibitors. The Journal of Sexual Medicine. [Link]
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U.S. Food and Drug Administration. (2025). One Source Nutrition, Inc. Issues Voluntary Nationwide Recall of Vitality Capsules Due to Presence of Undeclared Sildenafil and Tadalafil. [Link]
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Smith, K. M., & K. A. G. (2015). The dangers of sexual enhancement supplements and counterfeit drugs to “treat” erectile dysfunction. Translational Andrology and Urology. [Link]
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Long, J. (2020). 'Supplements' tainted with drugs pose jurisdictional challenge for FDA. Natural Products Insider. [Link]
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The Schmidt Firm, PLLC. (2014). Male Sexual Enhancement Pills Recalled by FDA. [Link]
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Tucker, J., et al. (2018). Unapproved Pharmaceutical Ingredients Included in Dietary Supplements Associated With US Food and Drug Administration Warnings. JAMA Network Open. [Link]
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Medscape. (2018). Undeclared Drugs Common in OTC Supplements, FDA Data Show. [Link]
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Shin, J. C., et al. (2010). Isolation and identification of a sildenafil analogue illegally added in dietary supplements. Food Additives & Contaminants: Part A. [Link]
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Oh, S. S., et al. (2008). Detection of Sildenafil Analogues in Herbal Products for Erectile Dysfunction. Journal of Food Protection. [Link]
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Kim, N. S., et al. (2013). Isolation and structural characterisation of a propoxyphenyl-linked thiohomosildenafil analogue found in a herbal product. PubMed. [Link]
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Low, M. Y., et al. (2012). Isolation and characterization of propoxyphenyl linked sildenafil and thiosildenafil analogues in health supplements. PubMed. [Link]
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A Technical Guide to the Structural Differentiation of Propoxyphenyl Homohydroxysildenafil and Sildenafil
Abstract
This technical guide provides an in-depth analysis of the structural distinctions between the phosphodiesterase type 5 (PDE5) inhibitor sildenafil and its analogue, propoxyphenyl homohydroxysildenafil. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the specific molecular variations that define the chemical identities of these two compounds. A comprehensive examination of their structural attributes is presented, alongside a discussion of analytical methodologies that can be employed for their unambiguous differentiation. This guide aims to serve as a critical resource for quality control, regulatory compliance, and research and development within the pharmaceutical sciences.
Introduction: The Landscape of PDE5 Inhibitors and the Emergence of Analogues
Sildenafil, the active pharmaceutical ingredient in Viagra®, was the first orally active drug approved for the treatment of erectile dysfunction.[1] Its mechanism of action involves the selective inhibition of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[1][2] By inhibiting PDE5, sildenafil enhances the effect of nitric oxide (NO), leading to smooth muscle relaxation and increased blood flow.[1] The success of sildenafil has spurred the development of other PDE5 inhibitors and, concurrently, has led to the emergence of numerous undeclared structural analogues in a variety of products, including dietary supplements.[2][3]
The presence of these analogues, such as this compound, presents a significant challenge for regulatory bodies and quality control laboratories. These compounds are often structurally similar to the parent drug, potentially exhibiting similar pharmacological activity but with uncharacterized efficacy and safety profiles. Therefore, the ability to accurately identify and differentiate these analogues from sildenafil is of paramount importance. This guide provides a detailed structural comparison and outlines robust analytical strategies for this purpose.
Comparative Structural Analysis: Sildenafil vs. This compound
The fundamental framework of both sildenafil and this compound is a pyrazolo[4,3-d]pyrimidin-7-one core.[4][5] However, critical differences exist in the substituents attached to the phenyl and piperazine rings.
Sildenafil: The Archetypal Structure
Sildenafil is chemically designated as 5-[2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.[1][4] Its molecular formula is C22H30N6O4S.[4][5]
The key structural features of sildenafil are:
-
A pyrazolo[4,3-d]pyrimidin-7-one core: This bicyclic heteroaromatic system is crucial for its inhibitory activity.
-
A phenyl group at the 5-position: This ring is substituted with two key groups.
-
An ethoxy group (-OCH2CH3) at the 2-position of the phenyl ring.
-
A sulfonylpiperazine group at the 5-position of the phenyl ring.
-
A methyl group (-CH3) attached to the nitrogen at the 4-position of the piperazine ring.
-
A methyl group (-CH3) at the 1-position of the pyrazolopyrimidine ring.
-
A propyl group (-CH2CH2CH3) at the 3-position of the pyrazolopyrimidine ring.
This compound: An Analogue with Key Modifications
This compound is chemically named 5-[5-[4-(2-Hydroxyethyl)piperazinylsulfonyl]-2-propoxyphenyl]-1-methyl-3-propyl-1, 6- dihydro-7H-pyrazolo[4, 3-d]pyrimidin-7-one.[6] Its molecular formula is C24H34N6O5S.[6][7]
A direct comparison with sildenafil reveals two primary structural modifications:
-
Substitution on the Phenyl Ring: Sildenafil possesses an ethoxy group, whereas this compound has a propoxy group (-OCH2CH2CH3) at the same position. This seemingly minor change from an ethyl to a propyl ether adds an extra methylene group, increasing the lipophilicity of this portion of the molecule.
-
Substitution on the Piperazine Ring: Sildenafil features a methyl group on the distal nitrogen of the piperazine ring. In contrast, this compound has a 2-hydroxyethyl group (-CH2CH2OH) at this position. The introduction of a hydroxyl group increases the polarity of this moiety and introduces a potential site for hydrogen bonding.
Structural Differences Summarized
| Feature | Sildenafil | This compound |
| Molecular Formula | C22H30N6O4S | C24H34N6O5S |
| Molecular Weight | 474.58 g/mol | 518.63 g/mol [6][7] |
| Phenyl Ring Substituent | Ethoxy (-OCH2CH3) | Propoxy (-OCH2CH2CH3) |
| Piperazine Ring Substituent | Methyl (-CH3) | 2-Hydroxyethyl (-CH2CH2OH) |
Visualizing the Structural Differences
The following diagrams illustrate the chemical structures of sildenafil and this compound, highlighting the key points of differentiation.
Caption: Chemical structure of Sildenafil.
Caption: Chemical structure of this compound.
Analytical Methodologies for Differentiation
The structural disparities between sildenafil and this compound necessitate the use of high-resolution analytical techniques for their conclusive identification and differentiation.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with tandem mass spectrometry (MS/MS), is the gold standard for identifying sildenafil and its analogues.[8][9][10]
Workflow for LC-MS/MS Analysis:
Caption: A typical LC-MS/MS workflow for the analysis of sildenafil analogues.
Experimental Protocol: LC-MS/MS
-
Sample Preparation:
-
For solid dosage forms, grind the tablet to a fine powder.
-
Extract a known weight of the powder with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Vortex and sonicate to ensure complete extraction.
-
Centrifuge the sample to pelletize insoluble excipients.
-
Dilute the supernatant to an appropriate concentration for LC-MS/MS analysis.
-
-
Chromatographic Separation (HPLC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Rationale: The different polarities of sildenafil and this compound, due to the propoxy vs. ethoxy and methyl vs. hydroxyethyl groups, will result in different retention times, allowing for their chromatographic separation.
-
-
Mass Spectrometric Detection (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.
-
Parent Ion (MS1): The distinct molecular weights of sildenafil (m/z [M+H]+ ≈ 475.2) and this compound (m/z [M+H]+ ≈ 519.2) allow for their differentiation in the full scan MS1 spectrum.
-
Product Ion (MS2): Collision-induced dissociation (CID) of the parent ions will generate characteristic fragment ions. The fragmentation patterns will differ due to the structural variations, providing definitive confirmation of the compound's identity. For instance, the fragmentation of the piperazine ring will yield different product ions for the methyl-substituted sildenafil versus the hydroxyethyl-substituted analogue.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unambiguous structural elucidation. While not typically used for routine screening due to its lower sensitivity and higher cost compared to LC-MS, it is an invaluable tool for the definitive characterization of unknown analogues.
Key Differentiating Features in ¹H NMR:
-
Sildenafil:
-
A triplet corresponding to the methyl protons of the ethoxy group.
-
A quartet corresponding to the methylene protons of the ethoxy group.
-
A singlet for the methyl protons on the piperazine ring.
-
-
This compound:
-
Signals corresponding to the propyl group (triplet, sextet, triplet).
-
Signals for the hydroxyethyl group on the piperazine ring (two triplets).
-
Conclusion
The structural differences between sildenafil and this compound, though localized to two specific substituents, are significant enough to alter their physicochemical properties and, potentially, their pharmacological and toxicological profiles. The key differentiators are the presence of a propoxy group on the phenyl ring and a hydroxyethyl group on the piperazine ring in this compound, in contrast to the ethoxy and methyl groups, respectively, in sildenafil.
For drug development professionals, researchers, and regulatory scientists, the ability to distinguish between these compounds is crucial. Advanced analytical techniques, with LC-MS/MS being the method of choice for routine analysis and NMR for definitive structural confirmation, provide the necessary tools for accurate identification and quantification. This technical guide serves as a foundational resource for understanding the nuances of these structural analogues and for implementing robust analytical strategies to ensure the safety and efficacy of pharmaceutical products.
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An In-depth Technical Guide to Propoxyphenyl Homohydroxysildenafil and its Analogues
Abstract
Sildenafil, the first-in-class phosphodiesterase type 5 (PDE5) inhibitor, revolutionized the treatment of erectile dysfunction. Its commercial success, however, has been shadowed by the clandestine synthesis of numerous undeclared analogues, which are frequently found as adulterants in herbal products and dietary supplements. These "designer drugs" pose a significant public health risk due to their unknown pharmacological, toxicological, and pharmacokinetic profiles. This guide provides a comprehensive technical overview of a specific and increasingly prevalent family of sildenafil analogues, focusing on this compound. We will dissect its chemical structure, explore plausible synthetic routes, and detail the analytical methodologies required for its detection and characterization. Furthermore, this document will survey a range of related compounds, providing a framework for understanding the structure-activity relationships and the challenges these substances present to researchers, clinicians, and regulatory bodies.
The Foundational Role of PDE5 Inhibition
To comprehend the function and intended action of this compound, one must first understand the physiological pathway it is designed to target. Sildenafil and its analogues do not directly cause penile erection; instead, they enhance the natural erectile response to sexual stimulation. This process is governed by the nitric oxide (NO) and cyclic guanosine monophosphate (cGMP) signaling pathway.
Upon sexual stimulation, nerve endings and endothelial cells in the corpus cavernosum release NO. NO activates the enzyme guanylate cyclase, which in turn converts guanosine triphosphate (GTP) into cGMP. It is cGMP that acts as the critical second messenger, leading to the relaxation of smooth muscle in the arteries of the penis, thereby increasing blood flow and causing an erection.
The action of cGMP is terminated by a family of enzymes known as phosphodiesterases (PDEs), which hydrolyze cGMP back to its inactive form, GMP. In the corpus cavernosum, the predominant isoform is PDE5. Sildenafil and its analogues are potent and selective inhibitors of this enzyme. By blocking PDE5, they prevent the degradation of cGMP, leading to elevated cGMP levels, prolonged smooth muscle relaxation, and enhanced erectile function.
Caption: The NO/cGMP pathway and the inhibitory action of PDE5 analogues.
The clandestine appeal of creating analogues lies in modifying the original sildenafil structure just enough to evade patent restrictions and routine analytical screens, while attempting to retain or even enhance its PDE5 inhibitory activity.[1]
Chemical Profile of this compound
This compound is a designer analogue of sildenafil characterized by two principal modifications to the parent molecule. Understanding these changes is key to predicting its properties and developing detection strategies.
-
Propoxy Substitution: The 2-ethoxy group on the phenyl ring of sildenafil is replaced with a 2-propoxy group. This seemingly minor change from an ethyl to a propyl chain increases the molecule's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.[2][3]
-
Hydroxyethyl Side Chain: The N-methyl group on the piperazine ring is replaced with an N-(2-hydroxyethyl) group. This modification introduces a hydroxyl functional group and extends the side chain, earning it the "homo" and "hydroxy" designations. This change increases polarity and introduces a potential site for metabolic conjugation.
The combination of these features results in a unique chemical entity with distinct properties from sildenafil.
| Property | Value | Source |
| IUPAC Name | 5-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | [4] |
| CAS Number | 139755-87-6 | [4][5][6] |
| Molecular Formula | C24H34N6O5S | [5][7][8] |
| Molecular Weight | 518.63 g/mol | [5][6][8] |
| Monoisotopic Mass | 518.23114 Da | [7] |
Synthesis and Characterization
While the exact clandestine methodologies may vary, a plausible synthetic route for this compound can be extrapolated from established procedures for sildenafil and its analogues.[9][10] The synthesis is a multi-step process that requires significant expertise in organic chemistry.
A generalized pathway involves the initial synthesis of the core pyrazolopyrimidinone structure, which is then coupled with a substituted phenyl ring. The key final steps typically involve chlorosulfonation followed by condensation with the desired piperazine derivative.
Caption: Plausible synthetic workflow for this compound.
Structural Elucidation: Confirming the identity of such an analogue requires a suite of advanced analytical techniques.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the cornerstone for detection and identification. High-resolution mass spectrometry (HRMS), such as with Orbitrap or Q-TOF instruments, provides accurate mass measurements of the parent ion (e.g., [M+H]+ at m/z 519.2384) and its fragments, allowing for elemental composition determination.[7][11][12] Tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns, often involving the cleavage of the piperazine ring and the sulfonyl bond, which can be used to pinpoint structural features.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are definitive for structural elucidation. These techniques map the chemical environment of every proton and carbon atom, allowing for the unambiguous assignment of the propoxy group, the hydroxyethyl side chain, and the core heterocyclic structure.[9][13]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups, such as the sulfonyl (S=O) and carbonyl (C=O) stretches, confirming the presence of these motifs within the molecule.[1][9]
A Survey of Related Analogues
This compound is part of a broader class of sildenafil derivatives. Clandestine chemists have explored numerous modifications to the sildenafil scaffold. These can be broadly categorized by the site of modification.
| Analogue Name | Key Structural Modification(s) | Notes |
| Sildenafil | (Parent Compound) | 2-ethoxy on phenyl; N-methyl on piperazine |
| Homosildenafil | N-ethyl on piperazine | Simple homologation of the piperazine substituent.[1] |
| Hydroxyhomosildenafil | N-(2-hydroxyethyl) on piperazine | Same piperazine moiety as the title compound but with an ethoxy group on the phenyl ring.[1] |
| Propoxyphenyl Sildenafil | 2-propoxy on phenyl | N-methyl on piperazine; modification focused on increasing lipophilicity.[2][14] |
| Propoxyphenyl Thiohomosildenafil | 2-propoxy on phenyl; N-ethyl on piperazine; C=S instead of C=O on pyrimidinone core | A complex analogue with three distinct modifications from sildenafil.[3][15] |
| Acetildenafil | Acetyl group (-COCH3) replaces the sulfonyl group (-SO2-) | A significant change to the linker between the phenyl and piperazine rings.[16] |
| Propoxyphenyl Isobutyl Aildenafil | 2-propoxy on phenyl; isobutyl group on piperazine | Another variation on the piperazine substituent.[12] |
Analytical Protocol: LC-MS/MS Screening
The detection of unknown sildenafil analogues in complex matrices, such as herbal supplements, requires a robust and flexible analytical strategy. Routine screening methods that only look for known compounds using techniques like Multiple Reaction Monitoring (MRM) are likely to miss novel analogues.[16] A more effective approach utilizes a combination of full scan HRMS with data-dependent MS/MS acquisition.
Objective: To develop and validate a screening method for the detection and preliminary identification of this compound and related analogues in a dietary supplement matrix.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.
Protocol Steps:
-
Sample Preparation: a. Accurately weigh 100 mg of the homogenized supplement powder into a 15 mL centrifuge tube. b. Add 10 mL of methanol. c. Vortex for 1 minute, then sonicate for 15 minutes to ensure thorough extraction. d. Centrifuge at 4000 rpm for 10 minutes. e. Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
LC Separation: a. Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm). b. Mobile Phase A: 0.1% Formic Acid in Water. c. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. d. Flow Rate: 0.3 mL/min. e. Injection Volume: 5 µL. f. Gradient:
Time (min) % B 0.0 10 10.0 95 12.0 95 12.1 10 | 15.0 | 10 |
-
MS Detection: a. Ionization Mode: ESI Positive. b. Acquisition Mode: Data-Dependent Acquisition (DDA). i. Full Scan (MS1): Mass range m/z 150-1000. ii. Dependent Scan (MS2): Trigger MS/MS fragmentation for the top 3-5 most intense ions from the full scan. Use a dynamic exclusion list to prevent repeated fragmentation of the same ion. c. Collision Energy: Use a stepped collision energy (e.g., 20, 30, 40 eV) to generate a rich fragmentation spectrum.
Caption: General workflow for screening dietary supplements for unknown analogues.
-
Data Analysis: a. Screen the full scan data for the accurate mass of the protonated molecule ([M+H]+) of this compound (m/z 519.2384) and other suspected analogues. b. If a peak is found, examine the corresponding MS/MS spectrum for characteristic fragment ions (e.g., fragments corresponding to the pyrazolopyrimidinone core and the N-hydroxyethylpiperazine sulfonyl group). c. Compare retention time and MS/MS spectra with a certified reference standard for definitive confirmation.
This protocol provides a robust framework for not only detecting the target compound but also for discovering other novel, unexpected analogues within the same analytical run.[17][18][19]
Conclusion and Future Outlook
This compound represents a sophisticated example of the chemical modifications being applied to established pharmaceutical compounds to create illicit products. Its existence underscores the dynamic nature of the designer drug landscape and the persistent challenge it poses to public health and regulatory agencies. Unlike approved pharmaceuticals, these analogues have not undergone any rigorous safety, efficacy, or quality testing, placing consumers at risk of serious adverse events.[1]
Future research in this field must be multi-pronged. There is a critical need for:
-
Synthesis of Reference Standards: The availability of certified reference materials is paramount for the validation of analytical methods and the definitive identification of these compounds in seized materials.
-
Pharmacological Profiling: In-depth studies are required to determine the potency and selectivity of these analogues against PDE5 and other PDE isoforms. Their metabolic fate and potential for drug-drug interactions are completely unknown and warrant investigation.
-
Development of Advanced Screening Methods: Continued innovation in analytical chemistry, including the use of machine learning and AI to predict fragmentation patterns and identify novel structures from complex datasets, will be crucial for staying ahead of clandestine chemists.[18]
By combining synthetic chemistry, pharmacology, and advanced analytical science, the research community can work to identify these hidden threats, understand their physiological effects, and provide the tools necessary for effective regulation and public protection.
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Reddy, A. R., et al. (2016). A Facile, Improved Synthesis of Sildenafil and Its Analogues. Molecules. Available at: [Link]
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Toque, H. A. F., et al. (2008). Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction. Journal of Medicinal Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Synthesis and Pharmacological Evaluations of Sildenafil Analogues for Treatment of Erectile Dysfunction | Request PDF. Available at: [Link]
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Taylor & Francis Online. (2024). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. Available at: [Link]
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The Pharmacological Profile of Propoxyphenyl Homohydroxysildenafil: An In-depth Technical Guide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological profile of propoxyphenyl homohydroxysildenafil, a structural analogue of the well-established phosphodiesterase type 5 (PDE5) inhibitor, sildenafil. Due to the limited availability of direct experimental data for this compound, this guide synthesizes information from closely related analogues and the parent compound, sildenafil, to project its likely pharmacological characteristics. The document delves into the molecular mechanism of action, pharmacokinetic and pharmacodynamic properties, and detailed experimental protocols for the characterization of such compounds. This guide is intended to serve as a foundational resource for researchers and drug development professionals engaged in the study of novel PDE5 inhibitors.
Introduction: The Landscape of PDE5 Inhibition
Phosphodiesterase type 5 (PDE5) inhibitors have revolutionized the treatment of erectile dysfunction (ED) and are also approved for pulmonary arterial hypertension (PAH).[1][2] These agents act by blocking the enzymatic degradation of cyclic guanosine monophosphate (cGMP) in smooth muscle cells, leading to vasodilation and increased blood flow.[3][4] Sildenafil, the first-in-class PDE5 inhibitor, set the precedent for a new therapeutic strategy.[1] The success of sildenafil has spurred the development of numerous structural analogues, some of which have been identified as adulterants in herbal supplements.[5] this compound is one such analogue, belonging to the pyrazolopyrimidinone class of compounds.[6][7][8]
Chemical Structure:
-
IUPAC Name: 5-[5-[4-(2-Hydroxyethyl)piperazinylsulfonyl]-2-propoxyphenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one[7]
This guide will provide a projected pharmacological profile of this compound based on the well-established properties of sildenafil and its other analogues.
Molecular Mechanism of Action: The cGMP Signaling Pathway
The primary mechanism of action of this compound is anticipated to be the potent and selective inhibition of PDE5.[3][4] This inhibition leads to an accumulation of cGMP, a key second messenger in the nitric oxide (NO) signaling pathway.
The NO/cGMP Pathway:
-
Upon sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells in the corpus cavernosum.
-
NO activates soluble guanylate cyclase (sGC).
-
Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.
-
Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates various downstream targets.
-
This phosphorylation cascade results in a decrease in intracellular calcium levels, leading to smooth muscle relaxation, vasodilation, and increased blood flow to the penis, causing an erection.[3][4]
PDE5 terminates this signaling cascade by hydrolyzing cGMP to its inactive form, 5'-GMP. By inhibiting PDE5, this compound is expected to prolong the action of cGMP, thereby enhancing the erectile response to sexual stimulation.[3][4]
Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound on PDE5.
Pharmacokinetic Profile (Projected)
The pharmacokinetic profile of this compound is likely to share similarities with sildenafil, although modifications to the chemical structure will influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Absorption
Sildenafil is rapidly absorbed after oral administration, with a mean absolute bioavailability of about 41%.[11] Food, particularly a high-fat meal, can reduce the rate of absorption of sildenafil, delaying the time to peak plasma concentration (Tmax) and reducing the maximum plasma concentration (Cmax).[11] It is plausible that this compound will also be orally bioavailable, though the presence of the propoxy and hydroxyethyl groups may alter its solubility and absorption characteristics.
Distribution
Sildenafil and its major active metabolite, N-desmethylsildenafil, are approximately 96% bound to plasma proteins.[3][12] The volume of distribution of sildenafil is large, indicating extensive tissue distribution.[12] this compound is also expected to be highly protein-bound and distribute into tissues.
Metabolism
Sildenafil is primarily metabolized in the liver by the cytochrome P450 (CYP) isoenzymes CYP3A4 (major route) and CYP2C9 (minor route).[3][12] The major metabolite is N-desmethylsildenafil, which has about 50% of the potency of the parent compound for PDE5.[12] Given its structural similarity, this compound is likely also a substrate for CYP3A4 and CYP2C9. The hydroxyethyl group may provide an additional site for metabolism, potentially leading to different metabolite profiles.
Excretion
Sildenafil and its metabolites are excreted predominantly in the feces (about 80%) and to a lesser extent in the urine (about 13%).[3][12] A similar excretion profile is anticipated for this compound.
Table 1: Projected Pharmacokinetic Parameters of this compound (based on Sildenafil)
| Parameter | Sildenafil | Projected for this compound |
| Bioavailability | ~41% | Likely orally bioavailable, but percentage may vary. |
| Tmax (fasted) | ~60 minutes | May be similar, but subject to formulation. |
| Protein Binding | ~96% | Expected to be high. |
| Metabolism | Primarily hepatic (CYP3A4, CYP2C9) | Likely metabolized by CYP3A4 and CYP2C9. |
| Active Metabolites | N-desmethylsildenafil | Potential for active metabolites. |
| Elimination Half-life | 3-4 hours | May be similar or altered by structural modifications. |
| Excretion | ~80% feces, ~13% urine | Primarily fecal excretion is expected. |
Pharmacodynamic Profile (Projected)
The pharmacodynamic properties of a PDE5 inhibitor are defined by its potency (IC50) and its selectivity for PDE5 over other phosphodiesterase isoforms.
Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. For PDE5 inhibitors, a lower IC50 value indicates greater potency. Sildenafil has an IC50 for PDE5 in the low nanomolar range.[13] It is expected that this compound would also exhibit potent PDE5 inhibition, likely in the nanomolar range, to be pharmacologically active.[13]
Selectivity
Selectivity is crucial for the safety profile of a PDE5 inhibitor. Inhibition of other PDE isoforms can lead to off-target effects. For example, inhibition of PDE6, found in the retina, is associated with visual disturbances. Sildenafil is highly selective for PDE5 over other PDE isoforms. The selectivity profile of this compound would need to be determined experimentally but is a critical parameter for its therapeutic potential.
Methodologies for Pharmacological Characterization
A thorough pharmacological characterization of this compound would involve a series of in vitro and in vivo studies.
In Vitro Assays
A common method to determine the IC50 of a PDE5 inhibitor is a fluorescence polarization (FP) assay.[14]
Protocol: Fluorescence Polarization-Based PDE5 Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of test concentrations.
-
Prepare a complete assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EDTA).
-
Dilute recombinant human PDE5A1 enzyme and a fluorescently labeled cGMP substrate (e.g., FAM-cGMP) in the assay buffer.
-
-
Assay Procedure:
-
Add the diluted test compound, a positive control (e.g., sildenafil), and a DMSO vehicle control to the wells of a 96-well black microplate.
-
Add the diluted PDE5A1 enzyme to each well.
-
Incubate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the diluted FAM-cGMP substrate to all wells.
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction by adding a binding agent that specifically binds to the hydrolyzed GMP product.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a microplate reader.
-
Calculate the percentage of PDE5 inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]
-
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- 5. Detection of sildenafil analogues in herbal products for erectile dysfunction [pubmed.ncbi.nlm.nih.gov]
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- 9. PubChemLite - this compound (C24H34N6O5S) [pubchemlite.lcsb.uni.lu]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the In-Vitro Evaluation of Propoxyphenyl homohydroxysildenafil
Foreword: A Strategic Approach to Novel PDE5 Inhibitor Characterization
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in-vitro characterization of Propoxyphenyl homohydroxysildenafil, a sildenafil analogue with potential therapeutic applications in erectile dysfunction.[1][2] As this molecule is a structural derivative of a well-established phosphodiesterase type 5 (PDE5) inhibitor, our investigative framework is built upon a logical, multi-tiered approach.[3][4] We will progress from direct enzymatic inhibition to cellular and functional assays, culminating in a preliminary safety assessment. This guide emphasizes not just the procedural steps, but the underlying scientific rationale, ensuring a robust and self-validating experimental design.
Foundational Understanding: The NO/cGMP Signaling Pathway
A thorough in-vitro evaluation of this compound necessitates a clear understanding of its presumed mechanism of action: the inhibition of PDE5 within the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. In vascular smooth muscle cells, NO activates soluble guanylyl cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[5][6] cGMP acts as a second messenger, leading to smooth muscle relaxation and vasodilation.[7] PDE5 terminates this signal by hydrolyzing cGMP to the inactive GMP.[8][9] By inhibiting PDE5, this compound is expected to increase intracellular cGMP levels, thereby potentiating smooth muscle relaxation.[7][10]
Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound on PDE5.
Tier 1: Primary Screening - Direct PDE5 Enzymatic Inhibition
The initial and most critical step is to confirm and quantify the direct inhibitory activity of this compound against PDE5. A label-free LC/MS-based enzymatic activity assay is a robust and modern approach, avoiding potential interferences from labeled substrates.[8]
Experimental Protocol: LC/MS-Based PDE5 Inhibition Assay
-
Reagents and Materials:
-
Recombinant human PDE5 enzyme
-
cGMP (substrate)
-
GMP (standard for quantification)
-
This compound (test compound)
-
Sildenafil (positive control)
-
Assay buffer (e.g., 10 mM Tris pH 7.5, 5 mM MgCl₂, 0.01% Brij 35, 1 mM DTT)[9]
-
Acetonitrile with 0.1% formic acid (for reaction quenching and mobile phase)
-
Ultrapure water with 0.1% formic acid (for mobile phase)
-
96-well microplate
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
-
Procedure:
-
Prepare serial dilutions of this compound and Sildenafil in DMSO, then dilute further in assay buffer to the desired final concentrations.
-
In a 96-well plate, add 10 µL of the diluted test compound or control to respective wells.
-
Add 20 µL of recombinant PDE5 enzyme to each well and pre-incubate for 10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 20 µL of cGMP substrate. The final concentration of cGMP should be at or below the Km value for accurate IC₅₀ determination.
-
Incubate the reaction mixture for 15-30 minutes at 37°C.
-
Terminate the reaction by adding 50 µL of cold acetonitrile with 0.1% formic acid.
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS analysis.
-
Quantify the amount of GMP produced by comparing it to a standard curve.
-
-
Data Analysis:
-
Calculate the percentage of PDE5 inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) using a non-linear regression curve fit.
-
Expected Data Presentation
| Compound | IC₅₀ (nM) |
| This compound | TBD |
| Sildenafil (Control) | TBD |
Tier 2: Cellular Confirmation - Intracellular cGMP Accumulation
Demonstrating that the compound can penetrate the cell membrane and inhibit PDE5 in a cellular context is the logical next step. This is achieved by measuring the accumulation of intracellular cGMP in a relevant cell line, such as human corpus cavernosum smooth muscle cells (hCCSMCs) or a similar vascular smooth muscle cell line.
Experimental Protocol: Cell-Based cGMP Immunoassay
-
Reagents and Materials:
-
hCCSMCs or other suitable vascular smooth muscle cells
-
Cell culture medium and supplements
-
Sodium nitroprusside (SNP) or another NO donor to stimulate cGMP production
-
This compound
-
Sildenafil (positive control)
-
Lysis buffer
-
Commercially available cGMP enzyme immunoassay (EIA) kit
-
-
Procedure:
-
Seed cells in a 96-well plate and grow to confluence.
-
Replace the culture medium with a serum-free medium containing various concentrations of this compound or Sildenafil.
-
Pre-incubate for 30 minutes.
-
Stimulate cGMP production by adding an NO donor (e.g., SNP) and incubate for a further 10-15 minutes.
-
Aspirate the medium and lyse the cells according to the cGMP EIA kit protocol.
-
Perform the cGMP immunoassay on the cell lysates as per the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the intracellular cGMP concentration for each treatment condition using the standard curve from the EIA kit.
-
Plot the cGMP concentration against the logarithm of the compound concentration to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
-
Caption: A streamlined workflow for the in-vitro evaluation of this compound.
Tier 3: Preliminary Safety Assessment - In-Vitro Cytotoxicity
Early assessment of a compound's potential for cytotoxicity is a critical component of drug development, helping to de-risk candidates before they advance to more complex studies.[11][12][13] Standard assays such as the MTT or LDH release assays are employed to evaluate the effect of this compound on cell viability.[14]
Experimental Protocol: MTT Cell Viability Assay
-
Reagents and Materials:
-
A relevant cell line (e.g., HepG2 for hepatotoxicity, or the same vascular smooth muscle cells from Tier 2).
-
Cell culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Doxorubicin or another known cytotoxic agent (positive control).
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing a range of concentrations of this compound or the positive control. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically around 570 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the CC₅₀ value (the concentration that reduces cell viability by 50%).
-
Expected Data Presentation
| Compound | Cell Line | CC₅₀ (µM) |
| This compound | hCCSMCs | TBD |
| This compound | HepG2 | TBD |
| Doxorubicin (Control) | HepG2 | TBD |
Concluding Remarks and Future Directions
This guide outlines a foundational in-vitro strategy for the characterization of this compound. A potent IC₅₀ in the enzymatic assay, followed by a corresponding EC₅₀ in the cellular cGMP assay, and a high CC₅₀ in cytotoxicity assays would provide a strong rationale for advancing this compound. Subsequent investigations could involve assessing selectivity against other PDE isoforms (e.g., PDE6, PDE11) to predict potential side effects, and ex-vivo studies using isolated tissue preparations, such as rabbit corpus cavernosum, to evaluate functional smooth muscle relaxation.[3][4]
References
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Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
- Riss, T. L., & Moravec, R. A. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669. doi: 10.1517/17460441.3.6.655
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Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
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IT Medical Team. (n.d.). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Pharmacological Evaluations of Sildenafil Analogues for Treatment of Erectile Dysfunction. Retrieved from [Link]
-
MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences. Retrieved from [Link]
-
ResearchGate. (n.d.). The sildenafil analogues were tested for their inhibition of PDE5A-mediated cGMP hydrolysis. Retrieved from [Link]
- Khetani, S. R., & Cirit, M. (2016). Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case. PLOS Computational Biology, 12(3), e1004752. doi: 10.1371/journal.pcbi.1004752
- Kumar, D., & Koka, S. (2012). Nitric oxide-cyclic GMP signaling in stem cell differentiation. Journal of Stem Cell Research & Therapy, 2(5), 1000133. doi: 10.4172/2157-7633.1000133
- Zhang, X., & Townes-Anderson, E. (2003). The Nitric Oxide-cGMP Signaling Pathway Differentially Regulates Presynaptic Structural Plasticity in Cone and Rod Cells. The Journal of Neuroscience, 23(10), 4011-4023. doi: 10.1523/JNEUROSCI.23-10-04011.2003
- Li, Y., et al. (2023). A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors. Analytical and Bioanalytical Chemistry, 415, 2397-2405. doi: 10.1007/s00216-023-04576-9
- Hyland, R., et al. (2001). In vitro biotransformation of sildenafil (Viagra) in the male rat: the role of CYP2C11. British Journal of Pharmacology, 133(4), 576-582. doi: 10.1038/sj.bjp.0704118
-
ResearchGate. (n.d.). cGMP-dependent and cGMP-independent pathways of nitric oxide signals. Retrieved from [Link]
- Gambaryan, S., et al. (2023). Role of the NO-GC/cGMP signaling pathway in platelet biomechanics. bioRxiv. doi: 10.1101/2023.04.28.538686
- Dunn, J. D., et al. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. Drug Testing and Analysis, 10(8), 1279-1286. doi: 10.1002/dta.2372
-
Veeprho. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of cGMP on [3H]vardenafil binding at 4° and 30°C. Retrieved from [Link]
- Rybalkin, S. D., et al. (2002). PDE5 is converted to an activated state upon cGMP binding to the GAF A domain. The EMBO Journal, 21(3), 469-478. doi: 10.1093/emboj/21.3.469
-
ResearchGate. (n.d.). PDE5 inhibition increases levels of cGMP in the penile cell. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- El-Gamal, M. I., et al. (2022). Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. Molecules, 27(18), 6019. doi: 10.3390/molecules27186019
- Andersson, K. E. (2018). PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery. British Journal of Pharmacology, 175(13), 2554-2565. doi: 10.1111/bph.14208
-
ResearchGate. (n.d.). (PDF) Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. Retrieved from [Link]
- Slominski, A. T., et al. (2010). Chemical synthesis of 20S-hydroxyvitamin D3, which shows antiproliferative activity. Steroids, 75(8-9), 658-663. doi: 10.1016/j.steroids.2010.03.006
- Guazzi, M., et al. (2007). Phosphodiesterase 5 inhibition with sildenafil reverses exercise oscillatory breathing in chronic heart failure: a long-term cardiopulmonary exercise testing placebo-controlled study. European Heart Journal, 28(19), 2347-2353. doi: 10.1093/eurheartj/ehm329
-
ResearchGate. (n.d.). (PDF) Design, synthesis and antiproliferative activity of hydroxyacetamide derivatives against hela cervical carcinoma cell and breast cancer cell line. Retrieved from [Link]
- MDPI. (2023). Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. International Journal of Molecular Sciences, 24(24), 17565. doi: 10.3390/ijms242417565
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Methodological & Application
Propoxyphenyl homohydroxysildenafil HPLC-UV analysis method
An Application Note and Protocol for the HPLC-UV Analysis of Propoxyphenyl Homohydroxysildenafil
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of this compound. As an analogue of sildenafil, a phosphodiesterase type 5 (PDE5) inhibitor, the accurate determination of this compound is critical for quality control, regulatory compliance, and research in pharmaceutical and supplement industries. The method described herein is developed based on established principles of reversed-phase chromatography and is validated according to the International Council for Harmonisation (ICH) guidelines to ensure specificity, linearity, accuracy, and precision.[1][2] This document provides researchers, scientists, and drug development professionals with a detailed protocol, the scientific rationale behind methodological choices, and a framework for validating the method in their own laboratory environments.
Introduction and Scientific Principle
This compound is a structural analogue of sildenafil, the active ingredient in Viagra®, and is often found as an undeclared adulterant in herbal supplements and so-called "natural" aphrodisiacs.[3][4] Its structural similarity to sildenafil allows it to inhibit the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme, but as an unapproved substance, it poses significant health risks.[5] Therefore, a reliable and validated analytical method is essential for its detection and quantification.
This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a cornerstone technique in pharmaceutical analysis.[2] The fundamental principle involves the separation of the analyte based on its partitioning between a non-polar stationary phase (a C18 column) and a polar mobile phase. This compound, being a relatively non-polar molecule, is retained by the C18 stationary phase. By carefully controlling the composition of the polar mobile phase (a buffered aqueous-organic mixture), we can achieve its elution and separation from other components in the sample matrix.[6]
Detection is accomplished using a UV-Vis spectrophotometric detector. The molecule contains chromophores within its pyrazolopyrimidinone ring system that absorb light in the ultraviolet spectrum. By monitoring the absorbance at a specific wavelength (λmax), we can selectively detect and quantify the analyte as it elutes from the column.[7][8]
Materials and Instrumentation
Instrumentation
-
HPLC System equipped with:
-
Quaternary or Binary Gradient Pump
-
Autosampler with temperature control
-
Thermostatted Column Compartment
-
UV-Vis or Photodiode Array (PDA) Detector
-
-
Analytical Balance (0.01 mg readability)
-
pH Meter
-
Sonicator
-
Vortex Mixer
-
0.45 µm Membrane Filters (e.g., PVDF or Nylon)
Chemicals and Reagents
-
This compound Reference Standard (Purity ≥ 98%)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Triethylamine (TEA) (≥ 99.5%)
-
Phosphoric Acid (85%, Analytical Grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
Detailed Analytical Protocol
Preparation of Solutions
Mobile Phase Buffer (pH 3.0): The use of a pH 3.0 buffer is based on established methods for sildenafil and its analogues, which show good peak shape and resolution in this acidic range. The triethylamine acts as a silanol-masking agent, reducing peak tailing by interacting with free silanol groups on the silica-based stationary phase.[9]
-
Add 7 mL of triethylamine to 900 mL of ultrapure water in a 1 L flask.
-
Stir the solution and carefully adjust the pH to 3.0 ± 0.1 by the dropwise addition of 85% phosphoric acid.
-
Add ultrapure water to bring the final volume to 1000 mL.
-
Filter the buffer through a 0.45 µm membrane filter before use.
Mobile Phase:
-
Combine the Mobile Phase Buffer (pH 3.0) , Methanol , and Acetonitrile in a ratio of 58:25:17 (v/v/v) .
-
Mix thoroughly and degas the solution for 15 minutes in a sonicator. This composition is adapted from the official USP monograph for sildenafil citrate, providing a robust starting point for its analogues.[9]
Diluent: The mobile phase is used as the diluent to ensure compatibility between the sample solvent and the chromatographic system, preventing peak distortion.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Mix thoroughly. This stock solution should be stored at 2-8°C and can be used for up to 7 days.
Working Standard Solutions (for Linearity): Prepare a series of at least five working standard solutions by serially diluting the Standard Stock Solution with the diluent to cover the expected concentration range of the samples. A suggested range is 10 µg/mL to 150 µg/mL.
Chromatographic Conditions
The following table summarizes the optimized instrumental parameters for the analysis. A C18 column is the industry standard for this class of compounds, providing excellent selectivity and retention.[5][10] The temperature is controlled at 30°C to ensure stable retention times and reproducibility.[9] UV detection at 290 nm is selected as it provides high sensitivity for the sildenafil scaffold.[7][9]
| Parameter | Condition |
| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Buffer (pH 3.0) : Methanol : Acetonitrile (58:25:17, v/v/v)[9] |
| Flow Rate | 1.0 mL/min[9][11][12] |
| Column Temperature | 30 °C[9] |
| UV Detection | 290 nm[9] |
| Injection Volume | 10 µL[9] |
| Run Time | Approximately 15 minutes (or 3x the retention time of the analyte) |
Sample Preparation (from Solid Dosage Form)
-
Weigh and finely powder no fewer than 20 tablets or capsule contents to obtain a homogenous sample.
-
Accurately weigh a portion of the powder equivalent to approximately 50 mg of this compound and transfer it to a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent, sonicate for 15 minutes to dissolve the active ingredient, and then allow the solution to return to room temperature.
-
Dilute to volume with the diluent and mix well.
-
Filter a portion of this solution through a 0.45 µm membrane filter into an HPLC vial.
-
Perform a final dilution if necessary to bring the concentration within the linear range of the calibration curve (e.g., dilute 5.0 mL to 50.0 mL for a final nominal concentration of 100 µg/mL).
Method Validation Protocol (ICH Q2(R1) Framework)
A self-validating system is crucial for ensuring the trustworthiness of analytical results. The following protocols, based on ICH guidelines, must be followed to confirm that the method is suitable for its intended purpose.[1][13][14]
System Suitability
Before initiating any validation or sample analysis, the chromatographic system's performance must be verified. This ensures the equipment is operating correctly.
-
Protocol: Inject the 100 µg/mL working standard solution six consecutive times.
-
-
Tailing Factor (Asymmetry): Not more than 1.5.
-
Relative Standard Deviation (%RSD): Not more than 2.0% for the peak areas of the six replicate injections.
-
Theoretical Plates (N): Greater than 2000.
-
Specificity and Forced Degradation
Specificity demonstrates that the analytical signal is solely from the analyte of interest, free from interference from excipients, impurities, or degradation products.[14] Forced degradation studies are essential to establish the stability-indicating nature of the method.[5][11]
-
Protocol:
-
Acid Degradation: Reflux sample solution in 0.1 N HCl at 80°C for 2 hours.[5]
-
Base Degradation: Reflux sample solution in 0.1 N NaOH at 80°C for 2 hours.[5]
-
Oxidative Degradation: Reflux sample solution in 3% H₂O₂ at 80°C for 2 hours.[5][11]
-
Thermal Degradation: Expose solid powder to 105°C for 24 hours.[5]
-
Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.[5]
-
-
Analysis: Analyze the stressed samples alongside an unstressed control. A PDA detector is highly recommended to assess peak purity and ensure no co-eluting peaks are present.
-
Acceptance Criteria: The method must be able to resolve the this compound peak from all degradation product peaks (Resolution > 2.0).
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[6]
-
Protocol: Prepare and inject a series of at least five concentrations across the range of 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Analysis: Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis.
-
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999.
-
Accuracy (Recovery)
Accuracy represents the closeness of the test results to the true value. It is determined by recovery studies.[1]
-
Protocol: Spike a placebo blend with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.
-
Analysis: Analyze the spiked samples and calculate the percent recovery using the formula:
-
% Recovery = (Measured Concentration / Spiked Concentration) * 100
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.[1]
Precision
Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[1]
-
Protocol:
-
Repeatability (Intra-day Precision): Analyze six individual sample preparations at 100% of the target concentration on the same day by the same analyst.
-
Intermediate Precision (Inter-day/Inter-analyst): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Analysis: Calculate the %RSD of the results.
-
Acceptance Criteria: The %RSD should not be more than 2.0%.[11]
Limits of Detection (LOD) and Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[11]
-
Protocol: These can be determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Signal-to-Noise: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[1]
-
Calibration Curve Method:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.[1]
-
-
-
Acceptance Criteria: The LOQ value must be verified by analyzing samples at this concentration to confirm adequate precision (%RSD < 10%) and accuracy.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[15]
-
Protocol: Introduce small changes to the method parameters one at a time, such as:
-
Flow Rate (e.g., 0.9 and 1.1 mL/min)
-
Mobile Phase Organic Composition (e.g., ±2%)
-
Column Temperature (e.g., 28°C and 32°C)
-
Mobile Phase pH (e.g., 2.9 and 3.1)
-
-
Analysis: Evaluate the effect on system suitability parameters (retention time, tailing factor, peak area).
-
Acceptance Criteria: System suitability criteria must still be met, and the results should not deviate significantly from the nominal method.
Data Visualization and Workflows
Diagram 1: General Experimental Workflow
Caption: Logical flow for method validation based on ICH guidelines.
References
-
Steps for HPLC Method Validation. Pharmaguideline. ([Link])
-
Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. Asian Journal of Chemistry; Vol. 23, No. 3 (2011), 1219-1222. ([Link])
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. ([Link])
-
Analytical Validation of Sildenafil Citrate Inhaler Preparation. Thai Journal of Pharmaceutical Sciences. ([Link])
-
HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits... RSC Publishing. ([Link])
-
HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits... RSC Publishing. ([Link])
-
Reversed-phase HPLC determination of sildenafil citrate in the presence of its oxidative-induced degradation products. ResearchGate. ([Link])
-
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. ([Link])
-
HPLC Method for Analysis of Sildenafil Citrate (Viagra) in a Tablet Primesep 100 Column. SIELC Technologies. ([Link])
-
ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. ([Link])
-
A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. ([Link])
-
Optimization and Validation of HPLC-UV Method for the Determination of Vardenafil, Sildenafil, and Tadalafil in Honey-Mixed Herbal Sachets... ResearchGate. ([Link])
-
Rapid Screening and Quantitative Determination of Illegal Phosphodiesterase Type 5 Inhibitors (PDE-5i) in Herbal Dietary Supplements. National Institutes of Health (NIH). ([Link])
-
Determination of Sildenafil Citrate (Viagra) in Pharmaceutical Dosage Forms by Extractive Spectrophotometric, Potentiometric and Conductometric Methods. ResearchGate. ([Link])
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Rapid Determination of Sildenafil Citrate in Pharmaceutical Preparations Using Monolithic Silica HPLC Column. ResearchGate. ([Link])
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Development of new and rapid method for UV spectrophotometric determination of sildenafil in marketed formulations. Scholars Research Library. ([Link])
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Stability indicating HPLC method for simultaneous quantification of sildenafil citrate and dapoxetine hydrochloride in Pharmaceutical products. GSC Biological and Pharmaceutical Sciences. ([Link])
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detection of sildenafil citrate from aphrodisiac herbal formulations. International Journal of Pharmaceutical Sciences and Research. ([Link])
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Development and Validation Method for the Determination of Sildenafil Citrate Tablets by using UV-Spectrophotometer in Pharmaceutical Formulation. TSI Journals. ([Link])
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Identification of Sildenafil Designer Analogues Found in Dietary Supplements. ResearchGate. ([Link])
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Area Under Curve UV Spectrophotometric Method for Determination of Sildenafil Citrate in Bulk. Bulletin of Environment, Pharmacology and Life Sciences. ([Link])
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Application Note: Quantitative Analysis of Propoxyphenyl Homohydroxysildenafil in Adulterated Supplements
Introduction
The adulteration of dietary supplements with undeclared pharmaceutical ingredients is a significant public health concern. Propoxyphenyl homohydroxysildenafil, a sildenafil analogue, is one such compound illicitly added to products marketed for sexual enhancement. Sildenafil is the active ingredient in prescription medications for erectile dysfunction, and its unsupervised use can lead to severe adverse events, especially in individuals with cardiovascular conditions. The presence of novel, unapproved analogues like this compound is particularly alarming as their pharmacological and toxicological profiles are largely unknown.[1]
This application note provides a comprehensive and validated protocol for the quantitative analysis of this compound in various supplement matrices. The primary analytical technique detailed is High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a robust and widely accessible method.[2][3] This guide is intended for researchers, analytical scientists, and regulatory professionals to accurately identify and quantify this adulterant, ensuring consumer safety and product integrity.
Principle of the Method
The methodology is based on the separation and quantification of this compound from the complex supplement matrix using reverse-phase HPLC. The analyte is first extracted from the sample using an appropriate organic solvent. The resulting extract is then clarified by filtration and injected into the HPLC system. Chromatographic separation is achieved on a C18 column, and the analyte is detected by its absorbance of ultraviolet light. Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from certified reference standards.
Materials and Reagents
-
Reference Standard: this compound (purity ≥98%)
-
Solvents: Acetonitrile (ACN, HPLC grade), Methanol (MeOH, HPLC grade), Water (deionized, 18 MΩ·cm)
-
Mobile Phase Additive: Formic acid (reagent grade)
-
Sample Matrices: Dietary supplement capsules, powders, or liquids
-
Extraction Solvent: Methanol or a 1:1 (v/v) mixture of methanol and water
-
Filters: 0.45 µm syringe filters (e.g., PTFE, nylon)
Instrumentation and Chromatographic Conditions
-
Instrument: HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[2][3]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (containing 0.1% formic acid). A typical starting condition is 60:40 (v/v) ACN:Water.[4]
-
Detection Wavelength: Approximately 290 nm.
-
Injection Volume: 10 µL.
Experimental Workflow
The analytical workflow for the quantification of this compound is illustrated below.
Caption: A schematic of the key steps involved in the quantitative analysis of this compound in supplement samples.
Detailed Protocols
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with the mobile phase to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL. These standards will be used to construct the calibration curve.
-
Homogenization: For solid supplements, empty and combine the contents of at least three capsules or a representative portion of the powder to ensure sample homogeneity. For liquid supplements, mix the product thoroughly.
-
Extraction: Accurately weigh approximately 100 mg of the homogenized sample into a suitable container. Add 10 mL of the extraction solvent.
-
Sonication: Sonicate the sample mixture for 20-30 minutes to facilitate the complete extraction of the analyte.[2]
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes to pelletize insoluble excipients.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.[2]
Data Analysis and Quantification
Inject the prepared working standard solutions into the HPLC system. Plot the peak area of this compound as a function of concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value greater than 0.999 is indicative of good linearity.[3]
Inject the prepared sample extract. Identify the peak corresponding to this compound based on its retention time compared to the reference standard. Integrate the peak area of the analyte in the sample chromatogram. The concentration of this compound in the sample extract is then calculated using the calibration curve equation.
The final concentration in the original supplement sample is determined using the following formula:
Concentration (mg/g) = (C × V) / W
Where:
-
C = Concentration in the sample extract (µg/mL) from the calibration curve
-
V = Volume of the extraction solvent (mL)
-
W = Weight of the supplement sample (mg)
Method Validation
To ensure the reliability and accuracy of the results, the analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1).[5][6][7][8][9]
| Validation Parameter | Acceptance Criteria | Rationale |
| Specificity | The analyte peak should be free from interference from matrix components. | Ensures the method is selective for the analyte of interest.[9] |
| Linearity | R² > 0.999 over the specified concentration range.[3] | Demonstrates a proportional response of the detector to the analyte concentration. |
| Accuracy | Recovery of 80-120% for spiked samples.[10] | Measures the closeness of the experimental value to the true value. |
| Precision | RSD ≤ 2% for repeatability (intra-day) and intermediate precision (inter-day). | Assesses the degree of scatter between a series of measurements. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[10] |
Discussion
The HPLC-UV method described provides a robust and reliable means for the quantitative analysis of this compound in dietary supplements. The use of a C18 column is standard for the separation of sildenafil and its analogues.[2][4] The addition of formic acid to the mobile phase helps to improve peak shape and provides compatibility with mass spectrometry (MS) for confirmatory analysis. For regulatory purposes, LC-MS/MS is often preferred for its higher sensitivity and specificity.[10]
It is crucial to use a well-characterized reference standard for accurate quantification.[11] The extraction procedure should be optimized for different sample matrices to ensure complete recovery of the analyte.
Conclusion
This application note details a validated HPLC-UV method for the routine quantification of this compound in dietary supplements. By implementing this protocol, analytical laboratories can effectively screen for and quantify this undeclared ingredient, playing a vital role in protecting public health.
References
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Acta Medica Transilvanica. (n.d.). ANALYSIS OF DIETARY SUPPLEMENTS AND DRUGS FOR ERECTILE DYSFUNCTION BY HPLC-UV. Retrieved from [Link]
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National Institutes of Health. (n.d.). Rapid Screening and Quantitative Determination of Illegal Phosphodiesterase Type 5 Inhibitors (PDE-5i) in Herbal Dietary Supplements. Retrieved from [Link]
-
National Institutes of Health. (2020, February 19). Investigation of the Presence of Sildenafil in Herbal Dietary Supplements by Validated HPLC Method. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of Sildenafil Designer Analogues Found in Dietary Supplements | Request PDF. Retrieved from [Link]
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ResearchGate. (2025, August 5). Investigation of the presence of sildenafil in herbal dietary supplements by validated HPLC method. Retrieved from [Link]
-
PubMed. (n.d.). Analysis of herbal dietary supplements for sexual performance enhancement: first characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants. Retrieved from [Link]
-
JournalAgent. (n.d.). Investigation of the presence of sildenafil in herbal dietary supplements by validated HPLC method. Retrieved from [Link]
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Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers | PDF. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Sildenafil Citrate (Viagra) in a Tablet Primesep 100 Column. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]
-
ResearchGate. (2025, August 7). Analysis of herbal dietary supplements for sexual performance enhancement: First characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants | Request PDF. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R1) Validation of analytical procedures: text and methodology. Retrieved from [Link]
-
PubMed. (n.d.). Isolation and identification of a new sildenafil analogue adulterated in energy drink: propoxyphenyl sildenafil. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Application Note & Protocol: Preparation of a Propoxyphenyl homohydroxysildenafil Reference Standard
Introduction: The Critical Role of a Well-Characterized Reference Standard
Propoxyphenyl homohydroxysildenafil is a sildenafil analogue that has been identified in dietary supplements marketed for sexual enhancement.[1][2][3][4][5][6] As an unapproved phosphodiesterase-5 (PDE-5) inhibitor, its presence poses a significant health risk to consumers.[1][7] For regulatory bodies, pharmaceutical manufacturers, and research institutions, the accurate detection and quantification of this compound are paramount. This necessitates the availability of a highly pure and thoroughly characterized reference standard.
A reference standard serves as the benchmark against which a sample is compared in analytical testing.[8][9] Its quality and purity are therefore critical for obtaining scientifically valid and reproducible results.[10] This application note provides a comprehensive guide to the preparation, purification, and characterization of a this compound reference standard, adhering to principles outlined by the International Council for Harmonisation (ICH).[11][12][13]
Synthesis and Purification Strategy
The synthesis of sildenafil analogues is a well-documented process, often involving the modification of the sildenafil scaffold.[14][15][16][17] The synthesis of this compound follows a similar multi-step pathway.
Synthesis Pathway Overview
A common synthetic route for sildenafil analogues involves the reaction of a pyrazole derivative with a substituted phenylsulfonyl chloride, followed by reaction with a piperazine derivative.[16] For this compound, this would involve the use of a 2-propoxy-5-(chlorosulfonyl)benzoic acid derivative and N-(2-hydroxyethyl)piperazine.
Caption: Generalized synthesis pathway for this compound.
Experimental Protocol: Synthesis
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and available starting materials.
-
Chlorosulfonation: React 2-propoxybenzoic acid with chlorosulfonic acid under controlled temperature conditions to yield 2-propoxy-5-(chlorosulfonyl)benzoic acid.
-
Condensation: React the resulting sulfonyl chloride with a suitable pyrazolopyrimidinone derivative to form the core structure.
-
Coupling: React the intermediate from the previous step with N-(2-hydroxyethyl)piperazine to yield the final product, this compound.
-
Work-up and Crude Purification: Following the reaction, the crude product is isolated through extraction and precipitation.
Purification: Achieving High Purity
For a reference standard, the highest possible purity is required.[10] Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for purifying sildenafil analogues to a high degree of purity.[18]
Protocol: Preparative HPLC Purification
| Parameter | Condition | Rationale |
| Column | C18, 5 µm, e.g., 150 x 4.6 mm | C18 columns provide excellent retention and separation for sildenafil and its analogues.[19][20] |
| Mobile Phase | Acetonitrile and water with a suitable buffer (e.g., ammonium acetate or phosphate buffer) | A gradient elution is typically employed to achieve optimal separation of the target compound from impurities.[21][22] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale, which can be scaled up for preparative purposes.[23] |
| Detection | UV at approximately 230 nm and 290 nm | Sildenafil and its analogues exhibit strong UV absorbance at these wavelengths.[19][21] |
| Injection Volume | Dependent on column loading capacity | The injection volume should be optimized to maximize throughput without compromising resolution. |
Characterization and Qualification of the Reference Standard
A comprehensive characterization is essential to confirm the identity, purity, and potency of the reference standard.[24][25] This involves a combination of spectroscopic and chromatographic techniques.
Identity Confirmation
3.1.1. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition and confirming the molecular weight of the synthesized compound.[1][26][27]
Tandem mass spectrometry (MS/MS) should be performed to study the fragmentation pattern, which can provide structural confirmation by comparing it to known fragmentation pathways of sildenafil analogues.[7][18]
3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of organic molecules.[28][29][30] The chemical shifts and coupling constants of the protons and carbons in the molecule provide a detailed map of its structure. The spectra should be compared with those of known sildenafil analogues to confirm the presence of the propoxy and hydroxyethyl groups.[7][31]
3.1.3. Infrared (IR) and Ultraviolet (UV) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule, while UV spectroscopy provides information about the chromophores.[31]
Purity Assessment
3.2.1. High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is used to determine the purity of the reference standard. The peak area of the main component is compared to the total area of all peaks to calculate the purity.
Protocol: HPLC Purity Analysis
| Parameter | Condition |
| Column | C18, 5 µm, 150 x 4.6 mm |
| Mobile Phase | Acetonitrile: 0.05 M Phosphate Buffer (pH 3.0) (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 290 nm |
| Column Temperature | 30 °C |
3.2.2. Residual Solvent Analysis
Gas Chromatography (GC) with a headspace autosampler is used to determine the presence of any residual solvents from the synthesis and purification processes.
3.2.3. Water Content
Karl Fischer titration is the standard method for determining the water content of the reference standard.
Assay (Potency) Determination
The potency of the reference standard is determined by a quantitative method, typically HPLC, using a certified primary reference standard if available, or by quantitative NMR (qNMR).
Documentation and Management of the Reference Standard
Proper documentation is a critical component of establishing a reference standard.[32]
Certificate of Analysis (CoA)
A comprehensive Certificate of Analysis must be prepared, which includes:
-
Compound name and structure
-
CAS number: 139755-87-6[2]
-
Molecular formula and weight
-
Lot number
-
Purity value determined by HPLC
-
Water content
-
Residual solvent content
-
Assay value
-
Storage conditions
-
Retest or expiry date
Workflow for Reference Standard Qualification
Caption: Workflow for the preparation and qualification of a reference standard.
Conclusion
The preparation of a this compound reference standard is a meticulous process that requires careful synthesis, rigorous purification, and comprehensive characterization. By following established scientific principles and regulatory guidelines, a high-quality reference standard can be produced, which is essential for the accurate detection and quantification of this unapproved drug substance in various matrices. This, in turn, plays a vital role in protecting public health.
References
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Zhong, D., Xing, J., Zhang, S., & Sun, L. (2002). Study of the electrospray ionization tandem mass spectrometry of sildenafil derivatives. Rapid Communications in Mass Spectrometry, 16(19), 1836–1843. Retrieved from [Link]
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Ge, X., Kee, C.-L., Yun, Z., & Low, M.-Y. (n.d.). Identification of Sildenafil Designer Analogues Found in Dietary Supplements. In Comprehensive Analytical Chemistry: Applications of Time-of-Flight and Orbitrap Mass Spectrometry in Environmental, Food, Doping, and Forensic Analysis (pp. 155–197). Elsevier. Retrieved from [Link]
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Wawer, I., & Pisklak, D. M. (2005). 1H, 13C, 15N NMR analysis of sildenafil base and citrate (Viagra) in solution, solid state and pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 865–871. Retrieved from [Link]
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Mustazza, C., Rodomonte, A., & Bartolomei, M. (2014). Characterization of Sildenafil analogs by MS/MS and NMR: a guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. Journal of Pharmaceutical and Biomedical Analysis, 96, 204–215. Retrieved from [Link]
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Martino, R., Malet-Martino, M., Gilard, V., & Balayssac, S. (2016). 1H NMR characteristics of sildenafil and its analogues, and vardenafil. NMR data were obtained from DS spectra. ResearchGate. Retrieved from [Link]
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Mustazza, C., Rodomonte, A., & Bartolomei, M. (2014). Characterization of Sildenafil analogs by MS/MS and NMR: A guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. ResearchGate. Retrieved from [Link]
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ResolveMass Laboratories Inc. (n.d.). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Retrieved from [Link]
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Shankaraiah, P., & Nanjan, M. (2018). Figure S4. 1 H MAS NMR spectrum of sildenafil. ResearchGate. Retrieved from [Link]
-
Balayssac, S., et al. (2012). Analysis of herbal dietary supplements for sexual performance enhancement: first characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants. Journal of Pharmaceutical and Biomedical Analysis, 63, 135-144. Retrieved from [Link]
-
Wawer, I., & Pisklak, D. M. (2005). H-1, C-13, N-15 NMR analysis of sildenafil base and citrate (Viagra) in solution, solid state and pharmaceutical dosage forms. ResearchGate. Retrieved from [Link]
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Murlidhar, N. J., et al. (2017). An Overview of the Synthetic Routes to Sildenafil and Its Analogues. ResearchGate. Retrieved from [Link]
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Spectroscopy Online. (2015, April 1). How Do You Prepare Reference Standards and Solutions? Retrieved from [Link]
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Schenone, S., et al. (2008). Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction. Bioorganic & Medicinal Chemistry, 16(9), 5269-5278. Retrieved from [Link]
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Echerfaoui, F., et al. (2020). ¹H NMR major differences between Sildenafil (Upper Red) and Sildenafil N-oxide (lower Blue). ResearchGate. Retrieved from [Link]
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Borer, M. (2019, March 12). How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones. SlideShare. Retrieved from [Link]
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Prasanna Reddy, B., et al. (2011). Development and Validation of Reverse-Phase High Performance Liquid Chromatography Method for the Determination of Sildenafil Citrate in Pharmaceutical Formulations. International Journal of Applied Biology and Pharmaceutical Technology, 2(3), 103-108. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Sildenafil Citrate (Viagra) in a Tablet Primesep 100 Column. Retrieved from [Link]
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Patel, D. B., et al. (2013). Development and validation of RP-HPLC method for sildenafil citrate in rat plasma-application to pharmacokinetic studies. Pharmaceutical Methods, 4(1), 13-17. Retrieved from [Link]
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Islam, R., et al. (2018). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal, 20(5), 90. Retrieved from [Link]
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Kumar, A., et al. (2012). A Facile, Improved Synthesis of Sildenafil and Its Analogues. Molecules, 17(7), 8092-8101. Retrieved from [Link]
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Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. Retrieved from [Link]
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Tzanavaras, P. D., & Themelis, D. G. (2022). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Pharmaceuticals, 15(3), 329. Retrieved from [Link]
-
Pharmaguideline. (2024, December 15). ICH Guidelines for Pharmaceuticals | Complete Overview with Examples. Retrieved from [Link]
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Al-Dhfyan, A. (2017). Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance in Diabetic Patients with Erectile Dysfunction. SciSpace. Retrieved from [Link]
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GMP SOP. (2023, January 5). What is meant by reference standard in pharmaceuticals? Retrieved from [Link]
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Al-Khafaji, M. Q., et al. (2020). Stability indicating HPLC method for simultaneous quantification of sildenafil citrate and dapoxetine hydrochloride in Pharmaceutical products. Sys Rev Pharm, 11(12), 1639-1647. Retrieved from [Link]
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Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved from [Link]
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Veeprho. (n.d.). This compound. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C24H34N6O5S). Retrieved from [Link]
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Taiwan Food and Drug Administration. (n.d.). This compound. Retrieved from [Link]
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Kee, C.-L., et al. (2012). Isolation and characterization of propoxyphenyl linked sildenafil and thiosildenafil analogues in health supplements. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 107-113. Retrieved from [Link]
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PubChem. (n.d.). Propoxyphenyl thiohomosildenafil. Retrieved from [Link]
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Extraction of Propoxyphenyl homohydroxysildenafil from complex matrices
Application Note & Protocol
Topic: High-Efficiency Extraction of Propoxyphenyl homohydroxysildenafil from Complex Herbal and Dietary Supplement Matrices
Audience: Researchers, analytical scientists, and drug development professionals in regulatory, quality control, and forensic laboratories.
Executive Summary
The illegal adulteration of herbal dietary supplements with synthetic phosphodiesterase type 5 (PDE-5) inhibitors and their analogues poses a significant public health risk.[1] this compound, a sildenafil analogue, is one such undeclared substance that requires robust analytical methods for its detection and quantification.[2][3] Extracting these target analytes from complex matrices—such as herbal powders, capsules, and functional beverages—is a critical challenge due to the high concentration of interfering compounds like pigments, fats, sugars, and organic acids.
This application note presents a comprehensive, field-proven protocol for the extraction of this compound using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[4][5] This approach combines the high extraction efficiency of acetonitrile with a streamlined two-step cleanup process, ensuring high analyte recovery and clean extracts suitable for sensitive downstream analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We further detail the principles of method validation in accordance with regulatory standards to ensure data integrity and trustworthiness.[6][7]
Introduction: The Analytical Challenge
This compound is a structural analogue of sildenafil, the active ingredient in Viagra®, and is illegally incorporated into consumer products to mimic its therapeutic effects.[2][8] Its chemical structure (Molecular Formula: C24H34N6O5S, Molecular Weight: 518.63 g/mol ) confers moderate polarity, making it amenable to extraction with organic solvents.[9][10]
However, the complexity of dietary supplement matrices presents a significant obstacle. Traditional extraction methods like liquid-liquid extraction (LLE) can be labor-intensive and consume large volumes of hazardous solvents, while solid-phase extraction (SPE), though effective, often requires extensive method development for each unique matrix.[11][12] The QuEChERS methodology, originally developed for pesticide analysis in food, offers a superior alternative by providing a standardized, high-throughput workflow that effectively minimizes matrix effects while ensuring high analyte recovery.[4][5]
Principle of the Modified QuEChERS Method
The QuEChERS protocol is a two-stage process designed for maximum efficiency and cleanup.[13]
-
Extraction & Partitioning: The sample is first homogenized and extracted with a high-polarity organic solvent, typically acetonitrile. Acetonitrile is chosen for its ability to efficiently solubilize a wide range of analytes while precipitating many proteins and other macromolecules. Subsequently, the addition of salts, primarily anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl), induces phase separation. MgSO₄ aggressively removes water from the sample, forcing the analytes into the acetonitrile layer, while NaCl helps to create a distinct partition between the aqueous and organic layers.[5]
-
Dispersive Solid-Phase Extraction (d-SPE): An aliquot of the acetonitrile supernatant (the extract) is transferred to a tube containing a mixture of sorbents for cleanup. The selection of sorbents is critical and is tailored to the specific interferences present in the matrix.[5][14]
-
Primary Secondary Amine (PSA): Removes organic acids, fatty acids, and some sugars.
-
C18 (Octadecylsilane): Removes non-polar interferences such as fats and waxes.
-
Graphitized Carbon Black (GCB): Removes pigments (e.g., chlorophyll) and sterols. Caution is advised as GCB can also retain planar analytes.
-
This dual-step process rapidly yields a clean extract ready for instrumental analysis.
Detailed Extraction Protocol
This protocol is optimized for the extraction of this compound from common dietary supplement forms.
Required Materials and Reagents
-
Standards: Certified reference material of this compound (CAS 139755-87-6).[2]
-
Solvents: HPLC-grade or LC-MS grade acetonitrile (ACN) and methanol (MeOH).
-
Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), Formic acid.
-
QuEChERS Kits:
-
Extraction tubes (50 mL) containing MgSO₄ and NaCl.
-
d-SPE Cleanup tubes (2 mL or 15 mL) containing a mixture of MgSO₄, PSA, and C18 sorbents.
-
-
Equipment: High-speed centrifuge, vortex mixer, analytical balance, pipettes, syringe filters (0.22 µm PTFE).
Step-by-Step Methodology
Step 1: Sample Preparation and Homogenization
-
For Solid/Powder Samples (Capsules, Teas): Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.
-
For Liquid/Gel Samples (Shots, Honeys): Weigh 2.0 g of the sample into a 50 mL centrifuge tube.
-
Spiking (for QC/Validation): Add the appropriate volume of internal standard or spiking solution to the sample and let it sit for 15 minutes to allow for interaction with the matrix.
-
Add 10 mL of deionized water to the tube and vortex for 1 minute to create a uniform slurry.
Step 2: Acetonitrile Extraction and Partitioning
-
Add 10 mL of acetonitrile (containing 1% formic acid) to the 50 mL tube containing the sample slurry. The acidic modifier helps to ensure that the amine groups on the analyte are protonated, improving its stability and partitioning into the organic phase.
-
Cap the tube tightly and vortex vigorously for 2 minutes to ensure thorough extraction.
-
Add the QuEChERS extraction salts (typically 4 g MgSO₄ and 1 g NaCl).
-
Immediately cap and shake vigorously for 1 minute. The mixture will heat up as the MgSO₄ hydrates.
-
Centrifuge at ≥4000 RCF for 5 minutes. This will result in three distinct layers: a solid pellet of matrix at the bottom, a middle aqueous layer, and the top acetonitrile layer containing the analyte.
Step 3: Dispersive SPE (d-SPE) Cleanup
-
Carefully transfer 1 mL of the upper acetonitrile layer into a 2 mL d-SPE tube containing MgSO₄, PSA, and C18. Be sure not to transfer any of the solid or aqueous layers.
-
Cap the d-SPE tube and vortex for 1 minute.
-
Centrifuge at ≥6000 RCF for 5 minutes.
-
The supernatant is now the final, cleaned extract.
Step 4: Final Preparation for Analysis
-
Transfer an aliquot of the cleaned extract and filter it through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
The sample is now ready for injection into the LC-MS/MS system. For some systems, a dilution with the initial mobile phase may be necessary to reduce solvent effects.
Workflow Diagram
Caption: QuEChERS workflow for this compound.
Post-Extraction Analysis & Method Validation
While extraction is critical, the data is only reliable if the entire analytical method is validated. The cleaned extract should be analyzed using a sensitive and selective technique like LC-MS/MS.
Suggested LC-MS/MS Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound would need to be determined by infusing a pure standard. Based on its structure, a likely precursor ion would be the [M+H]⁺ at m/z 519.2.[15][16]
Method Validation Protocol
Validation must be performed to demonstrate that the analytical method is fit for its intended purpose, following guidelines from bodies like the FDA and ICH.[7][17][18]
-
Specificity/Selectivity: Analyze at least six different blank matrices (e.g., different herbal products known to be free of the analyte) to ensure no endogenous components interfere with the analyte's detection at its retention time.
-
Linearity and Range: Prepare a calibration curve from matrix-matched standards over a relevant concentration range (e.g., 1-500 ng/mL). The coefficient of determination (r²) should be >0.99.
-
Accuracy (Recovery): Spike blank matrix samples at three different concentration levels (low, medium, high) in triplicate. The percent recovery should be calculated by comparing the measured concentration to the theoretical concentration. The typical acceptable range is 80-120%.[19]
-
Precision:
-
Repeatability (Intra-day): Analyze triplicate spiked samples at three concentration levels on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The relative standard deviation (%RSD) for both should ideally be <15%.[19]
-
-
Limits of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. The LOQ is typically defined as the lowest point on the calibration curve that meets the accuracy and precision criteria.[19]
Validation Workflow Diagram
Caption: Core parameters for analytical method validation.
Expected Performance Data
The following table summarizes the expected performance characteristics of the described method, based on typical results for the analysis of sildenafil analogues in complex matrices.[12][19]
| Validation Parameter | Expected Result | Specification (ICH/FDA)[7][20] |
| Linearity (r²) | > 0.995 | ≥ 0.99 |
| Range | 1.0 – 500 ng/mL | Application-dependent |
| Accuracy (Recovery) | 85% – 110% | Typically 80% – 120% |
| Precision (%RSD) | ||
| - Repeatability | < 10% | Typically < 15% |
| - Intermediate Precision | < 15% | Typically < 15% |
| LOQ | 1.0 ng/mL (or 1.0 mg/kg in sample) | Must be fit for purpose |
| LOD | 0.3 ng/mL (or 0.3 mg/kg in sample) | - |
Conclusion
The modified QuEChERS protocol detailed in this application note provides a rapid, effective, and reliable method for the extraction of this compound from a variety of complex dietary supplement matrices. The procedure minimizes the use of hazardous solvents and incorporates a highly effective d-SPE cleanup step that significantly reduces matrix interferences, leading to improved data quality and analytical sensitivity. When coupled with a validated LC-MS/MS method, this protocol serves as a powerful tool for regulatory bodies and quality control laboratories to combat the adulteration of consumer products and safeguard public health.
References
- Vertex AI Search. (2024). Adulterated aphrodisiacs: standard-free detection of spiked sildenafil.
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PubMed. (2024). A novel standard-free detection of adulteration method for sildenafil derivatives in dietary supplements. Retrieved from [Link]
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Investigation of the Presence of Sildenafil in Herbal Dietary Supplements by Validated HPLC Method. (n.d.). Retrieved from [Link]
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ResearchGate. (n.d.). Rapid determination of sildenafil and its analogues in dietary supplements using gas chromatography—Triple quadrupole mass spectrometry. Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of Sildenafil Designer Analogues Found in Dietary Supplements. Request PDF. Retrieved from [Link]
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Agilent. (2011). The QuEChERS Approach to Determine Pharmaceuticals and Toxins in Whole Blood. Retrieved from [Link]
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Veeprho. (n.d.). This compound | CAS 139755-87-6. Retrieved from [Link]
-
ResearchGate. (2018). QuEChERS: The Dispersive Methodology Approach for Complex Matrices. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Rapid Screening and Quantitative Determination of Illegal Phosphodiesterase Type 5 Inhibitors (PDE-5i) in Herbal Dietary Supplements. Retrieved from [Link]
-
QuEChERS-Based Analytical Method Developed for the Simultaneous Detection of Antidepressant Drugs from a Biological Matrix. (2025). Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C24H34N6O5S). Retrieved from [Link]
-
PubMed. (2006). Solid phase extraction and liquid chromatographic determination of sildenafil and N-demethylsildenafil in rat serum with basic mobile phase. Retrieved from [Link]
-
Agilent. (2014). Sample Prep for Trace Analysis of Adulterants in Erectile Dysfunction Dietary Supplements. Retrieved from [Link]
-
ROSA P. (n.d.). A Novel Method for the Determination of Sildenafil (Viagra®) And Its Metabolite (UK-103320) in Postmortem Specimens. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Propoxyphenyl sildenafil | C23H32N6O4S | CID 135565675 - PubChem. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Identification of phosphodiesterase type-5 (PDE-5) inhibitors in herbal supplements using a tiered approach and associated consumer risk. Retrieved from [Link]
-
MDPI. (n.d.). Determination of Phosphodiesterase Type-5 Inhibitors (PDE-5) in Dietary Supplements. Retrieved from [Link]
-
National Institutes of Health (NIH). (2013). QuEChERS extraction of benzodiazepines in biological matrices. Retrieved from [Link]
-
ResearchGate. (n.d.). Dispersive magnetic solid-phase extraction for synthetic PDE-5 inhibitors determination by high-performance liquid chromatography with tandem mass spectrometry. Request PDF. Retrieved from [Link]
-
食藥署 (Taiwan FDA). (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Retrieved from [Link]
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BioPharm International. (2014). FDA Updates Analytical Validation Guidance. Retrieved from [Link]
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Analytical Method Validation: Mastering FDA Guidelines. (n.d.). Retrieved from [Link]
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Jordi Labs. (n.d.). FDA Guidance: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
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U.S. Food and Drug Administration (FDA). (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
ECA Academy. (2015). FDA Guidance on analytical procedures and methods validation published. Retrieved from [Link]
-
PubMed. (2013). Isolation and structural characterisation of a propoxyphenyl-linked thiohomosildenafil analogue found in a herbal product. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Sildenafil Citrate (Viagra) MS-compatible Mobile Phase on Primesep 100 Column. Retrieved from [Link]
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Application Note: Validation of a Stability-Indicating HPLC Method for the Quantification of Propoxyphenyl Homohydroxysildenafil
Abstract
This document provides a comprehensive guide for the validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Propoxyphenyl Homohydroxysildenafil. The protocol is designed for researchers, scientists, and drug development professionals, ensuring compliance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] All validation parameters, including specificity, linearity, range, accuracy, precision, and robustness, are detailed with step-by-step protocols and acceptance criteria.
Introduction
This compound is an analogue of sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor.[3] As with any active pharmaceutical ingredient (API), a validated, reliable analytical method is crucial for its quantification in bulk drug and finished pharmaceutical products, ensuring quality, safety, and efficacy. This application note describes the validation of an isocratic RP-HPLC method with UV detection for this purpose. The validation process is designed to demonstrate that the analytical procedure is fit for its intended purpose.[1][2]
Chemical Structure of this compound:
-
IUPAC Name: 5-[5-[4-(2-Hydroxyethyl)piperazinylsulfonyl]-2-propoxyphenyl]-1-methyl-3-propyl-1, 6- dihydro-7H-pyrazolo[4, 3-d]pyrimidin-7-one[4]
Proposed Analytical Method
The following HPLC method was developed based on established methods for sildenafil and its analogues and serves as the basis for the validation protocol described herein.[5][8][9][10]
| Parameter | Recommended Condition |
| Instrument | HPLC system with UV/Vis or Diode Array Detector (DAD) |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 290 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
| Diluent | Mobile Phase |
Analytical Method Validation Workflow
The validation process follows a structured approach to evaluate each performance characteristic of the analytical method as stipulated by ICH Q2(R2).[1][2]
Caption: Figure 1: Overall Analytical Method Validation Workflow.
System Suitability
System suitability testing (SST) is an integral part of chromatographic methods. It verifies that the equipment, electronics, analytical operations, and samples constitute an integral system that can be evaluated as such.[11][12] SST is performed before any sample analysis to ensure the system is adequate for the intended analysis.[11][13]
Protocol
-
Prepare a standard solution of this compound at the working concentration (e.g., 100 µg/mL).
-
Inject the standard solution six replicate times.
-
Calculate the system suitability parameters from the resulting chromatograms.
Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | ≥ 2000 | Demonstrates column efficiency. |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% | Ensures repeatability of the system. |
| Relative Standard Deviation (%RSD) of Retention Time | ≤ 1.0% | Ensures stability of the chromatographic conditions. |
Specificity (Selectivity)
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][4] For a stability-indicating method, specificity is demonstrated through forced degradation studies.[7][14]
Forced Degradation Studies Protocol
Forced degradation studies are performed to demonstrate that the analytical method can separate the main analyte peak from any potential degradation products.[7][15] The goal is to achieve 5-20% degradation of the active ingredient.[7]
Caption: Figure 2: Forced Degradation Study Design.
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 8 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C for 4 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as described in ICH guideline Q1B.[15][16]
-
After exposure, neutralize the acid and base samples, dissolve and dilute all samples to the target concentration, and analyze using the proposed HPLC method with a Diode Array Detector (DAD).
Acceptance Criteria for Specificity
-
The method must demonstrate resolution (Rs > 2.0) between the this compound peak and any degradation product peaks.
-
The peak purity of the analyte peak in the stressed samples, as determined by a DAD, must pass the purity test, indicating no co-eluting peaks.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[1] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[4]
Protocol
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL).
-
From the stock solution, prepare a series of at least five concentrations across the desired range. For an assay method, this is typically 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, 120 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration.
Acceptance Criteria and Data
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: Should be close to zero.
-
Visual Inspection: The data points should not show significant deviation from the line of best fit.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 80 | 801,500 |
| 90 | 902,100 |
| 100 | 1,001,800 |
| 110 | 1,103,200 |
| 120 | 1,202,500 |
| r² | 0.9998 |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[4] It is often expressed as the percent recovery of a known amount of analyte added to a sample matrix.
Protocol
-
Prepare a placebo (if analyzing a formulated product) or use the diluent.
-
Spike the placebo/diluent with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percent recovery.
Acceptance Criteria and Data
-
Percent Recovery: 98.0% to 102.0% for each level.
-
%RSD of Recovery: Should be within acceptable limits (typically ≤ 2.0%).
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.5 | 99.4% |
| 100% | 100.0 | 100.8 | 100.8% |
| 120% | 120.0 | 119.2 | 99.3% |
| Mean Recovery | 99.8% |
Precision
Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1] It is evaluated at two levels: repeatability and intermediate precision.
Repeatability (Intra-day Precision)
Repeatability is assessed by analyzing the same sample multiple times on the same day, by the same analyst, and on the same instrument.
Protocol:
-
Prepare six separate samples of this compound at 100% of the target concentration.
-
Analyze the samples and calculate the %RSD of the results.
Intermediate Precision (Inter-day Ruggedness)
Intermediate precision is assessed by repeating the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Protocol:
-
A second analyst repeats the repeatability protocol on a different day or with a different instrument.
-
Calculate the %RSD for the second set of data and perform a statistical comparison (e.g., F-test) of the two data sets.
Acceptance Criteria and Data
-
%RSD for Repeatability: ≤ 2.0%
-
%RSD for Intermediate Precision: ≤ 2.0%
| Precision Level | Analyst | Day | Mean Assay (%) | %RSD |
| Repeatability | 1 | 1 | 99.7 | 0.85% |
| Intermediate | 2 | 2 | 100.2 | 0.92% |
Robustness
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[1] It provides an indication of its reliability during normal usage.
Protocol
-
Prepare a standard solution of this compound.
-
Analyze the solution while making small, deliberate changes to the method parameters, one at a time.
-
Evaluate the effect on system suitability parameters and the final result.
Acceptance Criteria and Data
-
System suitability parameters must meet their acceptance criteria under all varied conditions.
-
The change in the final result should not be significant.
| Parameter Varied | Variation | Result (% Assay) | System Suitability |
| Baseline | None | 100.1 | Pass |
| Flow Rate | ± 0.1 mL/min | 99.8 (-0.2) / 100.3 (+0.2) | Pass |
| Column Temp. | ± 2 °C | 100.0 (-0.1) / 100.2 (+0.1) | Pass |
| Mobile Phase pH | ± 0.2 units | 99.7 (-0.4) / 100.4 (+0.3) | Pass |
| % Acetonitrile | ± 2% | 99.5 (-0.6) / 100.6 (+0.5) | Pass |
Conclusion
The described RP-HPLC method for the quantification of this compound has been successfully validated in accordance with ICH Q2(R2) guidelines. The results demonstrate that the method is specific, linear, accurate, precise, and robust for its intended purpose. The forced degradation studies confirm its stability-indicating nature, making it suitable for routine quality control analysis and stability studies of this compound in bulk drug and pharmaceutical formulations.
References
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American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]
-
IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Prasanna Reddy, B., et al. (2011). Development and Validation of Reverse-Phase High Performance Liquid Chromatography Method for the Determination of Sildenafil Citrate in Pharmaceutical Formulations. International Journal of Applied Biology and Pharmaceutical Technology, 2(2), 103-108.
-
ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Sildenafil Citrate (Viagra) in a Tablet Primesep 100 Column. Retrieved from [Link]
-
BioProcess International. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
LCGC. (2014). System Suitability. Retrieved from [Link]
- Darwish, I. A., et al. (2012). Development and validation of RP-HPLC method for sildenafil citrate in rat plasma-application to pharmacokinetic studies. Saudi Pharmaceutical Journal, 20(4), 359-365.
-
SciSpace. (n.d.). Validation and Stability Indicating RP-HPLC Method for the Determination of Sildenafil Citrate in Pharmaceutical Formulations and Human Plasma. Retrieved from [Link]
-
ICH. (2023). Analytical Procedure Development Q14. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
- Kim, N. S., et al. (2013). Isolation and structural characterisation of a propoxyphenyl-linked thiohomosildenafil analogue found in a herbal product. Food Additives & Contaminants: Part A, 30(10), 1693-1700.
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PubChemLite. (n.d.). This compound (C24H34N6O5S). Retrieved from [Link]
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Application Note: High-Resolution Mass Spectrometry for the Confident Identification of Propoxyphenyl homohydroxysildenafil
Abstract
This application note provides a comprehensive guide for the identification and structural elucidation of Propoxyphenyl homohydroxysildenafil, an unapproved analogue of sildenafil, using High-Resolution Mass Spectrometry (HRMS). As a potent phosphodiesterase type 5 (PDE-5) inhibitor, sildenafil and its analogues are frequently found as illegal adulterants in dietary supplements and herbal remedies aimed at enhancing male sexual performance.[1][2][3] The presence of unapproved and uncharacterized analogues like this compound poses a significant public health risk due to the lack of safety and toxicological data.[1][4] This document outlines a robust workflow, from sample preparation to advanced data analysis, employing Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS) for the unambiguous identification of this compound. The protocols detailed herein are designed for researchers, forensic scientists, and quality control professionals in the pharmaceutical and regulatory industries.
Introduction: The Challenge of Designer Drug Analogues
Sildenafil, the active ingredient in Viagra®, is a widely prescribed treatment for erectile dysfunction.[4] Its commercial success has unfortunately led to the proliferation of counterfeit products and dietary supplements adulterated with sildenafil or its synthetic analogues.[5][6][7] These "designer" analogues are often created by making slight modifications to the sildenafil molecule to circumvent existing regulations. This compound is one such analogue, structurally similar to sildenafil but with key chemical modifications.[8][9]
High-Resolution Mass Spectrometry, particularly when coupled with liquid chromatography, has become an indispensable tool for the detection and characterization of these novel compounds.[1][10][11] Its ability to provide highly accurate mass measurements for both precursor and product ions allows for the determination of elemental compositions and the confident elucidation of chemical structures, even at trace levels.[8][11][12] This application note leverages the power of Orbitrap-based HRMS to establish a reliable method for identifying this compound.[1][4][8]
Chemical Structure of this compound
-
IUPAC Name: 5-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one[9]
Experimental Workflow: A Validated Approach
The accurate identification of this compound requires a systematic and validated workflow. This section details the recommended protocols from sample receipt to final data interpretation. The principles outlined here are based on established methodologies for the analysis of PDE-5 inhibitors in complex matrices.[15][16][17]
Caption: Figure 1. Analytical Workflow for this compound ID.
Sample Preparation Protocol
The goal of sample preparation is to efficiently extract the target analyte from the sample matrix while minimizing interferences.[2] The protocol below is a general guideline adaptable to various sample types (e.g., capsules, tablets, powders).
Materials:
-
Methanol (LC-MS grade)
-
Deionized water
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
Step-by-Step Protocol:
-
Homogenization: For solid samples like tablets or capsules, pulverize the entire unit using a mortar and pestle to ensure a representative sample.[18]
-
Extraction: Accurately weigh approximately 100-200 mg of the homogenized powder into a centrifuge tube.[18] Add 10 mL of methanol.
-
Sonication & Vortexing: Vortex the mixture for 1 minute, followed by sonication in an ultrasonic bath for 30 minutes to ensure complete dissolution of the analyte.[3][18]
-
Centrifugation: Centrifuge the sample at 3000 rpm for 5 minutes to pellet any insoluble excipients.[18]
-
Filtration: Carefully transfer the supernatant to a clean tube and filter it through a 0.45 µm syringe filter into an LC vial for analysis.[3][18]
Causality Behind Choices: Methanol is a common and effective solvent for extracting sildenafil and its analogues from various supplement matrices.[4] Sonication provides the necessary energy to disrupt the sample matrix and enhance extraction efficiency. Centrifugation and filtration are critical steps to remove particulate matter that could otherwise clog the LC column and contaminate the MS system.
Liquid Chromatography (LC) Protocol
Chromatographic separation is essential to resolve the target analyte from other components in the sample, reducing ion suppression and improving detection sensitivity.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 10 minutes, followed by a 3-minute hold and 2-minute re-equilibration |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Causality Behind Choices: A C18 column provides excellent hydrophobic retention for sildenafil-like compounds.[16] The use of a gradient elution with acetonitrile and water allows for the effective separation of a wide range of compounds with varying polarities.[12] Formic acid is added to the mobile phase to improve peak shape and enhance ionization efficiency in positive electrospray ionization mode.
High-Resolution Mass Spectrometry (HRMS) Protocol
The HRMS parameters are optimized for high sensitivity and mass accuracy, which are crucial for confident identification. An Orbitrap-based mass spectrometer is recommended for this application.[1][8]
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Full Scan Resolution | 70,000 FWHM (@ m/z 200) |
| Scan Range | m/z 150 - 1000 |
| AGC Target | 1e6 |
| Maximum IT | 50 ms |
| MS/MS Fragmentation | Higher-Energy Collisional Dissociation (HCD) |
| Collision Energy (HCD) | Stepped NCE (e.g., 20, 35, 50 eV) or a fixed energy of ~45 V[8] |
| MS/MS Resolution | 17,500 FWHM (@ m/z 200) |
| Data Acquisition | Data-Dependent Acquisition (DDA) or Full MS / dd-MS²[1] |
Causality Behind Choices: Positive ESI is highly effective for nitrogen-containing basic compounds like this compound, readily forming protonated molecules [M+H]⁺. A high-resolution full scan (>70,000 FWHM) is essential for achieving the mass accuracy (< 5 ppm) needed to determine elemental composition.[1][11] HCD provides rich fragmentation information across the entire mass range, which is critical for structural elucidation.[8] Data-dependent acquisition ensures that MS/MS spectra are automatically acquired for the most intense ions in the full scan, enabling the identification of unknown compounds.
Data Analysis and Interpretation
Accurate Mass and Isotopic Pattern Matching
The first step in identification is to determine the accurate mass of the protonated molecule, [M+H]⁺. For this compound (C₂₄H₃₄N₆O₅S), the expected monoisotopic mass is 518.23114 Da.[13] The protonated molecule [M+H]⁺ should therefore have an m/z of 519.23842 .[13][19] The measured mass should be within 5 ppm of this theoretical value. Software tools can then be used to generate a theoretical isotopic pattern for C₂₄H₃₅N₆O₅S⁺ and compare it to the experimentally observed pattern for an additional layer of confirmation.
Fragmentation Pathway Analysis
The MS/MS spectrum provides a structural fingerprint of the molecule. The fragmentation of sildenafil and its analogues is well-characterized and typically involves cleavages around the piperazine ring and the pyrazolopyrimidine core.[5][20][21][22] The fragmentation pattern of this compound is very similar to its thio-analogue, with key differences related to the oxygen atom in the pyrimidinone ring.[8]
Caption: Figure 2. Proposed Fragmentation of this compound.
Key Diagnostic Fragment Ions:
-
m/z 501.2284: Corresponds to the loss of a water molecule ([M+H-H₂O]⁺) from the hydroxyethyl group on the piperazine ring.[8][13]
-
m/z 325, 299, 283: These are characteristic ions resulting from the cleavage of the sulfonylpiperazine moiety and subsequent losses.[1][8] The ion at m/z 283 represents the stable pyrazolopyrimidine core structure common to many sildenafil analogues.[19][20]
-
m/z 129.1022: This fragment corresponds to the protonated N-(2-hydroxyethyl)piperazine moiety, providing clear evidence for the specific substitution on the piperazine ring.[19]
By comparing the accurate masses of these fragment ions to theoretical values, the substructures of the molecule can be confirmed, leading to an unambiguous identification of this compound.[8]
Conclusion
The described LC-HRMS method provides a robust and reliable protocol for the detection and structural confirmation of this compound in potentially adulterated products. The combination of high-resolution liquid chromatography with accurate mass full scan and MS/MS fragmentation data offers unparalleled specificity and confidence in identification. This workflow serves as a powerful tool for regulatory agencies and quality control laboratories to combat the distribution of illegal and potentially harmful counterfeit drugs, thereby safeguarding public health.[17][23]
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Kee, C.L., et al. (2013). Structural elucidation of a new sildenafil analogue using high-resolution Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 27(12), 1380–4. Available at: [Link]
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ResearchGate. (n.d.). Identification of Sildenafil Designer Analogues Found in Dietary Supplements. Request PDF. Available at: [Link]
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ResearchGate. (n.d.). Representative MSⁿ (n = 2, 3) spectra and proposed fragmentation... Scientific Diagram. Available at: [Link]
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Zhong, D., et al. (2002). Study of the electrospray ionization tandem mass spectrometry of sildenafil derivatives. Rapid Communications in Mass Spectrometry, 16(19), 1836-43. Available at: [Link]
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Gaudiano, M.C., et al. (2015). Determination of Phosphodiesterase Type-5 Inhibitors (PDE-5) in Dietary Supplements. Molecules, 20(8), 13741-55. Available at: [Link]
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Kim, J., et al. (2009). Structural determination of sildenafil and its analogues in dietary supplements by fast-atom bombardment collision-induced dissociation tandem mass spectrometry. Journal of Mass Spectrometry, 44(8), 1195-203. Available at: [Link]
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Strano-Rossi, S., et al. (2015). Liquid chromatography-high resolution mass spectrometry (LC-HRMS) determination of stimulants, anorectic drugs and phosphodiesterase 5 inhibitors (PDE5I) in food supplements. Journal of Pharmaceutical and Biomedical Analysis, 106, 136-42. Available at: [Link]
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Agilent Technologies. (2014). Sample Prep for Trace Analysis of Adulterants in Erectile Dysfunction Dietary Supplements. Application Note. Available at: [Link]
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UNODC. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Available at: [Link]
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Ozturk, E.I., et al. (2020). Investigation of the Presence of Sildenafil in Herbal Dietary Supplements by Validated HPLC Method. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]
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ResearchGate. (n.d.). Study of the electrospray ionization tandem mass spectrometry of sildenafil derivatives. Request PDF. Available at: [Link]
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Chen, Y.C., et al. (2020). Screening of Phosphodiesterase-5 Inhibitors and Their Analogs in Dietary Supplements by Liquid Chromatography–Hybrid Ion Trap–Time of Flight Mass Spectrometry. Molecules, 25(17), 3903. Available at: [Link]
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PubChem. (n.d.). This compound. PubChem Compound Summary. Available at: [Link]
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Rodomonte, A., et al. (2014). Characterization of Sildenafil analogs by MS/MS and NMR: a guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. Journal of Pharmaceutical and Biomedical Analysis, 96, 227-38. Available at: [Link]
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Veeprho. (n.d.). This compound. Product Information. Available at: [Link]
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Nguyen, T.P.T., et al. (2021). Rapid Screening and Quantitative Determination of Illegal Phosphodiesterase Type 5 Inhibitors (PDE-5i) in Herbal Dietary Supplements. Foods, 10(11), 2603. Available at: [Link]
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de Castro, T.F., et al. (2021). A validated LC-MS/MS assay for the quantification of phosphodiesterase-5 inhibitors in human plasma. Journal of Chromatography B, 1179, 122829. Available at: [Link]
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DergiPark. (n.d.). A literature review of analytical methods used for identification and determination of counterfeit drugs. Available at: [Link]
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Lin, M.C., et al. (2008). Identification of a sildenafil analogue adulterated in two herbal food supplements. Journal of Food and Drug Analysis, 16(3). Available at: [Link]
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ResearchGate. (n.d.). MS/MS Spectra for sildenafil and malonyl-sildenafil. Scientific Diagram. Available at: [Link]
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Intertek. (n.d.). Counterfeit Drug Analysis. Available at: [Link]
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Taiwan Food and Drug Administration. (n.d.). This compound. Available at: [Link]
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Istanbul University Press. (n.d.). A literature review of analytical methods used for identification and determination of counterfeit drugs. Available at: [Link]
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Tzanavaras, P.D., et al. (2021). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Pharmaceuticals, 14(11), 1109. Available at: [Link]
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ResearchGate. (n.d.). Determination of phosphodiesterase type 5 inhibitors in health supplements using liquid chromatography–tandem mass spectrometry (LC–MS/MS). Request PDF. Available at: [Link]
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World Journal of Pharmaceutical Research. (n.d.). Analytical methods for the detection of counterfeit pharmaceuticals. Available at: [Link]
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ResearchGate. (n.d.). Qualitative and quantitative analysis of sildenafil in traditional medicines and dietary supplements. PDF. Available at: [Link]
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Alp, M., et al. (2013). Isolation and identification of a new sildenafil analogue adulterated in energy drink: propoxyphenyl sildenafil. Journal of Pharmaceutical and Biomedical Analysis, 72, 155-8. Available at: [Link]
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A Validated Strategy for the Screening and Identification of Sildenafil Analogues in Adulterated Products
An Application Note and Protocol from the Office of the Senior Application Scientist
Author's Note
The clandestine inclusion of undeclared synthetic phosphodiesterase type 5 (PDE-5) inhibitors, particularly analogues of sildenafil, into herbal supplements and so-called "natural" sexual enhancement products poses a significant public health risk.[1][2] These unknown compounds have not undergone the rigorous safety and efficacy testing required for approved pharmaceuticals, potentially leading to severe adverse health events.[1] This document provides a robust, two-tiered analytical approach for the screening and confident identification of sildenafil and its analogues. We present a primary screening method using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for its cost-effectiveness and reliability, followed by a confirmatory and investigative method using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for its superior sensitivity and specificity in identifying both known and novel analogues.[3][4]
This guide is intended for analytical chemists, quality control specialists, and regulatory scientists. The methodologies are designed to be self-validating, grounded in established regulatory principles, and provide a clear rationale for each procedural step.
The Analytical Challenge: Knowns and Unknowns
Sildenafil analogues are molecules that have been structurally modified from the parent compound. These modifications are often made to circumvent existing patents or to avoid detection by routine analytical tests that are targeted only to the parent drug.[2] This creates a moving target for analytical laboratories. An effective screening program must, therefore, be capable of two distinct functions:
-
Targeted Screening: Detecting the presence of known, common sildenafil analogues.
-
Non-Targeted Detection: Identifying the presence of previously unknown or "designer" analogues.[5]
Our proposed workflow addresses both challenges by leveraging the strengths of two complementary analytical techniques.
Principle of the Two-Tiered Screening Workflow
The foundation of this protocol is a sequential analysis strategy. An initial, broad screen is performed using HPLC-UV, a widely accessible and economical technique.[3] Samples that test positive or show suspicious peaks are then subjected to the more powerful LC-MS/MS analysis for definitive confirmation and structural elucidation of any detected analogues.[6]
Phase 1: Universal Sample Preparation Protocol
The complexity of matrices in dietary supplements, which can range from simple powders to complex herbal blends, necessitates a robust extraction procedure.[7] This protocol is designed to efficiently extract a broad range of PDE-5 inhibitors while minimizing matrix interference.
Materials:
-
Methanol (HPLC Grade)
-
Deionized Water
-
Vortex Mixer
-
Ultrasonic Bath
-
Centrifuge
-
0.45 µm Syringe Filters (e.g., PTFE or Nylon)
Protocol:
-
Sample Homogenization:
-
Tablets/Capsules: Accurately weigh and finely pulverize a representative number of tablets or the contents of capsules to obtain a homogenous powder.[7]
-
Liquids/Honeys: Mix the product thoroughly to ensure homogeneity.
-
-
Extraction:
-
Accurately weigh approximately 100 mg of the homogenized powder (or 100 µL of liquid) into a 15 mL centrifuge tube.
-
Add 10 mL of methanol. Methanol is an effective solvent for sildenafil and its analogues due to their solubility characteristics.[8]
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
-
Ultrasonication:
-
Place the centrifuge tube in an ultrasonic bath for 30 minutes to facilitate complete extraction of the analytes from the sample matrix.[9]
-
-
Clarification:
-
Centrifuge the sample at 4000 rpm for 10 minutes to pelletize insoluble excipients.
-
Carefully collect the supernatant.
-
-
Final Preparation:
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. This step is critical to remove fine particulates that could damage the HPLC or LC-MS/MS system.
-
The sample is now ready for HPLC-UV analysis.
-
Phase 2: HPLC-UV Screening Method
This method is designed for rapid screening to determine if sildenafil or compounds with a similar chromophore are present. It relies on comparing the retention time and UV spectrum of peaks in the sample to those of a known sildenafil standard.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, UV/Vis or DAD Detector |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size[10] |
| Mobile Phase A | 0.1% Formic Acid in Water[10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[10] |
| Gradient | 20% B to 60% B over 10 min, hold for 2 min, return to initial |
| Flow Rate | 1.0 mL/min[11] |
| Column Temp. | 25°C |
| Injection Vol. | 10 µL |
| Detection | 230 nm or 294 nm[12][13] |
| Run Time | ~15 minutes |
Protocol:
-
Standard Preparation: Prepare a 10 µg/mL standard solution of sildenafil citrate in methanol.
-
System Suitability: Inject the sildenafil standard five times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2.0%.
-
Analysis: Inject the prepared sample extract.
-
Data Review:
-
Compare the retention time of any major peaks in the sample chromatogram to the retention time of the sildenafil standard.
-
If using a Diode Array Detector (DAD), compare the UV spectrum of the suspect peak with the sildenafil standard's spectrum for a purity match.
-
Interpretation: A peak with a matching retention time and UV spectrum strongly suggests the presence of sildenafil. Peaks with similar, but not identical, retention times and spectra may indicate the presence of an analogue and warrant further investigation by LC-MS/MS.
-
Phase 3: LC-MS/MS Confirmation and Identification
When HPLC-UV screening is positive or ambiguous, LC-MS/MS provides the necessary sensitivity and structural information for unambiguous confirmation.[3] This protocol utilizes a powerful acquisition strategy to detect both targeted (known) analogues and untargeted (unknown) analogues.
Principle of Non-Targeted Analogue Detection: Many sildenafil analogues retain the core chemical structure but have modifications on the piperazine ring or other peripheral groups.[14] This structural similarity often leads to common fragment ions upon collision-induced dissociation (CID) in the mass spectrometer. We can exploit this by using a Precursor Ion Scan (PIS) to specifically look for any parent ions that break apart to form a known, common fragment of the sildenafil family. When such a parent is detected, the instrument can be automatically triggered to perform a full Product Ion Scan (EPI) to obtain its complete fragmentation pattern, a technique known as Information Dependent Acquisition (IDA) .[15][16]
Instrumentation and Conditions:
| Parameter | Specification |
| LC System | UPLC/UHPLC system for fast analysis |
| MS System | Triple Quadrupole or Quadrupole-Time-of-Flight (Q-TOF) |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm particle size |
| Mobile Phase | Same as HPLC-UV method, but with LC-MS grade solvents |
| Flow Rate | 0.4 mL/min |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Acquisition Mode | Combined Precursor Ion Scan (PIS) with Information Dependent Acquisition (IDA) triggering an Enhanced Product Ion (EPI) scan.[16] |
| PIS Target | Scan for precursors of common fragment ions (e.g., m/z 99, 100, 283 for sildenafil-type structures).[6] |
| Confirmatory MRMs | For known analogues, specific Multiple Reaction Monitoring (MRM) transitions should be used. |
Protocol:
-
Sample Dilution: Dilute the original sample extract 1:10 with methanol to avoid detector saturation.
-
Method Setup: Program the LC-MS/MS instrument with the PIS-IDA-EPI method. Include specific MRM transitions for sildenafil and any known analogue standards available.
-
Analysis: Inject the diluted sample.
-
Data Interpretation:
-
Known Analogues: Confirm presence by comparing retention time and the ratio of two MRM transitions against a certified reference standard.
-
Unknown Analogues: Any peak that triggers an EPI scan is a potential analogue. Analyze the full MS/MS spectrum to propose a chemical structure based on the fragmentation pattern and comparison to the fragmentation of sildenafil itself. High-resolution mass spectrometry (e.g., using a Q-TOF) can provide elemental composition, greatly aiding in the identification of the unknown molecule.[1][17]
-
Protocol Validation: Ensuring Trustworthiness
To ensure the reliability of results, the screening methods must be validated according to established guidelines, such as those from the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH).[18][19] Validation demonstrates that the analytical procedure is fit for its intended purpose.[20][21]
Validation Parameters:
| Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., matrix components, other adulterants). | No interfering peaks at the retention time of the analyte in blank matrix samples. Peak purity analysis should pass. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response. | Correlation coefficient (r²) ≥ 0.995 over a defined range (e.g., 1-200 ng/mL). |
| Accuracy | To measure the closeness of the test results to the true value. | Recovery of 80-120% for spiked matrix samples at three concentration levels. |
| Precision | To measure the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogenous sample. | RSD ≤ 15% for repeatability (intra-day) and intermediate precision (inter-day). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio (S/N) ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | S/N ≥ 10; accuracy and precision criteria should be met. |
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Mustazza, C., Rodomonte, A., & Bartolomei, M. (2014). Characterization of Sildenafil analogs by MS/MS and NMR: a guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. Journal of Pharmaceutical and Biomedical Analysis, 96, 170-186. [Link]
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Ng, C. S., et al. (2010). Development of a screening method for the detection of analogues of sildenafil and vardenafil by the use of liquid chromatograph coupled with triple quadrupole linear ion trap mass spectrometer. RSC Publishing. [Link]
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A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. (2024). Full Article. [Link]
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Characterization of Sildenafil analogs by MS/MS and NMR: A guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. (2014). ResearchGate. [Link]
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Simultaneous LC-MS/MS Determination of Sildenafil and Related Analogues Added Illegally to Herbal Products Intended for the Treatment of Erectile Dysfunction. (n.d.). ResearchGate. [Link]
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Development of a screening method for the detection of analogues of sildenafil and vardenafil by the use of liquid chromatograph coupled with triple quadrupole linear ion trap mass spectrometer. (2010). ResearchGate. [Link]
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Abdelshakour, M. A., et al. (2021). HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits... RSC Advances, 11(14), 8055-8064. [Link]
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Pop, M. S., et al. (2018). Spectroscopic and Spectrometric Methods Used for the Screening of Certain Herbal Food Supplements Suspected of Adulteration. Revista de Chimie, 69(1), 123-128. [Link]
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HPLC Method for Analysis of Sildenafil Citrate (Viagra) MS-compatible Mobile Phase on Primesep 100 Column. (n.d.). SIELC Technologies. [Link]
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Sirhan, A. Y., et al. (2022). Optimization and Validation of HPLC-UV Method for the Determination of Vardenafil, Sildenafil, and Tadalafil in Honey-Mixed Herbal Sachets Using a Design of Experiment. ResearchGate. [Link]
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Sirhan, A. Y., et al. (2022). Optimization and Validation of HPLC-UV Method for the Determination of Vardenafil, Sildenafil, and Tadalafil in Honey-Mixed Herbal Sachets... Jordan Journal of Pharmaceutical Sciences, 16(1), 151-163. [Link]
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Lin, J. H., et al. (2007). Identification of a sildenafil analogue adulterated in two herbal food supplements. Journal of Food and Drug Analysis, 15(3). [Link]
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Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. (2022). National Center for Biotechnology Information. [Link]
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Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. (2009). United Nations Office on Drugs and Crime. [Link]
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FDA Guidance on analytical procedures and methods validation published. (2015). ECA Academy. [Link]
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Q2(R2) Validation of Analytical Procedures. (2023). U.S. Food and Drug Administration. [Link]
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Analytical Method Validation of Sildenafil Citrate and Caffeine in Herbal Medicine for Increasing Stamina using Thin Layer Chrom. (2023). KnE Publishing. [Link]
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Sandle, T. (2015). FDA issues revised guidance for analytical method validation. GMP Review. [Link]
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Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration. [Link]
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Ajide, J. O., & Ajide-Bamigboye, B. T. (2010). Development of basic tests for sildenafil citrate and sildenafil citrate tablet. African Journal of Pharmacy and Pharmacology, 4(5), 209-214. [Link]
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- 11. HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits dapoxetine, paroxetine, c ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10324A [pubs.rsc.org]
- 12. HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits dapoxetine, paroxetine, citalopram, tramadol, and yohimbine in aphrodisiac products - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Synthesis and Purification of Propoxyphenyl Homohydroxysildenafil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propoxyphenyl homohydroxysildenafil is a sildenafil analogue, a class of compounds known for their potent and selective inhibition of phosphodiesterase type 5 (PDE5).[1][2] Sildenafil itself is a well-established therapeutic agent, and the exploration of its analogues is a key area of research for the development of new drugs with potentially improved pharmacokinetic or pharmacodynamic profiles.[1][2][3] This document provides a comprehensive guide to the hypothesized synthesis and purification of this compound, offering detailed protocols and the scientific rationale behind the methodological choices.
The chemical structure of this compound is formally known as 5-[5-[4-(2-Hydroxyethyl)piperazinylsulfonyl]-2-propoxyphenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.[4][5] Its molecular formula is C24H34N6O5S, with a molecular weight of 518.63 g/mol .[4][5][6] The presence of the propoxy group on the phenyl ring and the hydroxyethyl moiety on the piperazine ring distinguishes it from sildenafil and other known analogues.[4][7]
Given the limited publicly available information on the specific synthesis of this molecule, this guide presents a robust, well-reasoned synthetic and purification strategy based on established methodologies for sildenafil and its analogues.[8][9]
Hypothesized Synthesis Pathway
The proposed synthesis of this compound is a multi-step process that begins with the construction of the core pyrazolopyrimidinone ring system, followed by functionalization of the phenyl group and subsequent condensation with the appropriate piperazine derivative.
Overall Synthesis Workflow
Caption: Proposed multi-step synthesis of this compound.
Step 1: Synthesis of the Pyrazolopyrimidinone Core
The synthesis of the pyrazolopyrimidinone core is a well-established route in the synthesis of sildenafil and its analogues.[9] This typically involves the reaction of a pyrazole derivative with an activated carboxylic acid or its equivalent.
Protocol:
-
Reaction Setup: In a clean, dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid in a suitable solvent such as toluene.
-
Activation: Add a chlorinating agent, for example, thionyl chloride, dropwise at room temperature. The reaction is then heated to reflux to ensure the complete formation of the acid chloride.
-
Amidation: In a separate flask, prepare a solution of 2-propoxybenzamide in an appropriate solvent.
-
Condensation and Cyclization: Cool the acid chloride solution and add it to the 2-propoxybenzamide solution. The mixture is then heated, often in the presence of a base, to facilitate the condensation and subsequent cyclization to form the pyrazolopyrimidinone core structure: 5-(2-propoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.
-
Work-up: Upon completion of the reaction (monitored by Thin Layer Chromatography - TLC), the reaction mixture is cooled, and the product is isolated by filtration or extraction.
Expertise & Experience: The choice of solvent and base is critical in this step to control the reaction rate and minimize side products. The use of thionyl chloride for acid activation is a standard and effective method.
Step 2: Chlorosulfonation of the Phenyl Ring
This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the phenyl ring, which is the reactive site for the subsequent coupling reaction.[8]
Protocol:
-
Reaction Setup: In a flask protected from atmospheric moisture, add the product from Step 1 to an excess of chlorosulfonic acid at a low temperature (e.g., 0-5 °C).
-
Reaction: The mixture is stirred, and the temperature is gradually allowed to rise to room temperature. The progress of the reaction should be monitored.
-
Quenching: The reaction mixture is carefully poured onto crushed ice to quench the excess chlorosulfonic acid and precipitate the sulfonyl chloride product.
-
Isolation: The solid product, 5-(5-chlorosulfonyl-2-propoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, is collected by filtration, washed with cold water, and dried under vacuum.
Trustworthiness: This reaction must be performed with extreme caution in a well-ventilated fume hood due to the corrosive and reactive nature of chlorosulfonic acid. The slow addition to ice is crucial for safety.
Step 3: Condensation with N-(2-hydroxyethyl)piperazine
This is the final step in the synthesis, where the piperazine moiety is coupled to the sulfonyl chloride to form the target molecule.
Protocol:
-
Reaction Setup: Dissolve the sulfonyl chloride from Step 2 in a suitable aprotic solvent, such as dichloromethane (DCM) or acetonitrile.
-
Addition of Piperazine: Add a solution of N-(2-hydroxyethyl)piperazine to the reaction mixture. A slight excess of the piperazine derivative is often used to ensure complete consumption of the sulfonyl chloride.
-
Base: A non-nucleophilic base, such as triethylamine, is added to scavenge the HCl generated during the reaction.
-
Reaction: The mixture is stirred at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Work-up and Isolation: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
Authoritative Grounding: The synthesis of various sildenafil analogues by coupling the sulfonyl chloride intermediate with different piperazine derivatives is a widely reported and reliable method.[1][2][8]
Purification of this compound
The purity of an Active Pharmaceutical Ingredient (API) is paramount for its safety and efficacy.[10] A multi-step purification process is therefore essential to remove unreacted starting materials, by-products, and other impurities.[10][11][12]
Purification and Quality Control Workflow
Caption: Workflow for the purification and quality control of the final API.
Protocol 1: Crystallization
Crystallization is an effective technique for the initial purification of the crude product, leveraging differences in solubility.[10]
-
Solvent Selection: Screen various solvents and solvent mixtures to find a system where the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Preparative Column Chromatography
For achieving high purity, preparative column chromatography is often necessary to separate the target compound from closely related impurities.[12][13][14]
-
Stationary Phase: Pack a glass column with silica gel as the stationary phase.
-
Mobile Phase Selection: Determine a suitable mobile phase system using TLC. A common system for compounds of this polarity is a mixture of a non-polar solvent like heptane or dichloromethane and a polar solvent like ethyl acetate or methanol.[13]
-
Loading: Dissolve the partially purified product in a minimum amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary for optimal separation.
-
Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Comparative Table of Purification Techniques
| Technique | Principle | Advantages | Disadvantages |
| Crystallization | Differential solubility | Scalable, cost-effective, high purity for crystalline solids. | Not suitable for all compounds, may require solvent screening. |
| Column Chromatography | Differential adsorption/partitioning | High resolution, applicable to a wide range of compounds. | Can be time-consuming, uses larger volumes of solvent.[13] |
| Extraction | Differential solubility in immiscible liquids | Good for initial work-up and removal of certain impurities. | Limited separation power for structurally similar compounds. |
| Preparative HPLC | High-resolution partitioning | Very high purity, automated. | Expensive, limited scalability. |
Analytical Characterization and Quality Control
Rigorous analytical testing is required to confirm the identity, purity, and quality of the final product.[11][15][16]
Summary of Analytical Techniques
| Technique | Purpose | Expected Outcome |
| HPLC-UV | Purity assessment and quantification of impurities. | A major peak corresponding to the product with purity >99%.[17][18] |
| LC-MS | Confirmation of molecular weight and identification of impurities. | A mass spectrum with a molecular ion peak corresponding to the calculated mass of the product.[15][19] |
| ¹H and ¹³C NMR | Structural elucidation. | Spectra consistent with the proposed chemical structure, showing characteristic peaks for all protons and carbons. |
| FT-IR | Identification of functional groups. | An infrared spectrum showing characteristic absorption bands for C=O, S=O, N-H, and O-H groups.[20] |
Conclusion
The synthesis and purification of this compound, while not explicitly detailed in readily available literature, can be reliably approached using established methodologies for sildenafil and its analogues. The protocols outlined in this application note provide a comprehensive framework for researchers in drug discovery and development. Adherence to these procedures, with careful optimization of reaction conditions and purification parameters, is crucial for obtaining a high-purity product suitable for further investigation. The analytical techniques described are essential for ensuring the quality and integrity of the synthesized compound, in line with stringent regulatory expectations for pharmaceutical development.[21][22][23]
References
- Active Pharmaceutical Ingredient Purification. (n.d.). Advanced Techniques and Methods.
-
Flores, T., et al. (2008). Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction. Journal of Medicinal Chemistry, 51(9), 2807-2815. Retrieved from [Link]
-
MacMillan, D., et al. (2024). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Environmental Au. Retrieved from [Link]
-
Barzani, H. A. H., et al. (2026). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. Critical Reviews in Analytical Chemistry. Retrieved from [Link]
-
Flores, T., et al. (2008). Synthesis and Pharmacological Evaluations of Sildenafil Analogues for Treatment of Erectile Dysfunction. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Barzani, H. A. H., et al. (2026). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. PubMed. Retrieved from [Link]
-
Mojzych, M., et al. (2015). New approaches to the synthesis of sildenafil analogues and their enzyme inhibitory activity. Bioorganic & Medicinal Chemistry, 23(7), 1421-1429. Retrieved from [Link]
-
Reddy, G. S., et al. (2016). A Facile, Improved Synthesis of Sildenafil and Its Analogues. Molecules, 21(7), 939. Retrieved from [Link]
-
Barzani, H. A. H., et al. (2026). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. ResearchGate. Retrieved from [Link]
-
Wong, C. H., et al. (2010). Development of a screening method for the detection of analogues of sildenafil and vardenafil by the use of liquid chromatograph coupled with triple quadrupole linear ion trap mass spectrometer. Analytical Methods, 2(5), 549-557. Retrieved from [Link]
-
Gouda, M. A., & Hamama, W. S. (2017). An Overview of the Synthetic Routes to Sildenafil and Its Analogues. Synthetic Communications, 47(14), 1269-1300. Retrieved from [Link]
-
Chromatography in Drug Development. (2024). ILT - Integrated Liner Technologies. Retrieved from [Link]
-
API Separation & Purification. (n.d.). PharmaCompass.com. Retrieved from [Link]
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Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. (2022). PMC - PubMed Central. Retrieved from [Link]
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How Chromatography Is Used In Pharmaceutical Analysis. (n.d.). SCION Instruments. Retrieved from [Link]
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Identification of Sildenafil Designer Analogues Found in Dietary Supplements. (2013). ResearchGate. Retrieved from [Link]
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This compound | CAS 139755-87-6. (n.d.). Veeprho. Retrieved from [Link]
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Identification, Synthesis, and Strategy for Reduction of Process related Potential Impurities in Sildenafil Citrate. (2013). RJPBCS. Retrieved from [Link]
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Synthesis and Characterization of Potential Impurities of Sildenafil. (2011). Chemistry & Biology Interface. Retrieved from [Link]
-
This compound (C24H34N6O5S). (n.d.). PubChemLite. Retrieved from [Link]
-
Identification, synthesis, and characterization of potential genotoxic impurities of sildenafil citrate drug substance. (2025). ResearchGate. Retrieved from [Link]
-
This compound (Propoxyphenyl.–hydroxyhomosildenafil) (分子量518.63). (n.d.). 食藥署. Retrieved from [Link]
-
Separation and determination of synthetic impurities of sildenafil (Viagra) by reversed-phase high-performance liquid chromatography. (2002). PubMed. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Enhancing Propoxyphenyl Homohydroxysildenafil Detection Limits
Welcome to the technical support center dedicated to advancing the analytical detection of Propoxyphenyl homohydroxysildenafil. As an unapproved analogue of sildenafil, its detection in complex matrices at trace levels presents significant analytical challenges.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies to improve detection limits and ensure analytical method robustness.
The illegal adulteration of herbal products and dietary supplements with synthetic phosphodiesterase type 5 (PDE-5) inhibitors and their analogues is a growing public health concern.[1][2][3] To combat this, robust and sensitive analytical methods are crucial for regulatory bodies and quality control laboratories.[4][5][6] This guide will delve into the nuances of method development and troubleshooting for this compound, a known sildenafil analogue.[7]
Frequently Asked Questions (FAQs)
Here, we address some of the common initial questions encountered when developing detection methods for this compound.
Q1: What are the most effective analytical techniques for detecting this compound?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of sildenafil analogues like this compound.[7][8] This is due to its high sensitivity and selectivity, which are critical when dealing with complex matrices and trace concentrations. High-performance liquid chromatography (HPLC) with UV or diode-array detection (DAD) can also be used, but it may lack the sensitivity and specificity required for low-level detection in challenging samples.[8] Gas chromatography-mass spectrometry (GC-MS) is another potential technique, though it may require derivatization for these relatively non-volatile compounds.[1]
Q2: Why is sample preparation so critical for achieving low detection limits?
A2: Effective sample preparation is paramount for removing interfering matrix components that can mask the analyte signal and cause ion suppression in LC-MS analysis.[9] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are essential for cleaning up the sample and concentrating the analyte, thereby improving the signal-to-noise ratio and lowering the limit of detection (LOD) and limit of quantification (LOQ).[10][11]
Q3: What are the common challenges in detecting this compound?
A3: The primary challenges include:
-
Low concentrations: This analogue is often present at trace levels in adulterated products.
-
Complex matrices: Herbal supplements and biological fluids contain numerous compounds that can interfere with the analysis.[9]
-
Ion suppression: Co-eluting matrix components can reduce the ionization efficiency of the target analyte in the mass spectrometer, leading to lower sensitivity.[12][13]
-
Structural similarity to other analogues: Chromatographic separation from other sildenafil analogues is necessary for accurate identification and quantification.[1][3][14]
Troubleshooting Guides
This section provides detailed troubleshooting guides for specific issues you may encounter during your experiments.
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC/LC-MS
Poor peak shape can compromise resolution and integration, leading to inaccurate quantification.
Root Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Secondary Interactions with Residual Silanols | Free silanol groups on the silica-based stationary phase can interact with basic analytes like sildenafil analogues, causing peak tailing.[15] | 1. Optimize Mobile Phase pH: Adjust the mobile phase pH to suppress the ionization of the analyte or the silanol groups. For basic compounds, a lower pH (e.g., using formic acid or ammonium formate buffer) can improve peak shape.[15] 2. Use an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column to minimize silanol interactions.[16] 3. Add a Competing Base: Introduce a small amount of a competing base (e.g., triethylamine) to the mobile phase to saturate the active silanol sites. |
| Column Overload | Injecting too much sample can lead to peak fronting.[15][17] | 1. Reduce Injection Volume: Decrease the volume of sample injected onto the column.[17] 2. Dilute the Sample: If the concentration is high, dilute the sample before injection. |
| Mismatch between Sample Solvent and Mobile Phase | If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.[18] | 1. Match Solvents: Dissolve the sample in a solvent that is similar in composition and strength to the initial mobile phase.[18] 2. Reduce Injection Volume: A smaller injection volume will have less of a detrimental effect. |
| Extra-Column Dead Volume | Excessive volume in tubing and connections can lead to peak broadening and tailing.[15][18] | 1. Use Appropriate Tubing: Use tubing with a small internal diameter, especially for UHPLC systems. 2. Ensure Proper Connections: Make sure all fittings are correctly tightened to minimize dead volume. |
Workflow for Troubleshooting Poor Peak Shape
Caption: A logical workflow for diagnosing and resolving poor peak shape in HPLC/LC-MS.
Issue 2: Low Signal Intensity and Suspected Ion Suppression in LC-MS
Low signal intensity, even with a clean standard, can be indicative of ion suppression, a common issue in complex matrices.[9][13]
Root Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Co-elution with Matrix Components | Endogenous compounds from the sample matrix eluting at the same time as the analyte can compete for ionization, reducing the analyte's signal.[9][13] | 1. Improve Chromatographic Separation: Modify the gradient, mobile phase composition, or column chemistry to separate the analyte from the interfering compounds.[13] 2. Enhance Sample Preparation: Implement a more rigorous sample cleanup method, such as Solid-Phase Extraction (SPE), to remove a broader range of matrix components. |
| In-source Fragmentation | The analyte may be fragmenting in the ion source before reaching the mass analyzer, leading to a lower precursor ion signal. | 1. Optimize Source Parameters: Systematically adjust source parameters like capillary voltage, cone voltage, and source temperature to find the optimal conditions for maximizing the precursor ion intensity.[19] |
| Metal Adsorption | Acidic or chelating compounds can interact with metal surfaces in the HPLC system, including the column frit and body, leading to signal loss.[20] | 1. Use Metal-Free or PEEK-Lined Columns: Consider using columns with bio-inert hardware to minimize metal interactions.[20] |
| Suboptimal Mobile Phase Additives | The choice and concentration of mobile phase additives can significantly impact ionization efficiency. | 1. Test Different Additives: Compare the signal intensity with different additives (e.g., formic acid vs. ammonium formate) and at various concentrations. |
Experimental Protocol: Post-Column Infusion to Diagnose Ion Suppression
This experiment helps to identify regions in the chromatogram where ion suppression occurs.
-
Setup:
-
Prepare a solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL) in the mobile phase.
-
Use a syringe pump to continuously infuse this solution into the LC flow path via a T-junction placed between the column and the mass spectrometer.
-
-
Procedure:
-
Begin infusing the analyte solution and acquire MS data to establish a stable baseline signal.
-
Inject a blank matrix sample (an extract of the matrix without the analyte) onto the LC column.
-
-
Analysis:
-
Monitor the signal of the infused analyte. Any significant drop in the signal intensity indicates a region of ion suppression caused by co-eluting matrix components.
-
The retention times of these dips in the signal correspond to the elution of interfering compounds.
-
Diagram: Post-Column Infusion Setup
Caption: Schematic of a post-column infusion experiment to detect ion suppression.
Issue 3: Low Recovery During Sample Preparation
Low recovery from sample preparation steps, particularly Solid-Phase Extraction (SPE), will directly impact detection limits.
Root Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inappropriate SPE Sorbent | The chosen SPE sorbent may not have the optimal retention mechanism for this compound. | 1. Select a Suitable Sorbent: For sildenafil and its analogues, mixed-mode (e.g., reversed-phase and ion-exchange) or polymeric reversed-phase sorbents are often effective.[21][22] 2. Scout Different Sorbents: Test a few different sorbent chemistries to determine which provides the best recovery. |
| Suboptimal pH during Loading | The pH of the sample during loading onto the SPE cartridge can affect the retention of the analyte, especially if an ion-exchange mechanism is involved. | 1. Adjust Sample pH: Based on the pKa of this compound and the sorbent chemistry, adjust the sample pH to ensure the analyte is in the correct ionic state for retention. |
| Incorrect Wash Solvents | The wash solvent may be too strong, causing premature elution of the analyte. | 1. Optimize Wash Steps: Use a wash solvent that is strong enough to remove interferences but weak enough to leave the analyte bound to the sorbent. Test a series of wash solvents with increasing organic content. |
| Inefficient Elution | The elution solvent may not be strong enough to completely desorb the analyte from the sorbent. | 1. Strengthen Elution Solvent: Increase the percentage of organic solvent or add a modifier (e.g., a small amount of acid or base) to the elution solvent to improve recovery. |
Experimental Protocol: Optimizing Solid-Phase Extraction (SPE)
-
Sorbent Selection:
-
Based on the structure of this compound (a basic compound), consider polymeric reversed-phase (e.g., Oasis HLB) or mixed-mode cation exchange sorbents.
-
-
Method Development:
-
Conditioning: Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Equilibration: Equilibrate the cartridge with a buffer at the same pH as the loading solution.
-
Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove interferences. Test different percentages of organic solvent in the wash solution.
-
Elution: Elute the analyte with a strong organic solvent, possibly containing a pH modifier. Test different elution solvents and volumes.
-
-
Recovery Calculation:
-
Analyze the eluate and compare the peak area to that of a standard solution of the same concentration that has not undergone the extraction process.
-
Recovery (%) = (Peak Area of Extracted Sample / Peak Area of Unextracted Standard) * 100
-
References
- Agilent Technologies. (n.d.). Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns.
- GL Sciences. (n.d.). How to Obtain Good Peak Shapes.
- SiliCycle. (2022, April 20). How to get the perfect shape according to experts – Top 6 most common shape problems in HPLC.
- MicroSolv Technology Corporation. (2020, April 14). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions.
- Patel, D. N., Li, L., Kee, C. L., Ge, X., Low, M. Y., & Koh, H. L. (2013). Screening of synthetic PDE-5 inhibitors and their analogues as adulterants: analytical techniques and challenges. Journal of Pharmaceutical and Biomedical Analysis, 85, 246–265.
- Van, T. T., Nguyen, T. T. T., Nguyen, H. T., Vu, T. T., & Nguyen, T. H. (2021). Rapid Screening and Quantitative Determination of Illegal Phosphodiesterase Type 5 Inhibitors (PDE-5i) in Herbal Dietary Supplements. Journal of Analytical Methods in Chemistry, 2021, 5528893.
- Thermo Fisher Scientific. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru.
- Theobald, A., Nuengchamnong, N., & La-ong, P. (2007). Evaluation of water-compatible molecularly imprinted polymers as solid-phase extraction sorbents for the selective extraction of sildenafil and its desmethyl metabolite from plasma samples.
- Oh, S. S., Zou, P., Low, M. Y., & Koh, H. L. (2008). Detection of sildenafil analogues in herbal products for erectile dysfunction. Journal of toxicology and environmental health. Part A, 71(11-12), 785–792.
- ResearchGate. (n.d.). Identification of Sildenafil Designer Analogues Found in Dietary Supplements.
- Tracqui, A., Kintz, P., & Mangin, P. (2000). Solid phase extraction and liquid chromatographic determination of sildenafil and N-demethylsildenafil in rat serum with basic mobile phase. Journal of chromatography.
- Oh, S. S.-Y., et al. (2025, August 6). Detection of Sildenafil Analogues in Herbal Products for Erectile Dysfunction.
- LCGC International. (2019, June 1). An Uncommon Fix for LC–MS Ion Suppression.
- Intertek. (n.d.). Counterfeit Drug Analysis.
- Oral, V., & Andaç, M. (2015). A literature review of analytical methods used for identification and determination of counterfeit drugs. Marmara Pharmaceutical Journal, 19(3), 257-268.
- World Health Organization. (2016). Analytical methods for the detection of counterfeit pharmaceuticals.
- Gratz, S. R., Gamble, B. M., & Flurer, R. A. (2006). Strategies for characterizing sildenafil, vardenafil, tadalafil and their analogues in herbal dietary supplements, and detecting counterfeit products containing these drugs. Rapid communications in mass spectrometry : RCM, 20(17), 2541–2548.
- Tzanavaras, P. D., & Zotou, A. (2020). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Pharmaceuticals, 13(9), 243.
- Thomas, J. J., & Johnson, D. (2000). A Novel Method for the Determination of Sildenafil (Viagra®) And Its Metabolite (UK-103320) in Postmortem Specimens. Journal of Analytical Toxicology, 24(1), 17–23.
- Reanmongkol, W., et al. (n.d.). Analytical Validation of Sildenafil Citrate Inhaler Preparation. ThaiScience.
- Oral, Vedat, Çağlar Andaç, Sena. (2015). A literature review of analytical methods used for identification and determination of counterfeit drugs. Istanbul University Press.
- Musenga, A., et al. (2014). Characterization of Sildenafil analogs by MS/MS and NMR: a guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. Journal of pharmaceutical and biomedical analysis, 96, 257-267.
- Gáspár, A., & Kardos, S. (2011). Recent analytical approaches to counterfeit drug detection. Journal of Applied Pharmaceutical Science, 1(7), 1-6.
- YouTube. (2025, December 9). Troubleshooting ion suppression in LC–MS analysis.
- Alp, M., Coşkun, M., & Göker, H. (2013). Isolation and identification of a new sildenafil analogue adulterated in energy drink: propoxyphenyl sildenafil. Journal of pharmaceutical and biomedical analysis, 72, 155–158.
- Taylor, P. J. (2005). Ion Suppression: A Major Concern in Mass Spectrometry.
- Djide, M. D., & Olayemi, J. D. (2009). Development of basic tests for sildenafil citrate and sildenafil citrate tablet. African Journal of Pharmacy and Pharmacology, 3(5), 205-210.
- Schwaninger, A. E., Meyer, M. R., & Maurer, H. H. (2024). Development and validation of a liquid chromatography–tandem mass spectrometry (LC–MS/MS) method including 25 novel synthetic opioids for hair analysis and its application to real cases. Drug Testing and Analysis, 16(2), 225-234.
- Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
- Rahayu, S. U., & Martono, S. (2025, July 9). Analytical Method Validation of Sildenafil Citrate and Caffeine in Herbal Medicine for Increasing Stamina using Thin Layer Chromatography.
- Phenomenex. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There.
- Han, K. M., Lee, J. H., Park, H. J., Hwang, I., Heo, O. S., & Kim, W. S. (2014). Isolation and identification of novel propoxyphenyl thiosildenafil found in natural health food product. Food additives & contaminants. Part A, Chemistry, analysis, control, exposure & risk assessment, 31(1), 1–6.
- SCIEX. (2023, September 1). Pro Tips for Method Development (LC-MS/MS 101). YouTube.
- ResearchGate. (2025, August 6). Method development and validation of LC-MS/MS method for the estimation of sildenafil and its metabolite piperazine n-desmethyl sildenafil in human plasma.
- Wang, D., et al. (2020). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue.
- Li, Y., et al. (2022). Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil. Molecules, 27(13), 4225.
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Resolving co-eluting peaks in Propoxyphenyl homohydroxysildenafil chromatography
Welcome to the technical support center for resolving chromatographic challenges in the analysis of Propoxyphenyl homohydroxysildenafil. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering co-eluting peaks and require a systematic, science-backed approach to achieve baseline resolution. Here, we move beyond generic advice to provide in-depth, actionable protocols grounded in chromatographic theory and practical experience.
Frequently Asked Questions (FAQs)
Q1: What is co-elution, and why is it a problem in my this compound analysis?
A1: Co-elution occurs when two or more distinct chemical compounds exit the chromatography column at the same, or very similar, retention times, resulting in overlapping or merged peaks.[1][2] This is particularly problematic in pharmaceutical analysis because it compromises data integrity, leading to the inaccurate quantification and identification of your target analyte, this compound, and any co-eluting impurities.[2] Given that this compound is a structural analogue of Sildenafil, it is often analyzed alongside related substances or isomers with very similar chemical properties, making them prone to co-elution.[3][4]
Q2: I see a shoulder on my main peak. Is this definitively co-elution?
A2: A shoulder on a peak is a strong indicator of co-elution, representing a partial separation of two compounds.[1] However, other issues can cause peak asymmetry. It is crucial to confirm co-elution before making extensive method changes.
-
Peak Purity Analysis: If you are using a Diode Array Detector (DAD), perform a peak purity analysis. This tool acquires UV-Vis spectra across the peak. A significant spectral difference from the upslope to the downslope indicates the presence of multiple components.[2]
-
Mass Spectrometry (MS): An MS detector provides the most definitive confirmation. By examining the mass spectra across the peak, you can identify if more than one mass-to-charge ratio (m/z) is present, confirming the presence of multiple compounds.[1][5]
Q3: My method works for Sildenafil. Why doesn't it resolve this compound and its related substances?
A3: While structurally similar, the substitution of Sildenafil's ethoxy group with a propoxy group in this compound, along with other minor structural changes in related impurities, alters the molecule's hydrophobicity and interaction with the stationary phase.[4][6] These subtle differences require re-optimization of the chromatographic method. A method developed for one compound may not provide the necessary selectivity to separate it from its closely related analogues.[7] The resolution equation highlights that selectivity (α), efficiency (N), and retention factor (k') are all critical, and a change in molecular structure can impact all three.[7]
In-Depth Troubleshooting Guide: A Systematic Approach to Resolution
When facing co-eluting peaks, a random approach to changing parameters is inefficient. The following guide provides a logical workflow to systematically diagnose and resolve the issue.
Workflow for Resolving Co-elution
Caption: A logical workflow for troubleshooting co-elution.
Step 1: Confirming Co-elution
Before investing time in method development, definitively confirm that you are dealing with co-elution and not another chromatographic issue like sample overload or solvent incompatibility.
Protocol: Peak Purity Assessment using DAD
-
Acquire Data: Ensure your DAD is set to acquire spectra across the entire wavelength range relevant to your compounds (e.g., 220-400 nm).
-
Analyze in Software: In your chromatography data system (CDS), select the suspect peak.
-
Run Purity Algorithm: Use the built-in peak purity or spectral contrast algorithm. The software will compare spectra taken at the peak apex, upslope, and downslope.
-
Interpret Results: A "purity angle" or similar metric that exceeds a calculated "purity threshold" indicates a spectrally impure peak, confirming co-elution.
Step 2: Understanding the Analytes
Effective separation relies on exploiting differences in the physicochemical properties of the co-eluting compounds. This compound and its potential impurities (e.g., isomers, precursors, or other sildenafil analogues) are basic compounds containing multiple nitrogen atoms. Their retention is highly dependent on their ionization state.
Caption: Key structural differences influencing separation.
The piperazine moiety in these structures is basic. Controlling the pH of the mobile phase is therefore one of the most powerful tools for altering selectivity.
Step 3: Mobile Phase Optimization
The mobile phase is the most effective and easily adjustable parameter for resolving co-eluting peaks in reversed-phase HPLC.[7]
A. Modifying Mobile Phase pH
-
Causality: Adjusting the pH of the mobile phase alters the degree of ionization of the basic functional groups on this compound and its analogues. A change in ionization state directly impacts the compound's hydrophobicity and its interaction with the C18 stationary phase, thus changing retention time and selectivity. For basic compounds, working at a pH 2-3 units below the pKa ensures they are fully ionized and well-behaved chromatographically. The USP monograph for Sildenafil Citrate specifies a buffer pH of 3.0, which is an excellent starting point.[8]
-
Recommendation: Perform a pH scouting experiment between pH 2.5 and 4.0 using a stable buffer (e.g., phosphate or formate). Small changes in pH can lead to significant shifts in selectivity for these types of compounds.
B. Adjusting Solvent Strength (% Organic)
-
Causality: Decreasing the percentage of the organic solvent (typically acetonitrile or methanol) in the mobile phase increases the retention time of all compounds (increases k').[1] This gives the peaks more time to interact with the stationary phase, which can improve the resolution of closely eluting peaks.
-
Recommendation: If your peaks are eluting too early (k' < 2), reduce the organic content. If you are running a gradient, try making the gradient slope shallower to increase the separation window between peaks.
Protocol: Systematic Mobile Phase Optimization
-
Establish a Baseline: Use a standard method, such as the one described in the Sildenafil USP monograph: C18 column, mobile phase of Buffer:Methanol:Acetonitrile (58:25:17) with the buffer at pH 3.0.[8]
-
pH Scouting: Prepare mobile phases with identical organic content but with the buffer pH adjusted to 2.7, 3.0, and 3.3. Analyze your sample under each condition and evaluate the resolution.
-
Solvent Strength Adjustment: Using the optimal pH from the previous step, adjust the organic solvent ratio. For example, if the baseline was 42% organic (25% MeOH + 17% ACN), test 40% and 38% total organic.
-
Change Organic Modifier: If resolution is still insufficient, substitute methanol with acetonitrile or vice-versa. These solvents have different selectivities and can alter elution order.
Step 4: Stationary Phase Selection
If mobile phase optimization does not yield the desired resolution, changing the column chemistry is the next logical step.[5][9]
-
Causality: The stationary phase provides the primary mechanism for separation. While a C18 (octadecylsilane) column is a good starting point for its hydrophobic selectivity, it may not be optimal for separating structurally similar analogues. Alternative stationary phases can introduce different separation mechanisms (e.g., pi-pi interactions).
-
Recommendations:
-
Phenyl-Hexyl Phase: This phase provides alternative selectivity through pi-pi interactions with the aromatic rings present in this compound and its analogues. This can often resolve compounds that co-elute on a C18.
-
Embedded Polar Group (EPG) Phase: These columns have a polar group (e.g., carbamate) embedded near the base of the alkyl chain. This can reduce unwanted interactions with residual silanols on the silica surface, often improving peak shape for basic compounds.
-
Superficially Porous Particles (SPP): Switching from a fully porous particle column to one packed with SPPs (e.g., Halo, Ascentis® Express) can dramatically increase column efficiency (N), leading to sharper peaks and better resolution without a significant increase in backpressure.[7]
-
Table 1: Stationary Phase Selection Guide
| Stationary Phase | Primary Interaction | Best For Resolving... |
| C18 (Standard) | Hydrophobic | General purpose, good starting point. |
| Phenyl-Hexyl | Hydrophobic & Pi-Pi | Aromatic isomers or compounds with different ring substitutions. |
| Cyano (CN) | Normal-Phase & Weak Reversed-Phase | Compounds with differing polarity. |
| SPP C18 | Hydrophobic | Increasing efficiency for all peaks, sharpening them to resolve close eluters.[7] |
Step 5: Adjusting Operating Parameters
Fine-tuning the instrument parameters can provide the final boost in resolution.
-
Temperature:
-
Causality: Increasing column temperature decreases mobile phase viscosity, which can improve efficiency.[9] It can also subtly change selectivity. The USP method for Sildenafil specifies 30 °C.[8]
-
Recommendation: Explore a range from 25 °C to 40 °C. Ensure your analyte is stable at higher temperatures.
-
-
Flow Rate:
-
Causality: Lowering the flow rate can increase peak efficiency (closer to the optimal van Deemter curve velocity), though it will increase run time.[9]
-
Recommendation: If your system pressure allows, try reducing the flow rate from 1.0 mL/min to 0.8 mL/min to see if resolution improves.
-
References
-
Title: Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) Source: Axion Labs URL: [Link]
-
Title: Chromatogram profiles of a tested capsule containing propoxyphenyl... Source: ResearchGate URL: [Link]
-
Title: Methods for Changing Peak Resolution in HPLC: Advantages and Limitations Source: Chromatography Online URL: [Link]
-
Title: Chromatographic Co-elution Chromatography Source: ResearchGate URL: [Link]
-
Title: Development and Validation of Reverse-Phase High Performance Liquid Chromatography Method for the Determination of Sildenafil Ci Source: International Journal of Applied Biology and Pharmaceutical Technology URL: [Link]
-
Title: this compound | CAS 139755-87-6 Source: Veeprho URL: [Link]
-
Title: Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis Source: PMC - NIH URL: [Link]
-
Title: HPLC Troubleshooting Mini Guide - Peak Issues Source: Phenomenex URL: [Link]
-
Title: RP-HPLC Method Development for Estimation of Sildenafil Citrate in Tablets and in Seminal Fluid Source: Journal of Applied Pharmaceutical Science URL: [Link]
-
Title: HPLC Troubleshooting Guide Source: Phenomenex URL: [Link]
-
Title: this compound (C24H34N6O5S) Source: PubChemLite URL: [Link]
-
Title: (PDF) HPLC determination of sildenafil in tablets Source: ResearchGate URL: [Link]
-
Title: RP-HPLC Method Development for Estimation of Sildenafil Citrate in Tablets and in Seminal Fluid Source: Semantic Scholar URL: [Link]
-
Title: Isolation and structural characterisation of a propoxyphenyl-linked thiohomosildenafil analogue found in a herbal product Source: PubMed URL: [Link]
-
Title: Isolation and identification of a new sildenafil analogue adulterated in energy drink Source: PubMed URL: [Link]
Sources
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. veeprho.com [veeprho.com]
- 4. Isolation and structural characterisation of a propoxyphenyl-linked thiohomosildenafil analogue found in a herbal product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and identification of a new sildenafil analogue adulterated in energy drink: propoxyphenyl sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Sildenafil Citrate Method (HPLC) following USP Monograph on Ascentis® Express C18 with UV detection [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Propoxyphenyl Homohydroxysildenafil Stability & Degradation
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Propoxyphenyl Homohydroxysildenafil. This guide provides in-depth, experience-driven answers to common questions regarding the stability testing and degradation product analysis of this sildenafil analogue. Our goal is to equip you with the foundational knowledge and practical methodologies to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is showing unexpected peaks during HPLC analysis. What could be the cause?
A1: The appearance of new peaks in your chromatogram strongly suggests degradation of the parent molecule. This compound, as a sildenafil analogue, contains several functional groups susceptible to chemical transformation under common laboratory conditions.[1][2] The primary culprits are often hydrolysis (acidic or basic), oxidation, and photodegradation. Sildenafil itself is known to be particularly unstable under oxidative and alkaline (alkali) conditions.[3]
To troubleshoot, consider the following:
-
Solvent pH: Have you used acidic or basic modifiers in your mobile phase or sample diluent? The piperazine and pyrazolopyrimidinone moieties are susceptible to pH-dependent hydrolysis.
-
Solvent Purity: Peroxides in aged solvents (like THF or ether) can be a source of oxidative stress. Ensure you are using fresh, HPLC-grade solvents.
-
Sample Storage: How was the sample stored? Exposure to light, elevated temperatures, or atmospheric oxygen can initiate degradation.[4] Samples should be stored in tightly sealed, light-resistant containers at recommended temperatures.
-
Forced Degradation Comparison: To confirm if the new peaks are degradants, you can perform a forced degradation study (see protocol below) and compare the resulting chromatograms.
Q2: What are the most likely degradation pathways for this compound?
A2: Based on its chemical structure, which includes a sulfonylpiperazine group, an ether linkage, and a pyrazolopyrimidinone core similar to sildenafil, we can anticipate several key degradation pathways:
-
Hydrolysis:
-
Oxidation:
-
Photodegradation:
Q3: I need to design a stability-indicating method. What are the essential first steps?
A3: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, process impurities, or other excipients.
The foundational step is to perform forced degradation (stress testing) studies.[7] This involves intentionally subjecting the drug substance to harsh conditions to generate the likely degradation products. The goal is not necessarily to achieve 10-20% degradation, but to create a sample containing a representative profile of degradants. The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the framework for this process.[4][7]
Your method development will then focus on achieving clear chromatographic separation between the parent peak (this compound) and all process-related impurities and newly formed degradation peaks. Peak purity analysis using a Photodiode Array (PDA) detector is essential to confirm that the parent peak is spectrally pure in all stressed samples.[3][8]
Troubleshooting & Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products for analytical method development and validation.
Causality: This protocol is designed based on the principles outlined in ICH Q1A(R2) guidelines.[7] The selected stress conditions (acid, base, oxidation, heat, light) are chosen because they represent the most common chemical pathways through which drug molecules degrade during manufacturing, storage, and use.[4][9]
Materials:
-
This compound Reference Standard
-
HPLC-grade Acetonitrile and Methanol
-
High-purity water (Milli-Q or equivalent)
-
Hydrochloric Acid (HCl), 1N
-
Sodium Hydroxide (NaOH), 1N
-
Hydrogen Peroxide (H₂O₂), 3% solution
-
Class A volumetric flasks and pipettes
-
pH meter
-
HPLC vials
-
Temperature-controlled oven
-
Photostability chamber (compliant with ICH Q1B)
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water. This will serve as the starting material for all stress conditions.
-
Control Sample: Dilute the stock solution with the 50:50 acetonitrile:water diluent to a final concentration of 0.1 mg/mL. This is your unstressed control (T=0) sample.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1N HCl.
-
Heat at 80°C for 5 hours.
-
Cool to room temperature, neutralize with 1N NaOH, and dilute to 10 mL with diluent.
-
Rationale: Elevated temperature accelerates the hydrolytic process to generate degradants in a reasonable timeframe.[3]
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1N NaOH.
-
Heat at 80°C for 5 hours.
-
Cool to room temperature, neutralize with 1N HCl, and dilute to 10 mL with diluent.
-
Rationale: Sildenafil analogues are known to be particularly susceptible to base-catalyzed hydrolysis.[3]
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Dilute to 10 mL with diluent.
-
Rationale: Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress that might occur from atmospheric oxygen or peroxide impurities in excipients.[5]
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of solid this compound powder in an oven at 105°C for 24 hours.
-
After exposure, prepare a 0.1 mg/mL solution in the diluent.
-
Rationale: This tests the intrinsic thermal stability of the drug substance in the absence of solvent.[3]
-
-
Photolytic Degradation:
-
Expose a 0.1 mg/mL solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.
-
A control sample should be kept in the dark under the same conditions.
-
Rationale: This procedure directly follows regulatory expectations for assessing light sensitivity.[4]
-
-
Analysis: Analyze all samples (control, acid, base, oxidative, thermal, and photolytic) by a suitable chromatographic method, such as HPLC-UV/PDA or LC-MS.[1][10]
Workflow Diagram:
Caption: Forced degradation experimental workflow.
Protocol 2: Developing a Stability-Indicating HPLC-UV Method
Objective: To develop a robust HPLC method capable of separating this compound from its degradation products.
Causality: Reverse-phase HPLC is the benchmark technique for stability testing of sildenafil and its analogues due to its high sensitivity, selectivity, and reproducibility.[1][2][10] The selection of a C18 column and a gradient elution program provides the versatility needed to resolve compounds with varying polarities, which is typical for a parent drug and its degradants.
Initial Chromatographic Conditions:
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm particle size | Provides good retention and resolution for moderately polar compounds like sildenafil analogues.[3] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for amine-containing compounds and provides protons for positive-ion mode mass spectrometry. |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength. |
| Gradient Elution | Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to 10% B. | A gradient is crucial to elute both polar degradation products and the more non-polar parent compound within a reasonable run time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity and mass transfer kinetics. |
| Detection | PDA Detector, scan 210-400 nm. Quantify at λmax (e.g., ~290 nm for sildenafil structure). | A PDA detector is critical for peak purity analysis and identifying the optimal wavelength for quantification.[3] Sildenafil has a λmax around 290 nm.[11] |
| Injection Vol. | 10 µL | A typical injection volume to balance sensitivity and peak shape. |
Method Development & Optimization Logic:
Caption: Logic for stability-indicating method development.
Data Summary
Expected Forced Degradation Outcomes:
The following table summarizes the anticipated stability of this compound based on data from sildenafil citrate studies.[3][5]
| Stress Condition | Expected Degradation | Potential Degradation Products |
| Acid Hydrolysis (1N HCl) | Partial | Cleavage of the sulfonamide bond, hydrolysis of the ether linkage. |
| Base Hydrolysis (1N NaOH) | Significant | Cleavage of the sulfonamide bond, potential opening of pyrimidinone ring. |
| Oxidation (3% H₂O₂) | Significant/Complete | N-oxides of the piperazine ring, other oxidative products. |
| Thermal (105°C, solid) | Minimal | Little to no degradation expected if the substance is thermally stable. |
| Photolytic (ICH Q1B) | Minimal to Partial | Varies; depends on the chromophores and light absorption properties. |
References
- Barzani, H. A. H., et al. (2026). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. Critical Reviews in Analytical Chemistry.
- Yesil Science. (2026). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. Yesil Science.
- Royal Society of Chemistry. (2010). Development of a screening method for the detection of analogues of sildenafil and vardenafil by the use of liquid chromatograph coupled with triple quadrupole mass spectrometry. Analytical Methods.
- Slideshare. Stability studies ICH Q1A-Q1E Guidelines ppt. Slideshare.
- Taylor & Francis Online. (2026). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. Taylor & Francis Online.
- IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV.
- European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.
- ResearchGate. (2026). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites.
- ICH. (2003). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products.
- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency.
- ThaiScience. (N.D.).
- S. Ashutosh Kumar, et al. (N.D.). Liquid-Chromatography Determination of Impurities in Sildenafil Citrate.
- TSI Journals. (2011).
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- 4. database.ich.org [database.ich.org]
- 5. thaiscience.info [thaiscience.info]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ikev.org [ikev.org]
- 8. tsijournals.com [tsijournals.com]
- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Impurities in the Synthesis of Propoxyphenyl homohydroxysildenafil
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of sildenafil analogues, with a specific focus on Propoxyphenyl homohydroxysildenafil. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with impurity formation during the synthesis of this complex molecule. As this compound is a structural analogue of sildenafil, many of the synthetic challenges and impurity profiles are analogous.[1][2] This document synthesizes field-proven insights and established analytical principles to provide a robust troubleshooting framework.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I can expect during the synthesis of this compound?
A1: Impurities in sildenafil analogue syntheses typically fall into three categories: process-related impurities, starting material-related impurities, and degradation products. Process-related impurities are the most common and arise from side reactions or incomplete conversions. These include unreacted intermediates (like the key sulfonyl chloride), dimer formation, N-oxidation of the piperazine ring, and hydrolysis products.[3][4]
Q2: What is the most effective analytical method to detect and quantify these impurities?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most practical and cost-effective method for routine impurity profiling and quantification.[5][6] For definitive identification and characterization of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and ability to provide molecular weight information.[7][8][9] Structural elucidation of novel impurities often requires isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy.[10]
Q3: What are the generally accepted limits for impurities in an Active Pharmaceutical Ingredient (API)?
A3: Regulatory bodies like the International Conference on Harmonisation (ICH) provide strict guidelines. For a new API, any impurity present at a level of >0.10% should be identified and characterized to ensure the safety of the drug substance.[4] Known impurities are often acceptable up to 0.15%, while unknown impurities have a stricter limit of 0.10%.[3]
Q4: My final reaction yield is consistently low. What are the likely causes?
A4: Low yields can often be traced back to two main areas: incomplete reactions or the formation of side products. The coupling of the sulfonyl chloride intermediate with 1-(2-hydroxyethyl)piperazine is a critical step. If the sulfonyl chloride intermediate is not pure or if it degrades (e.g., through hydrolysis), the yield will suffer.[4] Dimer formation is another common yield-reducing side reaction.[3] Careful optimization of reaction conditions—temperature, solvent purity, and stoichiometry—is crucial.
Section 2: Detailed Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis, identified by common analytical observations.
Problem 1: My LC-MS analysis shows a major peak corresponding to the unreacted chlorosulfonyl intermediate.
Question: I've attempted the final coupling step, but a significant amount of my pyrazolopyrimidinone core remains as the sulfonyl chloride derivative. What went wrong?
Answer: This is a classic issue of incomplete reaction. The root cause typically lies in the conditions of the nucleophilic substitution reaction between the sulfonyl chloride and the piperazine derivative.
Causality Explained: The sulfonyl chloride group is a potent electrophile. Its reaction with the secondary amine of 1-(2-hydroxyethyl)piperazine is generally efficient but can be hampered by several factors:
-
Steric Hindrance: While not extreme, steric factors can play a role.
-
Reagent Purity/Activity: The 1-(2-hydroxyethyl)piperazine may be of poor quality or may have degraded.
-
Insufficient Base: The reaction releases HCl as a byproduct. An appropriate acid scavenger (like triethylamine or pyridine) is necessary to neutralize it. If the base is insufficient, the reaction mixture will become acidic, protonating the piperazine's amine and rendering it non-nucleophilic.
-
Moisture: The sulfonyl chloride intermediate is highly sensitive to moisture and can readily hydrolyze to the corresponding sulfonic acid, which is unreactive in this coupling step.[4]
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and ensure the 1-(2-hydroxyethyl)piperazine reagent is dry.
-
Verify Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of 1-(2-hydroxyethyl)piperazine to drive the reaction to completion.
-
Optimize Base Addition: Ensure at least 2.0 equivalents of a suitable non-nucleophilic base are used. Consider slow, controlled addition of the sulfonyl chloride solution to the solution of the piperazine and base.
-
Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) or a rapid HPLC method to monitor the disappearance of the starting material before quenching the reaction.
Problem 2: I've identified an impurity with a mass approximately double that of my pyrazolopyrimidinone core, linked by a piperazine unit.
Question: My mass spectrum shows a significant M+H peak at ~835 m/z, which I've characterized as a dimeric impurity. How can I prevent its formation?
Answer: You have correctly identified the sildenafil dimer impurity.[4] This impurity arises when one molecule of piperazine (a common starting material and potential impurity in N-substituted piperazines) reacts with two molecules of the sulfonyl chloride intermediate.
Causality Explained: This side reaction is driven by stoichiometry. If there is an excess of the sulfonyl chloride intermediate relative to the N-substituted piperazine, or if the N-substituted piperazine contains traces of unsubstituted piperazine, the formation of this dimer becomes favorable. Each of the two secondary amines on the piperazine molecule can react with a molecule of the electrophilic sulfonyl chloride.[3]
Troubleshooting Protocol:
-
Source High-Purity Reagents: Use 1-(2-hydroxyethyl)piperazine with the lowest possible content of unsubstituted piperazine.
-
Control Stoichiometry: Avoid a large excess of the sulfonyl chloride intermediate. The ideal approach is the slow addition of the sulfonyl chloride to a solution containing an excess of the 1-(2-hydroxyethyl)piperazine. This ensures the sulfonyl chloride is more likely to encounter the desired nucleophile rather than another molecule of its kind with a bridging piperazine.
-
Purification: The dimer impurity is significantly larger and less polar than the desired product. It can often be effectively removed using column chromatography or recrystallization.
Problem 3: A significant peak in my HPLC corresponds to the sulfonic acid derivative of my pyrazolopyrimidinone starting material.
Question: I am observing a highly polar impurity that corresponds to the hydrolysis of my sulfonyl chloride intermediate. How can I minimize this?
Answer: This indicates that the highly reactive sulfonyl chloride intermediate is being quenched by water before it can react with the intended piperazine derivative.[4][6]
Causality Explained: The sulfur atom in a sulfonyl chloride is highly electrophilic and susceptible to nucleophilic attack by water. This hydrolysis reaction is often rapid and leads to the formation of the corresponding sulfonic acid, which is inert to further coupling under these conditions. The source of water can be wet solvents, reagents, or atmospheric moisture.
Troubleshooting Protocol:
-
Implement Strict Anhydrous Techniques: Use freshly distilled, anhydrous solvents (e.g., dichloromethane, acetonitrile). Dry all glassware in an oven and cool under an inert atmosphere (Nitrogen or Argon).
-
Inert Atmosphere: Run the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.
-
"One-Pot" Procedure: To minimize handling of the sensitive sulfonyl chloride, consider a "one-pot" synthesis where the chlorosulfonation is performed, and after a workup to remove the chlorosulfonic acid, the crude intermediate is immediately dissolved in an anhydrous solvent and used in the subsequent coupling step without full isolation and purification.[11]
Problem 4: My final product is contaminated with an N-Oxide impurity.
Question: My LC-MS analysis shows a peak with a mass 16 amu higher than my expected product (M+16). I suspect it's an N-Oxide. How is this forming?
Answer: Your suspicion is correct. The N-Oxide impurity is a common process-related impurity in the synthesis of sildenafil and its analogues.[3][4]
Causality Explained: The tertiary amine on the piperazine ring is susceptible to oxidation. This can occur if oxidizing agents are present in the reaction mixture. Potential sources include residual oxidizing agents from previous steps or inadvertent exposure to air at elevated temperatures for prolonged periods. Peroxides in solvents like THF or ether can also be a culprit.
Troubleshooting Protocol:
-
Use Peroxide-Free Solvents: Test solvents for the presence of peroxides before use, especially when heating.
-
Maintain Inert Atmosphere: Conducting the reaction and workup under an inert atmosphere (N2 or Ar) can minimize oxidation.
-
Avoid Excessive Heat: If heating is required, use the minimum temperature necessary to achieve a reasonable reaction rate.
-
Purification: The N-Oxide is more polar than the parent compound and can typically be separated by silica gel chromatography.
Summary of Common Impurities and Mitigation Strategies
| Impurity Name | Structure Type | Likely Cause | Prevention & Mitigation Strategy |
| Chlorosulfonyl Intermediate | Unreacted Starting Material | Incomplete coupling reaction; insufficient base; poor nucleophile activity. | Use slight excess of piperazine, ensure >2 eq. of base, use anhydrous conditions.[3] |
| Dimer Impurity | Side Product | Excess sulfonyl chloride; presence of unsubstituted piperazine in reagents. | Use high-purity piperazine derivative; slow addition of sulfonyl chloride to piperazine.[4] |
| Sulfonic Acid | Hydrolysis Product | Presence of water in solvents, reagents, or from atmosphere. | Implement strict anhydrous and inert atmosphere techniques.[4] |
| N-Oxide | Oxidation Product | Presence of oxidizing agents; prolonged heating in air; solvent peroxides. | Use peroxide-free solvents; maintain inert atmosphere; minimize heat.[3] |
| Des-propyl Impurity | Side Product | Harsh acidic conditions during synthesis or workup. | Use milder conditions for chlorosulfonation; control pH during workup.[3] |
Section 3: Key Experimental Protocols
Protocol 3.1: General HPLC-UV Method for Impurity Profiling
This protocol provides a starting point for developing a method to resolve this compound from its key impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.05 M Potassium Dihydrogen Orthophosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: Linear gradient from 30% to 70% B
-
25-30 min: Hold at 70% B
-
30-32 min: Linear gradient from 70% to 30% B
-
32-40 min: Hold at 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm or 290 nm.[5]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.5 mg/mL.
Protocol 3.2: Recrystallization for Final Product Purification
Recrystallization is a powerful technique for removing minor impurities from the final product.
-
Solvent Selection: Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot. Common solvents for sildenafil-type molecules include ethanol, methanol, ethyl acetate, or mixtures thereof.[11]
-
Dissolution: In a flask, add the minimum amount of hot solvent required to fully dissolve the crude product. Stir and maintain the temperature just below the solvent's boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through fluted filter paper to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath can improve the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Analysis: Re-analyze the purified product by HPLC to confirm the removal of impurities.
Section 4: Visual Workflows and Pathways
Diagram 1: Simplified Synthetic Pathway and Impurity Formation```dot
Caption: A logical workflow for identifying and resolving synthesis impurities.
References
-
Reddy, G. J. et al. (2017). Identification, Synthesis, and Strategy for Reduction of Process related Potential Impurities in Sildenafil Citrate. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(2), 1374-1388. Link
-
Barzani, H. A. H., et al. (2026, January 4). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. Critical Reviews in Analytical Chemistry. Link
-
Ho, E. N. M., et al. (2010). Development of a screening method for the detection of analogues of sildenafil and vardenafil by the use of liquid chromatograph coupled with triple quadrupole linear ion trap mass spectrometer. Analytical Methods, 2, 660-667. Link
-
Saravanan, M., et al. (2012). Synthesis and Characterization of Potential Impurities of Sildenafil. Chemistry & Biology Interface, 2(1), 51-60. Link
-
Low, M. Y., et al. (2005). Detection of sildenafil analogues in herbal products for erectile dysfunction. Journal of Toxicology and Environmental Health, Part A, 68(23-24), 2029-2038. Link
-
Barzani, H. A. H., et al. (2026, January 6). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. Yesil Science. Link
-
Barzani, H. A. H., et al. (2026, January 6). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. ResearchGate. Link
-
Reddy, B. M., & Reddy, K. R. (2012). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. American Journal of Analytical Chemistry, 3, 931-944. Link
-
Pharmaffiliates. Sildenafil Citrate-impurities. Pharmaffiliates. Retrieved January 12, 2026. Link
-
Sridhar, G., et al. (2011). Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. E-Journal of Chemistry, 8(2), 848-856. Link
-
ChemicalBook. (2023). This compound. ChemicalBook. Retrieved January 12, 2026. Link
-
Satyanarayana, V. V., et al. (2004). Separation and Determination of Synthetic Impurities of Sildenafil (Viagra) by Reversed-Phase High-Performance Liquid Chromatography. Analytical Sciences, 20, 1055-1058. Link
-
Veeprho. This compound | CAS 139755-87-6. Veeprho. Retrieved January 12, 2026. Link
-
Lin, H.-R., et al. (2009). Isolation and identification of a sildenafil analogue illegally added in dietary supplements. Journal of Food and Drug Analysis, 17(6). Link
-
Reddy, B. P., et al. (2012). A Facile, Improved Synthesis of Sildenafil and Its Analogues. Molecules, 17(11), 12614-12621. Link
Sources
- 1. Detection of sildenafil analogues in herbal products for erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. cbijournal.com [cbijournal.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. A Critical Review of Analytical Methods for Sildenafil and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. yesilscience.com [yesilscience.com]
- 10. researchgate.net [researchgate.net]
- 11. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Propoxyphenyl homohydroxysildenafil Quantification in Herbal Matrices
Welcome to the technical support guide for the quantification of Propoxyphenyl homohydroxysildenafil in complex herbal matrices. This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting guides, validated protocols, and answers to frequently encountered challenges, moving beyond a simple recitation of steps to explain the underlying scientific principles of method refinement.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it found in herbal products?
This compound is a structural analogue of Sildenafil, the active pharmaceutical ingredient in Viagra®[1][2]. Sildenafil and its analogues are phosphodiesterase type 5 (PDE-5) inhibitors used to treat erectile dysfunction. These synthetic compounds are illegally and clandestinely added to herbal supplements or "natural" remedies to enhance their effects[3][4][5]. Their presence is undeclared, posing significant health risks to consumers who may be unaware of the potent pharmaceutical ingredients they are ingesting, leading to potential adverse effects or dangerous interactions with other medications[3]. Accurate quantification is therefore a matter of public safety.
Q2: What are the primary challenges in quantifying this analyte in herbal matrices?
Quantifying a synthetic compound like this compound in a herbal matrix is challenging due to the complexity of the sample. Key difficulties include:
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Matrix Effects: Herbal products contain a vast array of compounds (alkaloids, flavonoids, lipids, chlorophyll) that can interfere with the analysis, most notably causing ion suppression or enhancement in mass spectrometry[6][7][8].
-
Extraction Efficiency: Achieving consistent and high recovery of the analyte from a complex, often poorly soluble, matrix requires a robust and optimized sample preparation method.
-
Chromatographic Resolution: Poor peak shape and co-elution with matrix components can compromise accuracy and precision[9].
-
Low Concentrations: The analyte may be present at low, but still pharmacologically active, concentrations, requiring highly sensitive instrumentation.
Q3: What is the most common analytical technique for this type of analysis?
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.[5][10]. Its high selectivity, achieved through Multiple Reaction Monitoring (MRM), allows for the precise detection and quantification of the target analyte even in the presence of overwhelming matrix interference. This technique provides the sensitivity and specificity required to meet regulatory standards.
Q4: What are "matrix effects" and how do they impact my LC-MS/MS results?
Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix[7][8][11]. In electrospray ionization (ESI), these co-eluting molecules can compete with the analyte for charge or access to the droplet surface, typically leading to a decrease in the analyte's signal, a phenomenon known as ion suppression [6][12][13]. This suppression can lead to inaccurate (falsely low) quantification, poor reproducibility, and a higher limit of detection[13]. The complex and variable nature of herbal matrices makes them particularly prone to causing significant matrix effects[14][15].
Troubleshooting and Method Refinement Guide
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Problem 1: My chromatographic peak is tailing or asymmetrical.
Q: I'm seeing significant peak tailing for my analyte. What is the cause and how can I fix it?
A: Peak tailing is a common issue in reversed-phase HPLC, especially for basic compounds like sildenafil analogues. The primary cause is often a secondary retention mechanism involving interaction with the stationary phase[16].
-
Primary Cause: Interaction with residual silanol groups. Silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on their surface. At a mobile phase pH above ~3, these silanols can become deprotonated (Si-O-), creating negatively charged sites[17][18]. This compound, having basic amine functionalities, will be protonated (positively charged) and can undergo a strong, secondary ionic interaction with these silanol sites. This mixed-mode retention (hydrophobic and ionic) leads to tailing peaks[16][19].
-
Solutions:
-
Lower Mobile Phase pH: Adjust the pH of your aqueous mobile phase to between 2.5 and 3.0 using an additive like formic acid or trifluoroacetic acid. At this low pH, the silanol groups are fully protonated (Si-OH), minimizing the secondary ionic interactions that cause tailing[16].
-
Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are extensively "end-capped" to block a majority of the residual silanols, reducing the potential for these interactions[18]. If your column is old, consider replacing it.
-
Check for Extra-Column Volume: Ensure all tubing and connections between the injector, column, and detector are as short as possible and properly fitted. Dead volumes in the flow path can cause peak dispersion and tailing[9][19].
-
Problem 2: My analyte signal is very low or non-existent, even in spiked samples.
Q: My sensitivity is poor and I suspect ion suppression. How do I confirm this and what can I do to mitigate it?
A: Low signal intensity in LC-MS/MS is frequently caused by inefficient ionization due to matrix effects (ion suppression) or inefficient sample extraction[20].
-
Cause 1: Ion Suppression: Co-eluting matrix components from the herbal extract are competing with your analyte in the ESI source, reducing its ionization efficiency[12][13].
-
Solutions for Ion Suppression:
-
Improve Sample Cleanup: The most effective strategy is to remove the interfering matrix components before injection. The QuEChERS method is highly effective for herbal matrices as it combines extraction with a dispersive solid-phase extraction (dSPE) cleanup step to remove pigments, lipids, and other interferences[21][22][23]. See the detailed protocol below.
-
Dilute the Sample: A simple and often effective approach is to dilute the final sample extract (e.g., 10-fold or 25-fold) with the initial mobile phase[14]. This reduces the concentration of matrix components entering the mass spectrometer, thereby lessening their suppressive effect.
-
Modify Chromatography: Adjust your gradient to better separate the analyte from the bulk of the matrix components. A post-column infusion experiment can help identify the regions of your chromatogram where suppression is most severe[11].
-
Use an Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard of this compound is the ideal solution. Since it co-elutes and has identical chemical properties, it will experience the same degree of ion suppression as the analyte, allowing for accurate correction and reliable quantification[15].
-
-
Cause 2: Inefficient Extraction: The analyte is not being effectively recovered from the sample matrix.
-
Solution for Inefficient Extraction:
-
Validate Your Extraction Method: Perform a recovery experiment. Spike a known amount of analyte into a blank herbal matrix before extraction and compare the final result to a sample spiked after extraction. A low recovery percentage indicates a problem with the extraction procedure itself. The QuEChERS protocol provided below is validated for high recoveries of a wide range of analytes from difficult matrices[14][24].
-
Problem 3: My results are highly variable and not reproducible.
Q: My replicate injections of the same sample give wildly different results. What's causing this poor precision?
A: Poor reproducibility points to inconsistencies in your sample preparation or instrument instability.
-
Cause 1: Inhomogeneous Sample: Herbal products, especially raw powders or capsules with granulated material, can be very heterogeneous. If the analyte is not evenly distributed, subsamples will have different concentrations.
-
Solution: Thoroughly homogenize the sample before weighing. For capsules or tablets, grind the contents of several units together into a fine, uniform powder using a mortar and pestle or a small grinder[25].
-
Cause 2: Inconsistent Sample Preparation: Minor variations in solvent volumes, shaking times, or pH during extraction can lead to significant differences in final analyte concentration.
-
Solution: Adhere strictly to a validated Standard Operating Procedure (SOP). Use calibrated pipettes and ensure consistent timing for all steps. The use of an internal standard added at the very beginning of the extraction process is critical, as it corrects for variations in sample handling and extraction efficiency.
-
Cause 3: Instrument Instability: The LC or MS system may not be stabilized.
-
Solution: Before running a sequence, perform a system suitability test. This involves multiple injections of a standard solution to ensure that retention time, peak area, and peak shape are all within acceptable limits (e.g., <2% RSD for peak area).
Validated Experimental Protocols & Data
Protocol 1: QuEChERS Sample Preparation for Herbal Matrices
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is highly recommended for its efficiency in extracting a broad range of analytes while removing significant matrix interferences[24]. This protocol is adapted for dry powder matrices like those found in herbal supplements.
Step-by-Step Methodology:
-
Homogenization: Grind the contents of at least 5-10 capsules/tablets into a fine, uniform powder.
-
Weighing & Rehydration: Accurately weigh 1.0 g of the homogenized powder into a 50 mL centrifuge tube. Add 9 mL of reagent-grade water. Fortify with an internal standard at this stage if one is being used. Vortex for 30 seconds and allow the sample to rehydrate for 30 minutes[24].
-
Extraction:
-
Add 10 mL of Acetonitrile to the tube.
-
Add a QuEChERS extraction salt packet containing 4 g MgSO₄ (Magnesium Sulfate) and 1 g NaCl (Sodium Chloride). The MgSO₄ facilitates the partitioning of acetonitrile from the aqueous layer, while NaCl helps to reduce emulsions.
-
Seal the tube tightly and shake vigorously for 1 minute.
-
-
Centrifugation (Extraction): Centrifuge the tube at ≥3000 RCF for 5 minutes. This will separate the sample into an upper acetonitrile layer (containing the analyte) and a lower aqueous/solid layer.
-
Dispersive SPE Cleanup (dSPE):
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL dSPE tube. This tube should contain 900 mg MgSO₄ and 150 mg PSA (Primary Secondary Amine). PSA effectively removes organic acids, sugars, and some lipids. For matrices high in chlorophyll, C18 sorbent can also be included.
-
Seal the tube and vortex for 30 seconds.
-
-
Centrifugation (Cleanup): Centrifuge the dSPE tube at ≥3000 RCF for 5 minutes.
-
Final Preparation: Transfer a 1 mL aliquot of the final, cleaned extract into an autosampler vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). This "solvent exchange" step is crucial for good peak shape in reversed-phase HPLC.
Table 1: Example LC-MS/MS Parameters
This table provides a starting point for method development. Parameters must be optimized for your specific instrument.
| Parameter | Recommended Setting | Rationale |
| LC System | ||
| Column | C18, ≤ 2.1 mm ID, < 3 µm particle size | Provides high efficiency and good retention for the analyte. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier aids in protonation for positive ion ESI and improves peak shape by suppressing silanol activity[16]. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |
| Gradient | Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate | A gradient is necessary to elute the analyte while separating it from matrix components. |
| Flow Rate | 0.2 - 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring optimal efficiency. |
| Column Temperature | 40 °C | Reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 1 - 5 µL | Small volume minimizes solvent effects and potential column overload. |
| MS/MS System | ||
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The basic nitrogen atoms in the sildenafil structure are readily protonated. |
| Precursor Ion (Q1) | m/z 519.2 | Based on the molecular weight of this compound (C24H34N6O5S, MW=518.6) plus a proton [M+H]+[26][27]. |
| Product Ions (Q3) | At least two transitions should be monitored (e.g., m/z 409.3, 417.2)[26]. One for quantification, one for confirmation. | Specific fragments are selected for high selectivity and sensitivity in MRM mode. Ions must be empirically determined. |
| Source Parameters | Capillary Voltage, Gas Temp, Gas Flow | Must be optimized to maximize signal for the specific analyte and flow rate. |
Method Validation
Any refined method must be validated according to established guidelines like those from the FDA or ICH[28][29][30][31]. Key parameters to assess include:
-
Specificity: Demonstrate no interference from blank matrix at the analyte's retention time.
-
Linearity: Establish a calibration curve over the expected concentration range (e.g., 5-1000 ng/mL) with an r² > 0.99.
-
Accuracy & Precision: Analyze spiked quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within 85-115% (80-120% at LLOQ) and precision (%RSD) should be <15% (<20% at LLOQ).
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that meets accuracy and precision criteria.
Visualizations: Workflows and Logic Diagrams
Overall Analytical Workflow
Caption: High-level workflow for this compound analysis.
Troubleshooting Logic: Low Signal Intensity
Caption: Decision tree for troubleshooting low analyte signal intensity.
References
- Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Chrom Tech, Inc. (2023).
- University of Waterloo. (n.d.). Ion Suppression and ESI | Mass Spectrometry Facility.
- Kovalj, Z., et al. (n.d.).
- Alwsci. (2023).
- Hawach. (2023). Reasons for Peak Tailing of HPLC Column.
- Wikipedia. (n.d.). Ion suppression (mass spectrometry).
- FDA. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. ECA Academy.
- Bonfiglio, R., et al. (2004). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry, 18(1), 49-58.
- Lab Manager Magazine. (2023).
- FDA. (2024). Q2(R2) Validation of Analytical Procedures March 2024.
- CymitQuimica. (n.d.). This compound.
- Wüthrich, C., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry.
- FDA. (n.d.).
- LCGC International. (2023).
- FDA. (2024). Q2(R2)
- ResearchGate. (n.d.).
- Thermo Fisher Scientific. (2014).
- Oh, S. S.-Y., et al. (2008). Detection of Sildenafil Analogues in Herbal Products for Erectile Dysfunction. Journal of Toxicology and Environmental Health, Part A, 71(24), 1955-1959.
- ResearchGate. (n.d.). (PDF)
- Phenomenex. (2023). QuEChERS Method for Pesticide Residue Analysis.
- Scribd. (n.d.).
- Slideshare. (n.d.). Adulterants screening in Herbal products using Modern Analytical Techniques.
- ChemicalBook. (n.d.). This compound.
- Veeprho. (n.d.). This compound | CAS 139755-87-6.
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Technical Support Center: Navigating Analytical Hurdles for Novel Sildenafil Analogues
Welcome to the technical support center for the analysis of novel sildenafil analogues. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complex landscape of characterizing these compounds. As novel analogues of phosphodiesterase type 5 (PDE-5) inhibitors are increasingly synthesized for research purposes or illicitly included in various products, robust and reliable analytical methods are paramount.[1][2] This resource provides in-depth, experience-driven guidance to overcome common and complex analytical challenges, ensuring the integrity and accuracy of your experimental results.
The development of new sildenafil analogues presents a moving target for analytical chemists. These "designer" molecules, often created by altering functional groups on the parent sildenafil structure, can exhibit unexpected chromatographic behavior, unique mass fragmentation patterns, and ambiguous spectroscopic signals.[3][4] This guide will equip you with the foundational knowledge and practical troubleshooting strategies to confidently identify, quantify, and characterize these novel compounds.
Section 1: Chromatographic Challenges & Solutions
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of sildenafil and its analogues.[5][6] However, the structural similarity among these compounds often leads to significant separation challenges.
Frequently Asked Questions (FAQs): Chromatography
Q1: My novel sildenafil analogue is co-eluting with sildenafil or another known analogue. How can I improve the chromatographic resolution?
A1: Co-elution is a common issue stemming from the subtle structural differences between analogues. Here’s a systematic approach to improving separation:
-
Mobile Phase Optimization:
-
Organic Modifier: Systematically vary the ratio of your organic solvent (typically acetonitrile or methanol) to the aqueous buffer. Sometimes, switching from acetonitrile to methanol (or vice-versa) can alter selectivity due to different solvent-analyte interactions.
-
pH Adjustment: The ionization state of sildenafil analogues, which are basic compounds, is highly dependent on the mobile phase pH. Adjusting the pH of your aqueous buffer (often with formic acid or phosphoric acid) can significantly alter retention times and improve separation.[7] A common starting point is a pH around 3.0.[8]
-
Ionic Strength: Modifying the concentration of the buffer (e.g., ammonium formate or acetate) can also influence peak shape and resolution.
-
-
Stationary Phase Selection:
-
If mobile phase optimization is insufficient, consider a column with a different stationary phase. While C18 columns are a good starting point, switching to a phenyl-hexyl or a polar-embedded phase column can offer different selectivities for closely related aromatic compounds.
-
-
Temperature Control:
-
Operating the column at a controlled, elevated temperature (e.g., 30-40°C) can decrease mobile phase viscosity, improve peak efficiency, and sometimes alter selectivity.[8]
-
-
Gradient Elution:
-
If you are analyzing a mixture with a wide range of polarities, a gradient elution method, where the mobile phase composition changes over time, will likely be necessary to achieve adequate separation of all components.[9]
-
Q2: I'm observing significant peak tailing for my sildenafil analogue. What is the cause and how can I fix it?
A2: Peak tailing is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase.
-
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the mobile phase pH is low enough to keep the sildenafil analogue protonated and minimize interactions with silanols.
-
Use of Additives: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can effectively mask the active silanol sites and improve peak shape.[10]
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and re-injecting.
-
Column Choice: Consider using a column with end-capping technology, which chemically deactivates most of the residual silanol groups.
-
Experimental Workflow: HPLC Method Development for Novel Analogues
The following workflow provides a structured approach to developing a robust HPLC method for a novel sildenafil analogue.
Caption: A decision-tree for systematic HPLC method development.
Section 2: Mass Spectrometry (MS) Interrogation
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural elucidation of novel sildenafil analogues.[11][12] Understanding the fragmentation patterns is key to differentiating between isomers and identifying unknown structures.
Frequently Asked Questions (FAQs): Mass Spectrometry
Q1: I have two analogues with the same mass-to-charge ratio (m/z). How can I use MS/MS to differentiate them?
A1: Isomeric compounds present a significant challenge. Tandem mass spectrometry (MS/MS) is essential for their differentiation.
-
Fragmentation Analysis: Even with the same parent mass, isomers will often produce different fragment ions or the same fragments in different relative abundances.[13]
-
Step 1: Acquire MS/MS Spectra: Isolate the precursor ion of interest and subject it to collision-induced dissociation (CID) to generate product ion spectra for each isomer.
-
Step 2: Compare Spectra: Look for unique fragment ions that are present in one spectrum but not the other. These unique fragments are diagnostic for that specific isomer.
-
Step 3: Rationalize Fragmentation: Propose fragmentation pathways for each isomer based on their chemical structures. For example, modifications to the piperazine ring will lead to characteristic fragment ions.[2][13]
-
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or TOF analyzers provide highly accurate mass measurements, which can help confirm the elemental composition of both parent and fragment ions, adding another layer of confidence to your identification.[9][14]
Q2: What are the characteristic fragment ions I should look for when analyzing sildenafil analogues?
A2: Sildenafil and its analogues share a common core structure, leading to predictable fragmentation patterns. Key fragments often arise from the cleavage of the piperazine ring and the sulfonyl or acetyl group.[13][15]
| Precursor Moiety | Characteristic Fragment Ions (m/z) | Structural Significance |
| N-methylpiperazine | 99, 100 | Indicates the presence of the classic sildenafil side chain.[11] |
| Pyrazolopyrimidine Core | Varies | Cleavage around this core helps identify substitutions. |
| Ethoxyphenyl Sulfonyl | Varies | Modifications here will shift the mass of related fragments. |
This table provides a general guide. Actual fragmentation will depend on the specific analogue and MS conditions.
Workflow: Unknown Analogue Identification using LC-MS/MS
This workflow outlines the process of identifying an unknown sildenafil analogue.
Caption: A workflow for identifying unknown sildenafil analogues.
Section 3: Spectroscopic Characterization (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of novel sildenafil analogues, especially when reference standards are unavailable.[2][16]
Frequently Asked questions (FAQs): NMR Spectroscopy
Q1: I've isolated a new analogue, but the MS data is ambiguous. Which NMR signals are most informative for structure determination?
A1: ¹H NMR is often the first and most informative experiment.
-
Key Diagnostic Regions:
-
Aromatic Region (approx. 7.0-8.5 ppm): The signals from the protons on the pyrazolopyrimidine and phenyl rings are characteristic. Shifts in this region can indicate substitutions on these rings.[17]
-
Piperazine Region (approx. 2.2-3.8 ppm): The signals for the protons on the piperazine ring are particularly sensitive to changes in substitution on the nitrogen atom. For example, the N-methyl group of sildenafil typically appears as a singlet around 2.2 ppm.[17]
-
Ethoxy/Propoxy Region (approx. 1.4-4.1 ppm): The characteristic triplet and quartet of an ethoxy group, or similar patterns for other alkoxy groups, are readily identifiable.
-
-
2D NMR: For complete structural assignment, 2D NMR experiments like COSY (to identify proton-proton couplings) and HSQC/HMBC (to correlate protons with carbons) are essential.
Q2: How can I differentiate between positional isomers using NMR?
A2: Positional isomers can often be distinguished using a combination of ¹H chemical shifts and long-range ¹H-¹³C correlations from an HMBC experiment.
-
Example Scenario: Consider an analogue where a substituent has been added to the phenyl ring. The coupling patterns and chemical shifts of the remaining aromatic protons will change predictably based on the substituent's position (ortho, meta, or para). An HMBC experiment can then show correlations from these protons to specific carbons in the ring, confirming the substitution pattern.
Section 4: Regulatory Context and Compliance
The analysis of novel sildenafil analogues often occurs in the context of identifying undeclared ingredients in dietary supplements or counterfeit medicines.[1][11] It is crucial to be aware of the regulatory landscape.
-
Unapproved New Drugs: Novel sildenafil analogues that have not undergone rigorous safety and efficacy testing are considered unapproved new drugs by regulatory agencies like the U.S. Food and Drug Administration (FDA).[18][19]
-
Public Health Risks: The presence of these undeclared and uncharacterized analogues poses a significant risk to public health, as their pharmacological and toxicological profiles are unknown.[1][14]
Your analytical work plays a critical role in identifying these potentially harmful substances and protecting consumers.
References
-
Determination of Phosphodiesterase Type-5 Inhibitors (PDE-5) in Dietary Supplements. (n.d.). MDPI. Retrieved from [Link]
-
Study of the electrospray ionization tandem mass spectrometry of sildenafil derivatives. (2002). PubMed. Retrieved from [Link]
-
Characterization of Sildenafil analogs by MS/MS and NMR: A guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
-
A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. (2024). Taylor & Francis Online. Retrieved from [Link]
-
Characterization of Sildenafil analogs by MS/MS and NMR: a guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. (2014). PubMed. Retrieved from [Link]
-
A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. (2024). PubMed. Retrieved from [Link]
-
Simultaneous Detection of Three Phosphodiesterase Type 5 Inhibitors and Eight of Their Analogs in Lifestyle Products and Screening for Adulterants by High-Performance Thin-Layer Chromatography. (n.d.). Oxford Academic. Retrieved from [Link]
-
Determination of Phosphodiesterase-5 Inhibitors and Analogs Using High-Performance Liquid Chromatography with Ultraviolet Detection. (n.d.). Oxford Academic. Retrieved from [Link]
-
Study of the electrospray ionization tandem mass spectrometry of sildenafil derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Development of a screening method for the detection of analogues of sildenafil and vardenafil by the use of liquid chromatograph coupled with triple quadrupole linear ion trap mass spectrometer. (2010). Royal Society of Chemistry. Retrieved from [Link]
-
Screening of Phosphodiesterase-5 Inhibitors and Their Analogs in Dietary Supplements by Liquid Chromatography–Hybrid Ion Trap–Time of Flight Mass Spectrometry. (2012). NIH National Library of Medicine. Retrieved from [Link]
-
¹H NMR characteristics of sildenafil and its analogues, and vardenafil. (n.d.). ResearchGate. Retrieved from [Link]
-
Determination of Five Phosphodiesterase-5 Inhibitors in Multiple Honey-Based Consumer Products by Chromatographic Technique in Rat Plasma. (2023). MDPI. Retrieved from [Link]
-
¹H, ¹³C, ¹⁵N NMR analysis of sildenafil base and citrate (Viagra) in solution, solid state and pharmaceutical dosage forms. (2005). PubMed. Retrieved from [Link]
-
Structural Characterization of Sulfoaildenafil, an Analog of Sildenafil. (2009). PubMed. Retrieved from [Link]
-
A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. (2024). Yesil Science. Retrieved from [Link]
-
Identification of Sildenafil Designer Analogues Found in Dietary Supplements. (n.d.). ResearchGate. Retrieved from [Link]
-
Detection of sildenafil analogues in herbal products for erectile dysfunction. (2005). PubMed. Retrieved from [Link]
-
¹H, ¹³C, ¹⁵N NMR analysis of sildenafil base and citrate (Viagra) in solution, solid state and pharmaceutical dosage forms. (n.d.). ResearchGate. Retrieved from [Link]
-
Isolation and characterisation of a novel sildenafil analogue adulterant, desmethylpiperazinyl propoxysildenafil, in a dietary supplement. (2013). PubMed. Retrieved from [Link]
-
Detection of Sildenafil Analogues in Herbal Products for Erectile Dysfunction. (n.d.). ResearchGate. Retrieved from [Link]
-
Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. Retrieved from [Link]
-
Identification of a sildenafil analogue adulterated in two herbal food supplements. (2007). Journal of Food and Drug Analysis. Retrieved from [Link]
-
Sildenafil Determination in Various Matrices: A Review. (n.d.). Iranian Journal of Pharmacology and Therapeutics. Retrieved from [Link]
-
Development and validation of RP-HPLC method for sildenafil citrate in rat plasma-application to pharmacokinetic studies. (2014). NIH National Library of Medicine. Retrieved from [Link]
-
An Improved RP-HPLC Method for the Quantitative Determination and Validation of Sildenafil Citrate in Bulk and Pharmaceutical F. (2019). ResearchGate. Retrieved from [Link]
-
RP-HPLC Method Development for Estimation of Sildenafil Citrate in Tablets and in Seminal Fluid. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Contribution to the Detection of Poor Quality Sildenafil Drugs in Burkina Faso Using High-Performance Thin-Layer Chromatography. (2021). NIH National Library of Medicine. Retrieved from [Link]
-
Separation of Sildenafil on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Guidance for FDA Staff and Industry Marketed Unapproved Drugs — Compliance Policy Guide. (n.d.). Regulations.gov. Retrieved from [Link]
-
FDA Guidelines on Unapproved Drug Use Draw Criticis. (2009). U.S. Pharmacist. Retrieved from [Link]
-
Revised Guidance on Marketed Unapproved Drugs; Compliance Policy Guide Sec. 440.100; Marketed New Drugs Without Approved NDAs or ANDAs; Availability. (2011). Federal Register. Retrieved from [Link]
-
HPLC determination of sildenafil in tablets. (n.d.). ResearchGate. Retrieved from [Link]
-
Unapproved Drugs. (2024). U.S. Food and Drug Administration. Retrieved from [Link]
-
Unapproved New Drugs. (2016). U.S. Food and Drug Administration. Retrieved from [Link]
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Technical Support Center: Optimizing the Synthesis of Propoxyphenyl Homohydroxysildenafil
Introduction: Welcome to the technical support center for the synthesis of Propoxyphenyl homohydroxysildenafil, a potent sildenafil analogue. This guide is designed for researchers, chemists, and drug development professionals dedicated to optimizing the synthetic yield and purity of this target molecule. We will move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental bottlenecks, and provide field-proven strategies to enhance your synthetic outcomes.
This compound, with the chemical structure 5-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one[1][2][3], presents unique synthetic challenges. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the issues you may encounter.
General Synthetic Workflow
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions at each stage. A convergent approach, where key fragments are synthesized separately before a final coupling and cyclization, is often preferred to maximize overall yield. The diagram below outlines a common strategic approach.
Caption: Convergent synthesis strategy for this compound.
Frequently Asked Questions & Troubleshooting Guides
This section addresses the most common issues encountered during synthesis, providing explanations and actionable solutions.
Part 1: The Chlorosulfonation Reaction
Question: My chlorosulfonation of 2-propoxybenzoic acid is incomplete, resulting in low yields of the desired sulfonyl chloride. How can I improve this?
Answer: This is a frequent challenge. Incomplete conversion is often due to the deactivation of the chlorosulfonating agent or the formation of a stable sulfonic acid intermediate that is resistant to further reaction.
-
Causality: Chlorosulfonic acid alone may not be sufficient to drive the reaction to completion. A common issue is the formation of the sulfonic acid, which is less reactive than the desired sulfonyl chloride.[4][5]
-
Expert Recommendation: The addition of a co-reagent like thionyl chloride (SOCl₂) is a proven strategy. Thionyl chloride converts the intermediate sulfonic acid into the highly reactive sulfonyl chloride, ensuring the reaction proceeds to completion.[5] This improved method is a cornerstone of the commercial synthesis of sildenafil.[5]
Troubleshooting Protocol: Improved Chlorosulfonation
-
Combine 4 molar equivalents of chlorosulfonic acid with 1 molar equivalent of thionyl chloride at a reduced temperature (0-5 °C).
-
Slowly add 1 molar equivalent of 2-propoxybenzoic acid, maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir until monitoring (e.g., by TLC or a reaction quench analyzed by LC-MS) shows complete consumption of the starting material.
-
Carefully quench the reaction mixture by pouring it onto crushed ice to precipitate the sulfonyl chloride product.
Part 2: The Final Cyclization (Critical Yield-Determining Step)
Question: The final base-mediated cyclization step to form the pyrazolopyrimidinone ring has a very poor yield (<30%). My analysis shows a significant amount of a hydrolyzed side product. What is happening and how can I fix it?
Answer: This is the most critical and historically problematic step in the synthesis of sildenafil and its analogues. The low yield is almost certainly due to a competing hydrolysis reaction of the carboxamide intermediate.
-
Mechanistic Insight: The cyclization requires the deprotonation of the pyrazole amine to initiate an intramolecular nucleophilic attack on the carboxamide. However, in the presence of water or hydroxide ions (from aqueous bases like NaOH), a competing intermolecular reaction occurs: the hydroxide ion attacks the carboxamide, leading to hydrolysis and the formation of the corresponding carboxylic acid.[5] This side reaction is often faster than the desired cyclization.
Caption: Competing pathways in the final cyclization step.
-
The Solution: Anhydrous Conditions: The key to a high-yield cyclization is the complete exclusion of water. This was a pivotal discovery in the development of the commercial sildenafil synthesis.[5] By using a strong, non-nucleophilic base in an anhydrous organic solvent, the hydrolysis pathway is completely suppressed.
Optimized Protocol: Anhydrous Cyclization
-
Rigorous Drying: Ensure the amide precursor is completely dry. Dry all glassware in an oven and cool under a stream of inert gas (Nitrogen or Argon). Use anhydrous solvents.
-
Solvent/Base System: The recommended system is potassium tert-butoxide (KOtBu) in anhydrous tert-butanol (tBuOH) .[5][6] KOtBu is a strong base ideal for the deprotonation, but it is sterically hindered and non-nucleophilic, preventing it from attacking the carboxamide.
-
Procedure: Dissolve the amide precursor in anhydrous tBuOH. Add 1.2 equivalents of KOtBu and heat the mixture to reflux.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction should proceed cleanly to completion, often in near-quantitative yield.[5][6]
-
Work-up: After completion, cool the reaction, dilute with water, and carefully acidify with HCl to the isoelectric point (approx. pH 7.5) to precipitate the high-purity final product directly from the solution.[5]
Part 3: Purity of Starting Materials & Intermediates
Question: I'm observing multiple side products and a low overall yield, even after optimizing the final step. Where else should I look for problems?
Answer: The purity of your starting materials and intermediates is paramount. Impurities carried through the synthesis can inhibit subsequent reactions or lead to the formation of difficult-to-remove side products.[7][8]
-
Aminopyrazole Purity: The 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide intermediate is critical. Impurities from the nitro-group reduction step can interfere with the amide coupling. Ensure the reduction is complete and the product is purified (e.g., by recrystallization) before proceeding.
-
Regioselectivity: During the initial N-alkylation of the pyrazole ring, a mixture of N1 and N2 isomers can form.[7] While N-methylation is often highly regioselective, using other alkylating agents requires careful optimization of the base and solvent to control the outcome. If a mixture is formed, chromatographic separation is necessary before proceeding.
Quantitative Data Summary
The choice of reaction conditions, particularly for the cyclization step, has a dramatic impact on the isolated yield.
| Step | Method | Key Reagents | Common Yield | Primary Issue | Reference |
| Chlorosulfonation | Standard | Chlorosulfonic Acid | ~70-80% | Incomplete Reaction | [4] |
| Improved | Chlorosulfonic Acid + SOCl₂ | >90% | - | [4][5] | |
| Cyclization | Aqueous Base | NaOH / H₂O₂ in EtOH/H₂O | 30-70% | Hydrolysis | [5] |
| Anhydrous | KOtBu in tBuOH | ~95-100% | - | [5][6] |
References
-
Garaga, S., et al. (2015). A Facile, Improved Synthesis of Sildenafil and Its Analogues. Molecules. Available from: [Link]
-
Synthesis of Sildenafil Citrate. University of Bristol. Available from: [Link]
-
Kontogianni, V. G., et al. (2021). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact. Pharmaceuticals. Available from: [Link]
-
Sulphonated graphene oxide catalyzed continuous flow synthesis of pyrazolo pyrimidinones, sildenafil and other PDE-5 inhibitors. National Institutes of Health (NIH). Available from: [Link]
-
Dale, D.J., et al. (2000). The Chemical Development of the Commercial Route to Sildenafil: A Case History. Organic Process Research & Development. Available from: [Link]
-
An Overview of the Synthetic Routes to Sildenafil and Its Analogues. ResearchGate. Available from: [Link]
-
Synthesis and Pharmacological Evaluations of Sildenafil Analogues for Treatment of Erectile Dysfunction. ResearchGate. Available from: [Link]
-
Isolation and identification of a sildenafil analogue illegally added in dietary supplements. ResearchGate. Available from: [Link]
-
Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance in Diabetic Patients with Erectile Dysfunction. SciSpace. Available from: [Link]
-
Synthesis of sildenafil and its derivatives bearing pyrazolo-pyrimidinones scaffold. Wiley Online Library. Available from: [Link]
-
Synthesis and phosphodiesterase inhibitory activity of new sildenafil analogues containing a carboxylic acid group in the 5'-sulfonamide moiety of a phenyl ring. PubMed. Available from: [Link]
-
Isolation and characterisation of a novel sildenafil analogue adulterant, desmethylpiperazinyl propoxysildenafil, in a dietary supplement. ResearchGate. Available from: [Link]
-
New approaches to the synthesis of sildenafil analogues and their enzyme inhibitory activity. PubMed. Available from: [Link]
-
Isolation and identification of a novel sildenafil analogue adulterated in dietary supplements. Journal of Food and Drug Analysis. Available from: [Link]
- Sildenafil raw material medicine impurity, preparation method thereof and application of sildenafil raw material medicine impurity as reference substance. Google Patents.
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Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. Asian Journal of Chemistry. Available from: [Link]
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Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction. PubMed. Available from: [Link]
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Minimizing ion suppression in LC-MS analysis of Propoxyphenyl homohydroxysildenafil
Welcome to the technical support center for the LC-MS analysis of Propoxyphenyl homohydroxysildenafil. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to ion suppression and ensure the development of a robust and reliable analytical method.
Introduction to the Challenge: The "Matrix Effect"
This compound, an analogue of sildenafil, is often analyzed in complex biological matrices such as plasma, serum, or urine. A significant hurdle in achieving accurate and reproducible quantification with Liquid Chromatography-Mass Spectrometry (LC-MS) is the phenomenon known as the "matrix effect," a major component of which is ion suppression.
Ion suppression is the reduction in the ionization efficiency of the target analyte caused by co-eluting compounds from the sample matrix. These interfering substances can compete with the analyte for ionization in the MS source, leading to a decreased signal, poor sensitivity, and inaccurate quantification. This guide provides a structured approach to systematically identify and minimize ion suppression in your workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ion suppression for a compound like this compound in biological samples?
A1: The primary culprits are typically late-eluting, less polar compounds from the sample matrix that can interfere with the ionization of the target analyte. For this compound, which is a moderately polar compound, common sources of ion suppression in reversed-phase chromatography include:
-
Phospholipids: Abundant in plasma and serum, these molecules have a polar head and a non-polar tail, causing them to be retained and co-elute with a wide range of analytes.
-
Salts and Buffers: High concentrations of non-volatile salts from sample collection tubes or buffers can form adducts with the analyte or crystallize in the MS source, leading to signal instability and suppression.
-
Endogenous Metabolites: A host of small molecules in biological fluids can co-elute and compete for ionization.
Troubleshooting Guide: Minimizing Ion Suppression
This section provides a systematic approach to diagnosing and mitigating ion suppression in your LC-MS analysis of this compound.
Issue 1: Poor sensitivity and inconsistent results for this compound in plasma samples.
This is a classic symptom of significant ion suppression. The following steps will help you diagnose and address the problem.
Step 1: Assess the Degree of Ion Suppression
A post-column infusion experiment is a definitive way to pinpoint the regions of your chromatogram where ion suppression is occurring.
Experimental Protocol: Post-Column Infusion
-
Prepare a standard solution of this compound at a concentration that gives a stable signal (e.g., 100 ng/mL in 50:50 acetonitrile:water).
-
Set up the infusion: Infuse this solution continuously into the MS source using a syringe pump and a T-junction placed between the LC column and the MS inlet.
-
Inject a blank matrix sample: Inject a protein-precipitated or extracted blank plasma sample onto the LC column.
-
Monitor the signal: Acquire data for the this compound MRM transition. A stable, flat baseline is expected. Any dip or reduction in this baseline indicates ion suppression at that retention time.
Diagram: Post-Column Infusion Setup
Validation & Comparative
Guide to the Comparative Efficacy of Propoxyphenyl Homohydroxysildenafil and Sildenafil
An In-Depth Comparative Analysis for Drug Development Professionals
Introduction
Since its approval in 1998, sildenafil has become the cornerstone of oral therapy for erectile dysfunction (ED), representing a paradigm shift in treatment.[1] Its mechanism, a potent and selective inhibition of phosphodiesterase type 5 (PDE5), is well-understood and has been extensively documented in thousands of patients worldwide.[2][3] In contrast, the landscape of unregulated "male enhancement" supplements is frequently populated by unapproved structural analogues of sildenafil. One such compound is propoxyphenyl homohydroxysildenafil.
This guide provides a detailed, technical comparison between the well-characterized pharmaceutical agent, sildenafil, and its unapproved analogue, this compound. For researchers, scientists, and drug development professionals, this analysis will deconstruct the known efficacy of sildenafil, examine the structural modifications present in its analogue, and outline the necessary experimental frameworks to rigorously evaluate such compounds. We will delve into the established mechanism of action, present available quantitative data, and provide the methodologies required to generate the missing data for a complete and scientifically valid comparison. The critical lack of peer-reviewed efficacy and safety data for this compound underscores the inherent risks of unapproved analogues and highlights the importance of the systematic evaluation protocols detailed herein.
Part 1: Molecular Profiles and Shared Mechanism of Action
At the heart of both compounds' function is the inhibition of PDE5, a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling cascade.[4] During sexual stimulation, NO is released, activating guanylate cyclase to increase cGMP levels.[5] This elevation in cGMP leads to smooth muscle relaxation in the corpus cavernosum, facilitating blood inflow and an erection.[6] PDE5 terminates this signal by hydrolyzing cGMP.[7] By inhibiting PDE5, both sildenafil and, presumably, its analogues prevent cGMP degradation, thus amplifying the pro-erectile signal.[6][7]
Structural Comparison
While both molecules share the same pyrazolo[4,3-d]pyrimidin-7-one core, two key modifications distinguish this compound from sildenafil.[8][9]
-
Phenyl Ring Substitution: Sildenafil contains a 2-ethoxy group, whereas the analogue has a larger 2-propoxy group.
-
Piperazine Ring Substitution: Sildenafil features a 4-methyl group on the piperazine ring, which is replaced by a 4-(2-hydroxyethyl) group in the analogue.
These seemingly minor changes can have profound impacts on the compound's pharmacodynamic and pharmacokinetic properties, including binding affinity, selectivity, solubility, and metabolic stability.
| Feature | Sildenafil | This compound |
| Chemical Formula | C₂₂H₃₀N₆O₄S[10] | C₂₄H₃₄N₆O₅S[9] |
| Molecular Weight | 474.58 g/mol | 518.63 g/mol [11] |
| Core Structure | Pyrazolo[4,3-d]pyrimidin-7-one | Pyrazolo[4,3-d]pyrimidin-7-one |
| Phenyl Group | 2-Ethoxy phenyl[6] | 2-Propoxy phenyl[11] |
| Piperazine Group | 4-Methyl piperazinyl[6] | 4-(2-Hydroxyethyl )piperazinyl[11] |
| Regulatory Status | FDA Approved | Unapproved Analogue |
Part 2: Comparative In Vitro Efficacy and Selectivity
The efficacy of a PDE5 inhibitor is primarily defined by its potency (quantified by IC₅₀ or Kᵢ values) and its selectivity against other phosphodiesterase isozymes.
Sildenafil: A Well-Characterized Profile
Sildenafil is a highly potent inhibitor of PDE5. Numerous studies have established its IC₅₀ value, which, despite minor variations due to differing experimental conditions, consistently falls within the low nanomolar range.[12] This high potency allows for effective enzyme inhibition at therapeutic plasma concentrations.
Furthermore, sildenafil exhibits strong selectivity for PDE5. Its inhibitory activity against other PDE isozymes (such as PDE1, PDE2, PDE3, and PDE4) is significantly lower, which is crucial for minimizing off-target effects.[13] The most notable secondary activity is against PDE6, found in the retina. The inhibition of PDE6, while roughly 10-fold weaker than for PDE5, is responsible for the transient visual side effects, such as blue-tinged vision, reported by some users.[13]
| Parameter | Sildenafil: Reported Values |
| PDE5 IC₅₀ | 3.4 nM[14] |
| 3.5 nM[13] | |
| ~1-4 nM[14] | |
| Kᵢ (inhibitor constant) | |
| 1 nM[15] | |
| Selectivity (IC₅₀) | |
| PDE1 | |
| PDE6 |
This compound: An Evidence Void
Critically, there is no publicly available, peer-reviewed scientific literature that reports the PDE5 inhibitory potency (IC₅₀) or the selectivity profile of this compound. Its efficacy is entirely uncharacterized.
Hypothetical Structure-Activity Relationship (SAR) Insights
In the absence of experimental data, we can apply medicinal chemistry principles to hypothesize how the structural modifications in this compound might alter its activity relative to sildenafil:
-
Propoxy vs. Ethoxy Group: The addition of a methylene unit to create the propoxy group increases its size and lipophilicity. This could potentially enhance or decrease binding affinity within the PDE5 catalytic pocket, depending on the spatial constraints and hydrophobic interactions in that region. Without co-crystal structure data, the precise effect remains speculative.
-
Hydroxyethyl vs. Methyl Group: Replacing the non-polar methyl group with a polar hydroxyethyl group on the piperazine ring is a significant change. This modification will increase the molecule's hydrophilicity, which could improve aqueous solubility but may also impact its ability to cross cell membranes. The terminal hydroxyl group introduces a potential new hydrogen bonding site, which could alter its binding interactions with the enzyme or affect its metabolic profile, potentially creating new pathways for glucuronidation or other phase II conjugation reactions.
These hypotheses are purely theoretical. Rigorous experimental validation is essential to determine the actual pharmacodynamic profile of this analogue.
Part 3: Experimental Protocols for Efficacy Determination
To address the data gap for this compound and to provide a framework for a direct, side-by-side comparison with sildenafil, the following experimental protocols are essential.
Protocol 1: In Vitro PDE5 Inhibition Assay (Enzymatic)
This protocol describes a standard method to determine the IC₅₀ value of a test compound against purified PDE5 enzyme.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of each test compound (sildenafil and this compound) in 100% DMSO.
-
Perform serial dilutions in a suitable assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT) to create a range of concentrations spanning at least 6 orders of magnitude.
-
Dilute purified, recombinant human PDE5A1 to a working concentration in assay buffer. The final concentration should be chosen such that approximately 20-30% of the cGMP substrate is hydrolyzed during the reaction time.
-
Prepare a solution of cGMP substrate in assay buffer. The concentration should be at or below the Michaelis-Menten constant (Kₘ) for accurate competitive inhibitor analysis (typically ~1 µM).[15]
-
-
Assay Procedure (96-well plate format):
-
To each well, add 25 µL of the diluted test compound or vehicle control (DMSO in buffer).
-
Add 50 µL of the diluted PDE5 enzyme solution to all wells.
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of the cGMP substrate solution to each well.
-
Incubate the plate at 30°C for a fixed time (e.g., 20-30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., 50 µL of 0.1 M HCl).
-
-
Quantification and Data Analysis:
-
The amount of product (5'-GMP) formed is quantified. A common method is to use a radio-enzymatic assay with [³H]-cGMP, followed by separation of [³H]-5'-GMP via chromatography. Alternatively, non-radioactive methods such as HPLC-MS/MS or commercially available fluorescence polarization kits can be used.[13][16]
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism, Origin).
-
Protocol 2: Determining Selectivity Profile
To assess selectivity, the in vitro inhibition assay described above is repeated using a panel of other purified human PDE isozymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE6, PDE11). The respective appropriate cyclic nucleotide substrate (cAMP or cGMP) must be used for each isozyme. The ratio of IC₅₀ values (IC₅₀ for other PDE / IC₅₀ for PDE5) provides a quantitative measure of selectivity.
Conclusion and Forward Outlook
This comparative guide establishes a clear dichotomy. Sildenafil is a thoroughly vetted therapeutic agent with a well-defined and potent inhibitory effect on PDE5, supported by decades of clinical use and a mountain of scientific data.[3][17] Its efficacy, selectivity, and safety profiles are known quantities, providing a reliable basis for therapeutic application.
In stark contrast, this compound exists in a scientific vacuum. As an unapproved structural analogue, it lacks any published data on its efficacy, selectivity, pharmacokinetics, or safety. While its structural similarity to sildenafil strongly suggests a shared mechanism of action as a PDE5 inhibitor, its actual potency and off-target effects are entirely unknown. The structural modifications—a propoxy group and a hydroxyethyl moiety—could lead to unpredictable changes in its biological activity and metabolic fate.
For professionals in drug development, the case of this compound serves as a critical reminder of the indispensability of rigorous, systematic evaluation. The protocols outlined in this guide provide the necessary framework to characterize such unknown entities. Without this fundamental experimental data, the efficacy of this compound cannot be considered equivalent to sildenafil, and its use poses significant and unquantifiable risks to public health.
References
- Sildenafil - Wikipedia. (n.d.). Wikipedia.
- What is the mechanism of action of Sildenafil (sildenafil) in males with erectile dysfunction?. (2025). GoodRx.
- [Mode of action of sildenafil]. (1999). PubMed.
- The structure of sildenafil. (n.d.). University of Bristol.
- Sildenafil: mechanism of action, clinical applic
- The mechanism of action of sildenafil and its subsequent potential... (2023).
- Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in r
- Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5)
- A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. (2026). Taylor & Francis Online.
- Effects of sildenafil on the relaxation of human corpus cavernosum tissue in vitro and on the activities of cyclic nucleotide phosphodiesterase isozymes. (1998). PubMed.
- A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. (2026). PubMed.
- Molecular and Crystal Structure of Sildenafil Base. (2025).
- A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. (2026).
- Development of a screening method for the detection of analogues of sildenafil and vardenafil by the use of liquid chromatograph coupled with triple quadrupole linear ion trap mass spectrometer. (2010). Royal Society of Chemistry.
- Sildenafil | C22H30N6O4S | CID 135398744. (n.d.). PubChem - NIH.
- Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. (2022). PMC - PubMed Central.
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- IC 50 P values of sildenafil according to analyses by various laboratories. (n.d.).
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- This compound (Propoxyphenyl.–hydroxyhomosildenafil) (分子量518.63). (n.d.).
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- This compound | CAS 139755-87-6. (n.d.). Veeprho.
- Overview of phosphodiesterase 5 inhibition in erectile dysfunction. (2003). PubMed.
- Propoxyphenyl thiohomosildenafil | C24H34N6O3S2 | CID 10118761. (n.d.). PubChem.
- RELAXing, Regrouping, and Rethinking PDE-5 Inhibition with Sildenafil in HF-PEF. (2014). American College of Cardiology.
- Erectile dysfunction: comparison of efficacy and side effects of the PDE-5 inhibitors sildenafil, vardenafil and tadalafil--review of the liter
- Tadalafil vs Sildenafil: Which is better?. (2018). MedExpress.
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- Exploring the Multifaceted Potential of Sildenafil in Medicine. (2024). MDPI.
- Sildenafil and phosphodiesterase-5 inhibitors for heart failure. (2008). PubMed.
- Pharmacology of phosphodiesterase-5 inhibitors. (2002). PubMed.
- Tadalafil (Cialis) vs Sildenafil (Viagra). (2024). The Independent Pharmacy.
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- Comparative effectiveness of sildenafil for pulmonary hypertension due to left heart disease with HFrEF. (2015). PubMed.
- [Comparison of efficacy and safety of phosphodiesterase type 5 inhibitors in the treatment of erectile dysfunction]. (2003). PubMed.
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A Comparative Analysis of Propoxyphenyl Homohydroxysildenafil and Other Sildenafil Analogues: A Guide for Researchers
This guide provides a comprehensive comparative analysis of Propoxyphenyl homohydroxysildenafil and its structural analogues. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced structural modifications of these phosphodiesterase type 5 (PDE5) inhibitors, their mechanism of action, and the experimental methodologies crucial for their evaluation. While direct comparative preclinical data for this compound is not extensively available in public literature, this guide leverages the well-established profile of Sildenafil as a benchmark to contextualize the potential pharmacological characteristics of its analogues based on structure-activity relationships.
Introduction: The Landscape of Sildenafil Analogues
Sildenafil, the first-in-class phosphodiesterase type 5 (PDE5) inhibitor, revolutionized the treatment of erectile dysfunction and has found applications in pulmonary arterial hypertension.[1] Its success has spurred the development and synthesis of numerous analogues, some as part of legitimate drug discovery programs and others identified as undeclared adulterants in herbal supplements.[2] this compound is one such analogue, characterized by specific structural modifications to the sildenafil scaffold.[3] Understanding the subtle yet significant alterations in these analogues is paramount for predicting their efficacy, selectivity, and safety profiles.
This guide will focus on a comparative analysis of this compound alongside other key analogues: Homosildenafil, Hydroxyhomosildenafil, and Propoxyphenyl sildenafil. We will explore their chemical structures, the established mechanism of PDE5 inhibition, and provide detailed protocols for their preclinical evaluation.
Structural Comparison of Sildenafil and Its Analogues
The core structure of sildenafil is a pyrazolopyrimidinone ring system attached to a substituted phenyl group. The key points of modification in the analogues discussed here are the ethoxy group on the phenyl ring and the N-methyl group on the piperazine moiety.
| Compound | R1 Group (at C2 of phenyl) | R2 Group (on piperazine nitrogen) |
| Sildenafil | Ethoxy (-OCH2CH3) | Methyl (-CH3) |
| Propoxyphenyl sildenafil | Propoxy (-OCH2CH2CH3) | Methyl (-CH3) |
| Homosildenafil | Ethoxy (-OCH2CH3) | Ethyl (-CH2CH3) |
| Hydroxyhomosildenafil | Ethoxy (-OCH2CH3) | Hydroxyethyl (-CH2CH2OH) |
| This compound | Propoxy (-OCH2CH2CH3) | Hydroxyethyl (-CH2CH2OH) |
These modifications, while seemingly minor, can significantly impact the compound's pharmacokinetic and pharmacodynamic properties. For instance, increasing the length of the alkoxy group from ethoxy to propoxy may enhance lipophilicity, potentially affecting absorption and distribution.[4] Alterations to the N-alkyl group on the piperazine ring are known to influence potency and selectivity.[5]
Mechanism of Action: The NO/cGMP Signaling Pathway
Sildenafil and its analogues exert their therapeutic effects by inhibiting PDE5, an enzyme that degrades cyclic guanosine monophosphate (cGMP).[6] The signaling cascade is initiated by the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in a decrease in intracellular calcium levels and smooth muscle relaxation.[7] This vasodilation increases blood flow to the corpus cavernosum, leading to an erection. By inhibiting cGMP hydrolysis, PDE5 inhibitors potentiate this pathway.[7]
Comparative Experimental Data
Direct, peer-reviewed comparative data on the PDE5 inhibitory potency and selectivity of this compound is scarce. However, we can use Sildenafil as a benchmark and reference data from studies on other analogues to infer potential performance.
| Compound | PDE5 IC50 (nM) | PDE6 Selectivity (PDE6 IC50 / PDE5 IC50) | PDE1 Selectivity (PDE1 IC50 / PDE5 IC50) | PDE11 Selectivity (PDE11 IC50 / PDE5 IC50) |
| Sildenafil | 3.5 - 5.22[3][8] | ~10-fold[9] | ~80-fold[9] | >2840-fold[3] |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Homosildenafil | Data not available | Data not available | Data not available | Data not available |
| Hydroxyhomosildenafil | Data not available | Data not available | Data not available | Data not available |
| Propoxyphenyl sildenafil | Data not available | Data not available | Data not available | Data not available |
Note: IC50 values can vary depending on the assay conditions. The selectivity is expressed as a ratio of the IC50 for the respective PDE isoform to the IC50 for PDE5. A higher ratio indicates greater selectivity for PDE5.
Several studies have shown that various sildenafil analogues exhibit potent PDE5 inhibitory activity with IC50 values in the nanomolar range, comparable to sildenafil.[4] The selectivity against other PDE isoforms is a critical determinant of the side-effect profile. For instance, inhibition of PDE6, found in the retina, is associated with visual disturbances, while inhibition of PDE11, found in skeletal muscle and the testes, has less understood clinical implications.[10]
Experimental Protocols
To facilitate further research, this section provides detailed protocols for key in vitro and in vivo assays.
In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP)-based assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against PDE5.[11]
Objective: To quantify the potency of test compounds in inhibiting the enzymatic activity of recombinant human PDE5.
Materials:
-
Recombinant human PDE5A1 enzyme
-
FAM-Cyclic-3',5'-GMP (fluorescently labeled substrate)
-
Binding Agent (proprietary, part of commercial kits)
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
Sildenafil (as a positive control)
-
384-well black microplates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform a serial dilution of the stock solution to create a range of concentrations (e.g., from 100 µM to 1 pM).
-
Dilute the compounds further in the assay buffer to the final desired concentrations.
-
-
Assay Reaction:
-
Add 5 µL of the diluted test compound or control (DMSO for 0% inhibition, Sildenafil for 100% inhibition) to the wells of the 384-well plate.
-
Add 10 µL of the diluted PDE5A1 enzyme solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding 5 µL of the FAM-Cyclic-3',5'-GMP substrate solution to all wells.
-
Incubate the plate for 60 minutes at 37°C.
-
-
Assay Termination and Detection:
-
Stop the reaction by adding 10 µL of the Binding Agent to all wells.
-
Incubate for an additional 30 minutes at room temperature.
-
Read the fluorescence polarization on a microplate reader (Excitation: 485 nm, Emission: 530 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Efficacy Assessment in a Rat Model of Erectile Dysfunction
This protocol describes the measurement of intracavernosal pressure (ICP) in response to cavernous nerve stimulation in anesthetized rats, a gold-standard method for evaluating erectile function.[12][13]
Objective: To assess the in vivo efficacy of test compounds in enhancing erectile response.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., sodium pentobarbital)
-
Bipolar platinum stimulating electrode
-
Pulse generator
-
Pressure transducer
-
24-gauge needle connected to a pressure transducer via polyethylene tubing
-
Data acquisition system
-
Heparinized saline
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with sodium pentobarbital (45 mg/kg, intraperitoneally).
-
Perform a midline abdominal incision to expose the bladder and prostate.
-
Isolate the cavernous nerve and major pelvic ganglion.
-
-
Cannulation and ICP Measurement:
-
Expose the penile crus by removing the overlying ischiocavernosus muscle.
-
Insert a 24-gauge needle filled with heparinized saline into the crus and connect it to a pressure transducer to measure ICP.
-
Isolate a carotid artery and cannulate it to measure mean arterial pressure (MAP).
-
-
Cavernous Nerve Stimulation:
-
Position the bipolar electrode on the cavernous nerve.
-
Administer the test compound (e.g., via intravenous or intragastric route).
-
After a predetermined time for drug absorption, stimulate the cavernous nerve with a specific voltage (e.g., 2.5 V), frequency (e.g., 15 Hz), and duration (e.g., 60 seconds).[14]
-
Record the maximal ICP and MAP during stimulation.
-
-
Data Analysis:
-
Calculate the ratio of maximal ICP to MAP (ICP/MAP) to normalize for changes in systemic blood pressure.
-
Compare the ICP/MAP ratio between vehicle-treated and compound-treated groups to determine the efficacy of the test compound.
-
Discussion and Future Directions
The analysis of this compound and its analogues highlights the ongoing interest in developing novel PDE5 inhibitors with potentially improved pharmacological profiles. The structural modifications present in these compounds are likely to influence their potency, selectivity, and pharmacokinetics. Based on established structure-activity relationships, the introduction of a propoxy group in place of an ethoxy group may increase lipophilicity, which could enhance membrane permeability and alter the metabolic profile.[4] The replacement of the N-methyl group with a hydroxyethyl group, as seen in this compound and Hydroxyhomosildenafil, introduces a polar functional group that could impact solubility and potential for hydrogen bonding within the PDE5 active site.
The lack of publicly available, direct comparative data for these specific analogues underscores the need for further research. The experimental protocols provided in this guide offer a robust framework for conducting such studies. Future investigations should focus on:
-
Determining the IC50 values of this compound and its analogues against PDE5.
-
Profiling the selectivity of these compounds against a panel of other PDE isoforms (especially PDE1, PDE6, and PDE11).
-
Conducting in vivo efficacy studies to assess their pro-erectile effects.
-
Evaluating their pharmacokinetic profiles (absorption, distribution, metabolism, and excretion).
Such studies will be instrumental in elucidating the therapeutic potential of these sildenafil analogues and informing the design of future generations of PDE5 inhibitors.
References
-
Zhao, S., Kang, R., & Zhao, Z. (2017). A protocol for assessment of intracavernosal pressure in a rat model. protocols.io. [Link]
-
Lin, H., Wang, T., Hu, L., & Zhang, Q. (2018). Intracavernosal Pressure Recording to Evaluate Erectile Function in Rodents. Journal of Visualized Experiments, (136), 56798. [Link]
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Zhao, S., Kang, R., Deng, T., Luo, L., Wang, J., Li, E., et al. (2018). Comparison of two cannulation methods for assessment of intracavernosal pressure in a rat model. PLoS ONE, 13(2): e0193543. [Link]
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Millard, W. J., et al. (2002). Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality. British Journal of Clinical Pharmacology, 53 Suppl 1, 23S–30S. [Link]
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Zhao, S., Kang, R., Deng, T., Luo, L., Wang, J., Li, E., et al. (2018). Comparison of two cannulation methods for assessment of intracavernosal pressure in a rat model. PLoS ONE, 13(2): e0193543. [Link]
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ResearchGate. (n.d.). Pharmacokinetic parameters of sildenafil and N-desmethyl sildenafil in reference (VIAGRA ®) and test (Please Orally Soluble Film) formulation. Retrieved from [Link]
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BioKB. (n.d.). Comparison of two cannulation methods for assessment of intracavernosal pressure in a rat model. Retrieved from [Link]
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Gresser, U., & Gleiter, C. H. (1999). The pharmacology of sildenafil, a novel and selective inhibitor of phosphodiesterase (PDE) type 5. General pharmacology, 32(3), 261–268. [Link]
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Vlachopoulos, C., Jackson, G., Stefanadis, C., & Montorsi, P. (2015). Phosphodiesterase type 5 inhibitors: back and forward from cardiac indications. Current pharmaceutical design, 21(30), 4385–4395. [Link]
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ResearchGate. (n.d.). Pharmacokinetic parameters of sildenafil formulations. Retrieved from [Link]
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Andersson, K. E. (2018). PDE5 inhibitors–pharmacology and clinical applications 20 years after sildenafil discovery. British journal of pharmacology, 175(13), 2554–2565. [Link]
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Paek, J., Han, S., Lee, J., Jeon, S., Hong, T., & Yim, D. S. (2013). Population pharmacokinetic model of sildenafil describing first-pass effect to its metabolite. PAGE 22, Abstr 2879. [Link]
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Coon, D. R., et al. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. Journal of pharmaceutical and biomedical analysis, 151, 232–240. [Link]
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Al-Warhi, T., et al. (2022). Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. Molecules (Basel, Switzerland), 27(18), 6002. [Link]
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Toque, H. A., et al. (2008). Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction. Journal of medicinal chemistry, 51(9), 2807–2815. [Link]
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ResearchGate. (n.d.). IC 50 P values of sildenafil according to analyses by various laboratories. Retrieved from [Link]
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RCSB PDB. (2006). 2H42: Crystal structure of PDE5 in complex with sildenafil. Retrieved from [Link]
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Vlase, L., et al. (2021). Determination of Phosphodiesterase Type-5 Inhibitors (PDE-5) in Dietary Supplements. Molecules (Basel, Switzerland), 26(11), 3133. [Link]
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ResearchGate. (n.d.). Selectivity of sildenafil and other phosphodiesterase type 5 (PDE5) inhibitors against all human phosphodiesterase families. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Propoxyphenyl Homohydroxysildenafil
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of Novel Sildenafil Analogues
Propoxyphenyl homohydroxysildenafil is a structural analogue of sildenafil, the active ingredient in Viagra®. Like many such analogues, it has been identified as an undeclared ingredient in counterfeit male enhancement supplements[1][2][3]. Its structural similarity to sildenafil, specifically the modification of the ethoxy group to a propoxy group and the presence of a hydroxyethyl group on the piperazine ring, presents a distinct analytical challenge[3][4]. For both regulatory enforcement and pharmaceutical quality control, it is imperative to have robust, validated analytical methods capable of accurately identifying and quantifying this compound.
The principle of cross-validation—comparing the results from two or more distinct analytical methods—is a cornerstone of establishing the highest level of confidence in analytical data. It ensures that the measured value is method-independent and truly represents the analyte in the sample matrix. This guide provides a comprehensive comparison of three common analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines and the United States Pharmacopeia (USP) General Chapter <1225>, which provide a framework for demonstrating that an analytical procedure is fit for its intended purpose[5][6][7][8].
The Regulatory Framework: Establishing Trust in Analytical Data
Method validation is a formal process that proves an analytical method is suitable for its intended use. The ICH and FDA provide detailed guidance on the required performance characteristics to be investigated[5][9][10]. The objective is to demonstrate specificity, linearity, accuracy, precision, and robustness, among other parameters[11][12].
-
ICH Q2(R2) Validation of Analytical Procedures: This is the global benchmark for method validation, providing a comprehensive framework for the validation principles that ensure data reliability and integrity[5][8][13].
-
USP <1225> Validation of Compendial Procedures: This chapter details the validation requirements for methods submitted to the USP and is increasingly aligned with the ICH lifecycle approach[7][14][15].
-
FDA Guidance: The FDA's guidance documents align with ICH principles and provide recommendations for submitting analytical data for regulatory approval, emphasizing that methods must be proven accurate and reliable[9][16][17].
The cross-validation workflow detailed herein is designed to meet and exceed these regulatory expectations, providing a self-validating system of checks and balances.
Caption: Cross-validation workflow for analytical methods.
Comparative Analysis of Key Methodologies
The choice of an analytical method is driven by the required sensitivity, selectivity, sample matrix, and the ultimate goal of the analysis (e.g., routine screening vs. structural confirmation).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique, making it a workhorse for routine quality control and quantitative analysis.[18]
-
Principle of Causality: This method separates compounds based on their differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. The hydroxyl and secondary amine groups in this compound make it well-suited for reversed-phase chromatography. Detection is based on the chromophore within the molecule absorbing UV light at a specific wavelength (typically around 230-290 nm for sildenafil structures)[19][20].
-
Field-Proven Insights: While cost-effective for assay and purity testing in well-defined products, its primary limitation is selectivity.[18] In complex matrices like herbal supplements, co-eluting matrix components can interfere with the analyte peak, leading to inaccurate quantification. Therefore, HPLC-UV is best suited as a primary screening tool or for analyzing relatively clean samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for trace-level quantification and confirmation in complex matrices due to its exceptional sensitivity and selectivity.[21][22][23]
-
Principle of Causality: After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization - ESI) and enters the mass spectrometer. A precursor ion corresponding to the protonated molecule [M+H]⁺ of this compound is selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and specific product ions are monitored in the third quadrupole. This precursor-to-product ion transition is unique to the analyte's structure, providing unequivocal identification and eliminating matrix interference.[24]
-
Field-Proven Insights: This technique is essential for forensic identification of unknown analogues, bioanalytical studies (pharmacokinetics), and testing for adulterants in complex products where low detection limits are required.[1][23] The ability to use a stable isotope-labeled internal standard significantly improves the accuracy and precision of quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique, but its application to sildenafil analogues is often challenging.
-
Principle of Causality: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. Sildenafil analogues, particularly those with polar functional groups like the hydroxyl group in this compound, have low volatility and may undergo thermal degradation in the hot GC inlet.[25][26] To overcome this, a derivatization step (e.g., silylation) is mandatory to replace the active hydrogen on the hydroxyl group with a nonpolar group (like trimethylsilyl, TMS), thereby increasing volatility and thermal stability.[27][28]
-
Field-Proven Insights: While GC-MS can provide excellent separation and structural information through characteristic mass fragmentation patterns, the requirement for derivatization adds a step to sample preparation, which can introduce variability.[26][29] It is generally less favored than LC-MS/MS for this class of compounds but can serve as a valuable orthogonal technique for confirmation.
Experimental Protocols: A Self-Validating System
The following protocols are designed with built-in System Suitability Tests (SST) to ensure the analytical system is performing correctly before any samples are analyzed. SST is a non-negotiable part of a self-validating protocol.
Protocol 1: HPLC-UV Method
Intended Use: Quantitative assay and purity determination in bulk material or simple formulations.
-
Chromatographic System:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 30% B, linear ramp to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
-
Standard Preparation: Prepare a 1.0 mg/mL stock solution of this compound reference standard in methanol. Prepare working standards by diluting the stock in the mobile phase.
-
Sample Preparation: Accurately weigh sample powder, dissolve in methanol, sonicate for 15 minutes, dilute to a final concentration within the calibration range, and filter through a 0.45 µm filter.
-
System Suitability Test (SST):
-
Procedure: Make five replicate injections of a 50 µg/mL standard.
-
Acceptance Criteria (per USP):
-
Relative Standard Deviation (%RSD) of peak area ≤ 2.0%.
-
Tailing factor ≤ 2.0.
-
Theoretical plates > 2000.
-
-
Protocol 2: LC-MS/MS Method
Intended Use: Confirmatory analysis and trace-level quantification in complex matrices.
-
LC System: Same as HPLC-UV (can be UPLC for faster analysis).
-
Mass Spectrometer: Triple Quadrupole with ESI source.
-
Ionization Mode: Positive Ion ESI.
-
MRM Transitions: Monitor at least two transitions for confirmation. (Hypothetical values based on structure C24H34N6O5S, MW 518.63):
-
Precursor Ion [M+H]⁺: m/z 519.2
-
Transition 1 (Quantifier): 519.2 -> 283.1 (fragment corresponding to the pyrazolopyrimidinone core)
-
Transition 2 (Qualifier): 519.2 -> 129.1 (fragment corresponding to the hydroxyethyl-piperazine moiety)
-
-
Source Parameters: Optimize gas temperature, gas flow, and capillary voltage for maximum signal.[24]
-
-
Standard & Sample Preparation: As above, but dilute to much lower concentrations (e.g., ng/mL range). Use of a stable isotope-labeled internal standard is highly recommended.
-
System Suitability Test (SST):
-
Procedure: Inject a mid-range standard six times.
-
Acceptance Criteria:
-
Signal-to-Noise (S/N) ratio for the lowest standard ≥ 10.
-
%RSD of peak area ratios (analyte/internal standard) ≤ 15%.
-
-
Protocol 3: GC-MS Method (with Derivatization)
Intended Use: Orthogonal confirmatory method.
-
Sample Preparation & Derivatization:
-
GC-MS System:
-
Column: DB-5ms or equivalent (low-bleed 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 280 °C.
-
Oven Program: Start at 150 °C, ramp to 300 °C at 15 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at 1.2 mL/min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-650.
-
-
System Suitability Test (SST):
-
Procedure: Inject a derivatized standard.
-
Acceptance Criteria:
-
Verify the presence of the expected molecular ion and key fragment ions for the TMS-derivatized analyte.
-
Peak shape should be symmetrical.
-
-
Data Presentation and Performance Comparison
The cross-validation study should generate data for key validation parameters as defined by ICH Q2(R2). The table below summarizes expected performance characteristics.
| Validation Parameter | HPLC-UV | LC-MS/MS | GC-MS (Derivatized) | Causality & Rationale |
| Specificity/Selectivity | Moderate | Excellent | High | MS/MS is superior due to the specificity of MRM transitions, which eliminates matrix interference. GC-MS is highly selective due to chromatographic separation and unique mass spectra. HPLC-UV is susceptible to co-eluting impurities.[23] |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.995 | All methods can demonstrate excellent linearity over their respective ranges. |
| Range (µg/mL) | 1 - 200 | 0.001 - 1 | 0.05 - 10 | The dynamic range is dictated by detector sensitivity. LC-MS/MS is orders of magnitude more sensitive than HPLC-UV or GC-MS. |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% | 95 - 105% | LC-MS/MS with a stable isotope-labeled internal standard provides the most accurate results by correcting for matrix effects and extraction variability. |
| Precision (%RSD) | < 2.0% | < 5.0% | < 10.0% | LC-MS/MS provides excellent precision even at low concentrations. The additional derivatization step for GC-MS can increase variability. |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.0005 µg/mL | ~0.01 µg/mL | The inherent sensitivity of the mass spectrometer allows for ultra-trace detection with LC-MS/MS.[18] |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.0015 µg/mL | ~0.03 µg/mL | The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. LC-MS/MS excels here. |
| Robustness | High | High | Moderate | HPLC and LC methods are generally very robust. GC-MS robustness can be affected by the consistency of the derivatization reaction and inlet cleanliness. |
Note: Values are typical and must be established experimentally.
Visualization of Method Selection Logic
The choice of method is a risk-based decision dependent on the analytical objective.
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A Comparative Guide to the Impurity Profiling and Characterization of Propoxyphenyl Homohydroxysildenafil
For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth, objective comparison of analytical methodologies for the impurity profiling and characterization of propoxyphenyl homohydroxysildenafil, a sildenafil analogue. Moving beyond a simple listing of procedures, this document delves into the causality behind experimental choices, ensuring a robust and self-validating approach to impurity analysis, in line with stringent regulatory expectations.
Introduction: The Criticality of Impurity Profiling
This compound, a potent phosphodiesterase type 5 (PDE5) inhibitor, shares a structural backbone with sildenafil. As with any API, impurities can arise from various stages, including synthesis, degradation, and storage. These impurities, even in trace amounts, can significantly impact the efficacy and safety of the final drug product.[1][2] Therefore, a comprehensive impurity profile is not just a regulatory requirement but a fundamental aspect of drug development, ensuring patient safety and product quality.
Regulatory bodies like the International Council for Harmonisation (ICH) have established clear guidelines (Q3A/B) for the reporting, identification, and qualification of impurities in new drug substances and products.[3][4] These guidelines necessitate the use of validated, stability-indicating analytical methods capable of separating and quantifying impurities with high sensitivity and specificity.
Strategic Approach to Impurity Profiling: A Multi-Modal Framework
A robust impurity profiling strategy for this compound relies on a combination of chromatographic and spectroscopic techniques. No single method can provide a complete picture; instead, a complementary approach is essential for detection, quantification, and structural elucidation of potential impurities.
Caption: A multi-modal workflow for the comprehensive impurity profiling of this compound.
Comparative Analysis of Analytical Methodologies
The selection of an analytical technique is dictated by the specific goal, whether it be routine quality control, stability testing, or the characterization of a novel impurity.
High-Performance Liquid Chromatography (HPLC) with UV Detection: The Workhorse for Quantification
HPLC with UV detection is the cornerstone of impurity quantification in most pharmaceutical laboratories due to its robustness, reproducibility, and cost-effectiveness.
Experimental Protocol: A Stability-Indicating RP-HPLC Method
-
Column Selection: A C18 column is the most common choice for sildenafil and its analogues. A column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm provides a good balance of resolution and backpressure.[5]
-
Mobile Phase: A gradient elution is typically employed to resolve impurities with a wide range of polarities.
-
Mobile Phase A: 0.02 M Ammonium Acetate buffer (pH 5.0). The use of a volatile buffer like ammonium acetate makes the method compatible with subsequent LC-MS analysis.[6]
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program: A typical gradient might start at a lower percentage of Mobile Phase B, gradually increasing to elute more hydrophobic impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: A photodiode array (PDA) detector is highly recommended to monitor multiple wavelengths and assess peak purity. Sildenafil and its analogues typically exhibit strong absorbance around 230 nm.[5]
-
Forced Degradation: To ensure the method is stability-indicating, forced degradation studies should be performed. This involves subjecting the API to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[5][7][8]
| Stress Condition | Typical Conditions | Expected Degradation |
| Acid Hydrolysis | 5 N HCl at 80°C for 5 hours | Partial degradation[5] |
| Base Hydrolysis | 5 N NaOH at 80°C for 5 hours | Significant degradation[5] |
| Oxidation | 5% H₂O₂ at 80°C for 3 hours | Significant degradation[5] |
| Thermal | 105°C for 24 hours | Generally stable[5] |
| Photolytic | UV light (254 nm) for 24 hours | Generally stable[5] |
Causality Behind Choices:
-
C18 Column: The non-polar stationary phase effectively retains the relatively non-polar sildenafil analogues, allowing for separation based on subtle differences in hydrophobicity.
-
Gradient Elution: This is crucial for resolving both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable run time.
-
PDA Detector: This provides confidence that the main API peak is not co-eluting with any impurities, a key aspect of a stability-indicating method.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For Sensitive Detection and Preliminary Identification
LC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV, making it ideal for detecting and identifying impurities at very low levels.
Experimental Protocol: LC-MS/MS for Impurity Identification
The chromatographic conditions can be similar to the HPLC-UV method, with the key difference being the use of a mass spectrometer as the detector.
-
Ionization Source: Electrospray ionization (ESI) in positive mode is typically used for sildenafil and its analogues.
-
Mass Analyzer: A triple quadrupole or an ion trap mass spectrometer can be used for MS/MS experiments. High-resolution mass spectrometry (HRMS), such as Orbitrap or TOF, provides accurate mass measurements, enabling the determination of elemental compositions of impurities.
-
Fragmentation Analysis: By inducing fragmentation of the parent ion and analyzing the resulting product ions, valuable structural information can be obtained. For this compound, characteristic fragment ions can be compared to those of the parent compound and other known sildenafil analogues to propose a structure for the unknown impurity.
| Technique | Advantages | Disadvantages |
| HPLC-UV | Robust, reproducible, quantitative, cost-effective. | Lower sensitivity, limited structural information. |
| LC-MS/MS | High sensitivity and selectivity, provides molecular weight and fragmentation data. | More complex, higher cost, may have matrix effects. |
| HRMS | Accurate mass determination for elemental composition. | Highest cost and complexity. |
graph "Comparison_of_Techniques" { graph [layout=neato, overlap=false, splines=true]; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];HPLC_UV [label="HPLC-UV", pos="0,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LC_MS [label="LC-MS/MS", pos="2,0!", fillcolor="#34A853", fontcolor="#FFFFFF"]; NMR [label="NMR", pos="0,-1.5!", fillcolor="#FBBC05", fontcolor="#202124"];
HPLC_UV -- LC_MS [label="Sensitivity\nStructural Info"]; LC_MS -- NMR [label="Definitive Structure"]; NMR -- HPLC_UV [label="Quantification"]; }
Caption: A comparative overview of the primary analytical techniques for impurity profiling.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
For the unambiguous structural confirmation of a novel impurity, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.
Why NMR is Essential:
-
Definitive Structure: NMR provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise determination of its structure, including the position of substituents and stereochemistry.
-
No Reference Standard Needed (for initial elucidation): While a reference standard is required for confirmation, the initial structural elucidation of an unknown impurity can be performed without one.
Experimental Approach:
-
Isolation: The impurity of interest must first be isolated in sufficient quantity and purity, typically using preparative HPLC.
-
1D NMR: ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons in the molecule.
-
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.
Trustworthiness and Self-Validation
A trustworthy impurity profiling protocol is a self-validating one. This is achieved through:
-
Method Validation: The analytical methods used must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.
-
Use of Reference Standards: Certified reference standards of the API and any known impurities should be used for method development, validation, and routine analysis.[11][12]
-
Peak Purity Analysis: As mentioned, the use of a PDA detector in HPLC is crucial for assessing peak purity and ensuring that no impurities are co-eluting with the main component.
-
Mass Balance: In forced degradation studies, the sum of the assay of the main component and the sum of all impurities and degradation products should be close to 100%, demonstrating that all significant degradation products have been detected.[5]
Conclusion
The impurity profiling and characterization of this compound requires a strategic and multi-faceted analytical approach. While HPLC-UV remains the primary tool for quantification and routine quality control, its combination with LC-MS/MS is essential for the sensitive detection and preliminary identification of impurities. For the definitive structural elucidation of novel impurities, isolation followed by NMR spectroscopy is the undisputed gold standard. By understanding the strengths and limitations of each technique and employing them in a complementary fashion, researchers and drug developers can establish a comprehensive and reliable impurity profile, ensuring the quality, safety, and efficacy of the drug substance.
References
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Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. Retrieved January 12, 2026, from [Link]
- Gogna, K., et al. (2020). Regulatory aspects of Impurity profiling.
- Kumar, A. P., et al. (2011). Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. Asian Journal of Chemistry, 23(3), 1219-1222.
- Thumma, S., et al. (2013). Analytical Validation of Sildenafil Citrate Inhaler Preparation. Walailak Journal of Science and Technology, 10(4), 367-380.
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Impurity Profiling of Drug Substances in Pharmaceuticals. (2017, July 27). Pharmaguideline. Retrieved January 12, 2026, from [Link]
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Gogna, K., et al. (2020). Regulatory aspects of Impurity profiling. ResearchGate. Retrieved January 12, 2026, from [Link]
- Ruhela, G., & Kaushik, D. (2017). REGULATORY ASPECTS FOR IMPURITY PROFILING OF PHARMACEUTICAL PRODUCTS: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 8(7), 2808-2814.
- Al-Rimawi, F., et al. (2022).
- Mustazza, C., et al. (2014). Characterization of Sildenafil analogs by MS/MS and NMR: a guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. Journal of Pharmaceutical and Biomedical Analysis, 96, 170-186.
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Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved January 12, 2026, from [Link]
- Reddy, G. S., et al. (2011).
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Mustazza, C., et al. (2014). Characterization of Sildenafil analogs by MS/MS and NMR: a guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. PubMed. Retrieved January 12, 2026, from [Link]
- Echerfaoui, F., et al. (2025). HPLC Quantification and Impurity Profiling of Counterfeit Sildenafil Tablets from the African Market. Methods and objects of chemical analysis, 20(3), 187–193.
- Sultan, A., et al. (2013). Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study. Analytical Methods, 5(20), 5791-5799.
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Sildenafil Citrate-impurities. (n.d.). Pharmaffiliates. Retrieved January 12, 2026, from [Link]
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This compound | CAS 139755-87-6. (n.d.). Veeprho. Retrieved January 12, 2026, from [Link]
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Lee, K. C., et al. (2014). Identification of Sildenafil Designer Analogues Found in Dietary Supplements. ResearchGate. Retrieved January 12, 2026, from [Link]
- Singh, S., et al. (2012). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. Journal of Pharmaceutical and Biomedical Analysis, 63, 81-90.
- Reddy, B. C., et al. (2017). Identification, Synthesis, and Strategy for Reduction of Process related Potential Impurities in Sildenafil Citrate. Research Journal of Pharmacy and Technology, 8(2), 1375-1384.
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In-Silico Modeling of Propoxyphenyl-Homohydroxysildenafil and its Analogs with PDE-5: A Comparative Guide
A Guide for Researchers in Drug Discovery
This guide provides a comprehensive, in-depth analysis of the in-silico modeling of Propoxyphenyl-homohydroxysildenafil's interaction with the Phosphodiesterase-5 (PDE-5) enzyme. As Propoxyphenyl-homohydroxysildenafil is not extensively documented in publicly accessible scientific literature, this guide will utilize Hydroxysildenafil, a known and structurally related metabolite of Sildenafil, as a primary analog for demonstrating the methodologies. The principles and workflows detailed herein are directly applicable to novel sildenafil analogs, including putative structures of Propoxyphenyl-homohydroxysildenafil.
We will explore the rationale behind selecting specific computational tools and parameters, compare different modeling approaches, and provide detailed, step-by-step protocols for key experiments. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the design and evaluation of novel PDE-5 inhibitors.
Introduction to PDE-5 Inhibition and the Significance of In-Silico Modeling
Phosphodiesterase-5 (PDE-5) is a crucial enzyme in the cGMP-specific signaling pathway, playing a key role in various physiological processes, most notably in the regulation of blood flow in the corpus cavernosum. Its inhibition leads to an increase in intracellular cGMP levels, resulting in smooth muscle relaxation and vasodilation. This mechanism is the foundation for the therapeutic effects of widely-used drugs for erectile dysfunction, such as Sildenafil (Viagra).
The continuous search for novel PDE-5 inhibitors with improved selectivity, potency, and pharmacokinetic profiles necessitates advanced drug discovery techniques. In-silico modeling, encompassing molecular docking and molecular dynamics simulations, has emerged as an indispensable tool in this endeavor. These computational methods provide atomic-level insights into ligand-protein interactions, enabling the prediction of binding affinities and the rational design of new chemical entities before their costly and time-consuming synthesis and in-vitro testing.
Comparative Analysis of In-Silico Modeling Approaches
The two most powerful and widely adopted in-silico techniques for studying protein-ligand interactions are molecular docking and molecular dynamics (MD) simulations. Each offers distinct advantages and provides complementary information.
| Technique | Description | Strengths | Limitations | Recommended Use Case |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It involves sampling a large number of possible conformations and scoring them based on a defined scoring function. | Computationally inexpensive, high-throughput screening of large compound libraries, provides a static snapshot of the binding pose. | Scoring functions are approximations and may not always accurately predict binding affinity, protein flexibility is often limited or ignored. | Initial screening of virtual libraries to identify potential hits, predicting the binding mode of novel ligands. |
| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system, providing a detailed view of the dynamic interactions between the ligand and the protein. | Accounts for protein and ligand flexibility, provides insights into the stability of the protein-ligand complex, allows for the calculation of binding free energies. | Computationally expensive, requires significant computational resources and expertise, results can be sensitive to the chosen force field and simulation parameters. | Detailed analysis of the binding of a specific ligand, assessing the stability of a docked pose, studying the effect of mutations on ligand binding. |
Experimental Protocols
Molecular Docking of Hydroxysildenafil into the PDE-5 Active Site
This protocol outlines the steps for performing molecular docking of Hydroxysildenafil into the active site of PDE-5 using AutoDock Vina, a widely used and validated open-source docking program.
Workflow Diagram:
Caption: Molecular Docking Workflow for Hydroxysildenafil and PDE-5.
Step-by-Step Protocol:
-
Obtain Protein and Ligand Structures:
-
Download the crystal structure of human PDE-5 in complex with a known inhibitor (e.g., Sildenafil) from the Protein Data Bank (PDB ID: 1UDT).
-
Obtain the 3D structure of Hydroxysildenafil. This can be done using a molecule builder like Avogadro or by downloading it from a chemical database like PubChem.
-
-
Prepare the Protein:
-
Using software such as UCSF Chimera or AutoDockTools, remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).
-
Save the prepared protein in the PDBQT format.
-
-
Prepare the Ligand:
-
Load the Hydroxysildenafil structure into AutoDockTools.
-
Assign partial charges and define the rotatable bonds.
-
Save the prepared ligand in the PDBQT format.
-
-
Define the Docking Grid Box:
-
Identify the active site of PDE-5, typically by referring to the position of the co-crystallized ligand in the original PDB file.
-
Define a grid box that encompasses the entire active site with sufficient padding.
-
-
Perform Docking:
-
Use AutoDock Vina to perform the docking calculation, specifying the prepared protein, ligand, and grid box parameters.
-
-
Analyze Results:
-
Examine the output file to identify the predicted binding poses and their corresponding binding affinity scores (in kcal/mol). The pose with the lowest binding affinity is considered the most favorable.
-
Visualize the top-ranked binding pose in a molecular visualization program (e.g., PyMOL, UCSF Chimera) to analyze the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between Hydroxysildenafil and the PDE-5 active site residues.
-
Molecular Dynamics Simulation of the PDE-5-Hydroxysildenafil Complex
This protocol provides a general workflow for performing an MD simulation of the docked PDE-5-Hydroxysildenafil complex using GROMACS, a versatile and widely used MD simulation package.
Workflow Diagram:
Caption: Molecular Dynamics Simulation Workflow for the PDE-5-Hydroxysildenafil Complex.
Step-by-Step Protocol:
-
System Preparation:
-
Start with the top-ranked docked pose of the PDE-5-Hydroxysildenafil complex obtained from the molecular docking step.
-
Choose a suitable force field (e.g., AMBER, CHARMM) for the protein and generate topology files.
-
Generate topology and parameter files for the ligand (Hydroxysildenafil), which may require the use of a tool like antechamber or a parameterization server.
-
Place the complex in a simulation box of appropriate size and shape (e.g., cubic, dodecahedron) and solvate it with a chosen water model (e.g., TIP3P).
-
Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentration.
-
-
Energy Minimization:
-
Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
-
Equilibration:
-
Perform a short simulation under the NVT ensemble (constant number of particles, volume, and temperature) to allow the system to reach the desired temperature.
-
Perform another short simulation under the NPT ensemble (constant number of particles, pressure, and temperature) to allow the system to reach the desired pressure and density.
-
-
Production MD:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to sample the conformational space of the complex adequately.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to assess the stability of the complex by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand.
-
Calculate the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions of the protein.
-
Analyze the formation and breaking of hydrogen bonds between the ligand and the protein over time.
-
(Optional) Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to estimate the binding free energy of the complex.
-
Conclusion and Future Directions
This guide has provided a comprehensive overview and detailed protocols for the in-silico modeling of Hydroxysildenafil, a representative analog of the putative Propoxyphenyl-homohydroxysildenafil, with the PDE-5 enzyme. By combining molecular docking for initial binding mode prediction and molecular dynamics simulations for assessing complex stability and dynamics, researchers can gain valuable insights to guide the rational design of novel and more effective PDE-5 inhibitors.
Future work should focus on the synthesis and in-vitro testing of Propoxyphenyl-homohydroxysildenafil and other designed analogs to validate the in-silico predictions. A continuous feedback loop between computational modeling and experimental validation is crucial for the successful discovery and development of next-generation therapeutics.
References
A Senior Application Scientist's Guide to the Validation of Propoxyphenyl homohydroxysildenafil as a Reference Material
This guide provides an in-depth technical framework for the validation of Propoxyphenyl homohydroxysildenafil as a reference material. It is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the processes and data necessary to qualify a new analytical standard. By synthesizing technical accuracy with field-proven insights, this document will detail the essential characterization, comparative analysis, and experimental protocols required to establish this compound as a reliable reference standard for qualitative and quantitative analyses.
Introduction: The Imperative for Validated Reference Standards in Pharmaceutical Analysis
In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical measurements are paramount. Reference standards serve as the bedrock of these measurements, providing a benchmark against which unknown samples are compared. The United States Pharmacopeia (USP) defines reference standards as highly characterized materials suitable for their intended use. The validation of a new reference material, such as this compound, a known analogue of Sildenafil, is a rigorous process that ensures its identity, purity, and stability. This guide will navigate the multifaceted process of this validation, offering a blueprint for its establishment as a trusted analytical tool.
This compound has been identified as an analogue of Sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor. As with many active pharmaceutical ingredients (APIs), analogues and impurities must be accurately identified and quantified to ensure the safety and efficacy of the final drug product. The availability of a well-characterized reference standard for this compound is therefore crucial for analytical method development, validation, and routine quality control.
Physicochemical Characterization: Establishing the Identity and Purity of this compound
The foundational step in validating a new reference material is its comprehensive physicochemical characterization. This involves a battery of analytical techniques to confirm its chemical structure and determine its purity. While some vendors describe this compound as a "meticulously characterized reference material" supported by a detailed Structure Elucidation Report (SER)[1], this section outlines the necessary experimental evidence.
Structural Elucidation
Unambiguous confirmation of the chemical structure is the cornerstone of reference material validation. A combination of spectroscopic techniques is employed to achieve this.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 139755-87-6 | [2][3][4] |
| Molecular Formula | C₂₄H₃₄N₆O₅S | [2][4][5][6] |
| Molecular Weight | 518.63 g/mol | [2][5][6] |
| Appearance | White to Pale Yellow Solid | [3] |
| Melting Point | 174-176°C | [3] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [3] |
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition and fragmentation pattern of a molecule. A study utilizing a high-resolution Orbitrap mass spectrometer has detailed the fragmentation of this compound[7]. The fragmentation pattern is crucial for confirming the connectivity of the molecule and can be used for identification in complex matrices[7].
-
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol/water with 0.1% formic acid).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Ionization: Employ electrospray ionization (ESI) in positive ion mode.
-
Analysis: Acquire full scan MS and tandem MS (MS/MS) spectra. The MS/MS analysis involves isolating the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.
-
Data Interpretation: Compare the accurate mass of the molecular ion with the theoretical mass calculated from the molecular formula. Analyze the fragmentation pattern to confirm the structural components.
-
-
Hypothetical Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the substance in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra.
-
Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze chemical shifts, coupling constants, and 2D correlations to assign the structure.
-
Purity Assessment
A reference standard must be of the highest possible purity. Purity is typically determined by a combination of chromatographic and other analytical techniques.
HPLC with UV detection is a standard method for assessing the purity of pharmaceutical compounds. A well-developed HPLC method should be able to separate the main component from any potential impurities, including process-related impurities and degradation products[10][11][12][13][14].
-
Experimental Protocol: HPLC-UV Purity Determination
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is commonly used for sildenafil and its analogues (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 230 nm for the sildenafil chromophore)[10].
-
Quantification: Purity is typically determined by area percentage, assuming all impurities have a similar response factor to the main peak. For more accurate quantification, a relative response factor for each impurity should be determined.
-
For a primary reference standard, purity is often assigned using a mass balance approach. This method involves the independent determination of all significant impurities and subtracting their sum from 100%.
Purity (%) = 100% - (% Organic Impurities + % Water Content + % Residual Solvents + % Non-combustible Residue)
Comparative Analysis: Benchmarking Against a Primary Standard
To be truly useful, a new reference material should be compared against an established primary standard, such as Sildenafil Citrate USP. This comparison provides a crucial link to a recognized standard and builds confidence in the new material.
Table 2: Comparative Data of this compound and Sildenafil Citrate USP
| Parameter | This compound | Sildenafil Citrate USP |
| Molecular Formula | C₂₄H₃₄N₆O₅S | C₂₂H₃₀N₆O₄S · C₆H₈O₇ |
| Molecular Weight | 518.63 g/mol | 666.70 g/mol |
| Chromatographic Retention | To be determined relative to Sildenafil | Primary reference peak |
| UV Spectrum (λmax) | Expected to be similar to Sildenafil | ~228 nm, 290 nm |
| Mass Spectrum ([M+H]⁺) | m/z 519.2384 | m/z 475.2115 |
-
Experimental Workflow: Comparative Analysis
Caption: Workflow for the comparative analysis of this compound against a primary standard.
Stability Assessment: Ensuring the Integrity of the Reference Material Over Time
The stability of a reference material is a critical attribute. A comprehensive stability testing program should be established to determine the appropriate storage conditions and re-test date.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical methods. These studies involve subjecting the material to harsh conditions such as acid, base, oxidation, heat, and light[15][16][17].
-
Experimental Protocol: Forced Degradation
-
Acidic Hydrolysis: Treat with 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: Treat with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid material to 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid material to UV light (e.g., 254 nm) and visible light.
-
Analysis: Analyze the stressed samples by HPLC to assess for degradation and the formation of new peaks.
-
Long-Term and Accelerated Stability Studies
Long-term and accelerated stability studies are conducted under controlled storage conditions to evaluate the stability of the reference material over its intended shelf life.
Table 3: Recommended Stability Study Conditions (ICH Q1A(R2))
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Conclusion: Establishing this compound as a Validated Reference Material
The validation of this compound as a reference material is a scientifically rigorous process that requires a multi-faceted analytical approach. Through comprehensive physicochemical characterization, comparative analysis against a primary standard, and thorough stability assessment, the identity, purity, and stability of this sildenafil analogue can be firmly established. The experimental protocols and data presented in this guide provide a robust framework for its qualification. Once validated, this compound can serve as a reliable tool for researchers and quality control analysts in the pharmaceutical industry, contributing to the development of safe and effective medicines.
-
Validation Workflow Summary
Caption: A summary of the workflow for validating a new reference material.
References
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Leong, K. C., et al. (2013). Structural elucidation of a new sildenafil analogue using high-resolution Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 27(12), 1331-1338. [Link]
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Kim, N. S., et al. (2013). Isolation and structural characterisation of a propoxyphenyl-linked thiohomosildenafil analogue found in a herbal product. Food Additives & Contaminants: Part A, 30(10), 1693-1700. [Link]
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PubChem. This compound. [Link]
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ThaiScience. (2018). Analytical Validation of Sildenafil Citrate Inhaler Preparation. [Link]
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Reddy, B. M., et al. (2011). Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. International Journal of Pharmaceutical Sciences and Research, 2(10), 2633-2639. [Link]
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MedCrave. (2016). Forced Degradation Studies. [Link]
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SpectraBase. PROPOXYPHENYL-THIOHYDROXYHOMOSILDENAFIL. [Link]
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PubChem. Propoxyphenyl thiohomosildenafil. [Link]
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Veeprho. This compound. [Link]
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Taiwan Food and Drug Administration. This compound. [Link]
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RSC Publishing. (2021). HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits... [Link]
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Jordan Journal of Pharmaceutical Sciences. (2023). Optimization and Validation of HPLC-UV Method for the Determination of Vardenafil, Sildenafil, and Tadalafil... [Link]
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PubMed. (2008). HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance. [Link]
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PubMed. (2019). Development and validation of an HPLC-UV method for simultaneous determination of sildenafil and tramadol in biological fluids... [Link]
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ResearchGate. (2023). Optimization and Validation of HPLC-UV Method for the Determination of Vardenafil, Sildenafil, and Tadalafil... [Link]
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IRIS. (2014). Characterization of Sildenafil 1 analogues by MS/MS and NMR... [Link]
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PubMed. (2012). Isolation and characterization of propoxyphenyl linked sildenafil and thiosildenafil analogues in health supplements. [Link]
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A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Propoxyphenyl Homohydroxysildenafil Analysis
Abstract: The clandestine inclusion of unapproved pharmaceutical analogues in herbal supplements and so-called "natural" products represents a significant public health threat. Propoxyphenyl homohydroxysildenafil, a designer analogue of sildenafil, is one such compound that requires robust and reproducible analytical detection methods for regulatory enforcement and consumer safety. This guide provides a comprehensive overview of the primary analytical techniques used for its identification and quantification. More critically, it outlines a framework for conducting an inter-laboratory comparison (ILC) to ensure that analytical results are accurate, comparable, and reliable across different testing facilities. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a model for assessing laboratory performance, thereby establishing a benchmark for trustworthiness and scientific integrity in this critical area of drug analysis.
The Analyte: Understanding this compound
This compound is a synthetic chemical compound structurally similar to sildenafil, the active ingredient in Viagra®.[1] Its structure is 5-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,5-d]pyrimidin-7-one, with the molecular formula C24H34N6O5S.[2] Unlike sildenafil, this analogue has not undergone the rigorous safety and efficacy testing required for approved pharmaceuticals. Its presence in consumer products is illegal and poses unknown health risks due to the lack of pharmacological and toxicological data.[1][3] The challenge for analytical laboratories is not only to detect its presence but to do so with a high degree of confidence and consistency, as these findings often form the basis for regulatory action.
A Comparative Analysis of Key Analytical Methodologies
The selection of an analytical method is a critical decision driven by factors such as specificity, sensitivity, cost, and the intended purpose of the analysis (e.g., screening vs. confirmation). The most prevalent techniques for analyzing sildenafil and its analogues are chromatographic methods.[4][5]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV serves as a powerful and cost-effective first-line screening tool.[4] Its principle is based on the separation of components in a mixture via a chromatographic column, followed by the detection of the analyte as it passes through a UV detector, absorbing light at a specific wavelength.
-
Expertise & Causality: The choice of mobile phase and gradient is crucial for achieving chromatographic separation from other analogues and matrix components. A C18 column is commonly used due to its versatility in reversed-phase chromatography.[6] We select a UV detection wavelength around 230 nm or 292 nm, corresponding to the chromophore of the sildenafil-like structure, to maximize the signal-to-noise ratio.[6][7] While excellent for initial screening and quantification in less complex matrices, its reliance on retention time and UV absorbance makes it susceptible to interferences, necessitating confirmation by a more specific technique.[4]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for both confirmatory analysis and ultra-trace quantification of sildenafil analogues.[5][8] It couples the superior separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
-
Expertise & Causality: This method's trustworthiness stems from its specificity. We monitor a specific precursor ion-to-product ion transition (Multiple Reaction Monitoring, MRM), which acts as a unique mass spectrometric fingerprint for the analyte.[9] For this compound, the protonated molecule [M+H]⁺ (m/z 519.2) would be selected as the precursor ion.[2][10] This ion is then fragmented, and specific product ions are monitored. This two-stage mass filtering virtually eliminates false positives that can occur with single-stage detection methods like HPLC-UV. The use of dynamic MRM (dMRM) can further enhance throughput by only monitoring for specific transitions when the compound is expected to elute, allowing for the analysis of a larger number of analytes in a single run.[11]
Gas Chromatography-Mass Spectrometry (GC-MS)
While less common for sildenafil analogues due to their relatively low volatility and thermal stability, GC-MS remains a staple in forensic and illicit drug analysis.[12][13] The technique separates volatile compounds in the gas phase before detection by a mass spectrometer.
-
Expertise & Causality: The primary challenge with compounds like this compound is that they are not readily volatile. Therefore, a chemical derivatization step is often required to make them amenable to GC analysis. This adds complexity and potential for analytical error. However, GC-MS provides excellent chromatographic resolution and generates highly reproducible mass spectra that can be compared against established libraries, making it a viable, albeit more laborious, alternative in some contexts.[13]
Methodology Comparison Summary
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Primary Use | Screening, Quantification | Confirmation, Quantification | Confirmation, Screening |
| Specificity | Moderate | Very High | High |
| Sensitivity (LOD) | ng/mL range[7] | sub-ng/mL to pg/mL range[4] | ng/mL range |
| Throughput | High | High (with dMRM)[11] | Moderate |
| Cost (Instrument) | Low | High | Medium |
| Sample Prep | Simple Extraction/Dilution | Simple Extraction/Dilution | Derivatization often needed |
| Key Advantage | Cost-effective, accessible[4] | Gold-standard specificity[8] | Robust, library matching |
Framework for an Inter-Laboratory Comparison (ILC)
An ILC, or Proficiency Test (PT), is essential for a laboratory to assess its analytical performance against its peers and demonstrate the reliability of its results.[14] This process is a cornerstone of a robust quality assurance system.
ILC Objectives
-
Evaluate the competence of participating laboratories in correctly identifying and quantifying this compound.
-
Assess the comparability and equivalence of different analytical methods used by the participants.
-
Identify analytical challenges, systematic errors, or biases in methodologies.
-
Provide a basis for laboratories to take corrective actions and improve their performance.
ILC Design and Logic
The diagram below illustrates the workflow of a typical inter-laboratory comparison study.
Caption: Workflow of the Inter-Laboratory Comparison (ILC) process.
Performance Evaluation: The Z-Score
The performance of each laboratory is typically evaluated using a z-score, which is calculated as follows:
z = (x - X) / σ
Where:
-
x = the result reported by the participant laboratory.
-
X = the assigned value (the best estimate of the true concentration, often the robust mean of all participant results).
-
σ = the target standard deviation for proficiency assessment.
A common interpretation of z-scores is:
-
|z| ≤ 2.0: Satisfactory performance.
-
2.0 < |z| < 3.0: Questionable performance (warning signal).
-
|z| ≥ 3.0: Unsatisfactory performance (action signal).
Hypothetical ILC Results
| Laboratory ID | Method Used | Reported Value (mg/kg) | Assigned Value (X) | Target SD (σ) | Calculated z-score | Performance |
| Lab-001 | LC-MS/MS | 52.5 | 50.0 | 5.0 | 0.50 | Satisfactory |
| Lab-002 | LC-MS/MS | 48.9 | 50.0 | 5.0 | -0.22 | Satisfactory |
| Lab-003 | HPLC-UV | 59.8 | 50.0 | 5.0 | 1.96 | Satisfactory |
| Lab-004 | LC-MS/MS | 66.1 | 50.0 | 5.0 | 3.22 | Unsatisfactory |
| Lab-005 | HPLC-UV | 39.5 | 50.0 | 5.0 | -2.10 | Questionable |
Detailed Experimental Protocols
The protocols described below represent self-validating systems by incorporating quality control checks and system suitability tests.
General Sample Preparation Workflow
This workflow is applicable for herbal matrices like capsules or powders and is a precursor to instrumental analysis.
Caption: General workflow for sample extraction and preparation.
Protocol: HPLC-UV Analysis
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.[15]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[15]
-
Flow Rate: 1.0 mL/min.[6]
-
Gradient Program:
-
0-1 min: 25% B
-
1-10 min: Linear gradient to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 25% B (re-equilibration)
-
-
Injection Volume: 10 µL.
-
Detection: 230 nm.[6]
-
System Suitability: Inject a standard solution five times; the relative standard deviation (RSD) of the peak area should be <2.0%.
-
Quantification: Use an external calibration curve prepared from a certified reference standard.
Protocol: LC-MS/MS Analysis
-
Instrumentation: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.[16]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[16]
-
Flow Rate: 0.4 mL/min.[16]
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-9 min: Hold at 95% B
-
9.1-12 min: Return to 5% B (re-equilibration)
-
-
Injection Volume: 5 µL.[16]
-
MS Parameters (Positive ESI Mode):
-
Analyte: this compound
-
Precursor Ion (Q1): m/z 519.2
-
Product Ions (Q3): Monitor at least two transitions (e.g., m/z 100.1, m/z 403.2 - hypothetical, requires experimental determination).
-
Internal Standard: Sildenafil-d8
-
Precursor Ion (Q1): m/z 483.3
-
Product Ion (Q3): m/z 283.2 (hypothetical)
-
-
System Suitability: Monitor signal intensity and retention time stability.
-
Quantification: Use an internal calibration curve by plotting the peak area ratio of the analyte to the internal standard against concentration.
Conclusion
The analysis of this compound presents a significant analytical challenge due to its illicit nature and the complexity of matrices in which it is found. While HPLC-UV provides a reliable screening method, LC-MS/MS remains the definitive technique for confirmation and accurate quantification, offering unparalleled specificity and sensitivity.[4] The integrity of analytical data across the scientific community, however, can only be assured through regular participation in well-designed inter-laboratory comparisons. By adopting standardized validation practices and engaging in proficiency testing, laboratories can demonstrate their competence, ensure their results are defensible, and contribute effectively to the global effort of protecting public health from the dangers of counterfeit and adulterated products.[12][14]
References
- Development of a screening method for the detection of analogues of sildenafil and vardenafil by the use of liquid chromatograph coupled with triple quadrupole linear ion trap mass spectrometer. Analytical Methods.
- A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. Taylor & Francis Online.
- A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. PubMed.
- Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. United Nations Office on Drugs and Crime.
- A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. Yesil Science.
- A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. ResearchGate.
- A literature review of analytical methods used for identification and determination of counterfeit drugs. DergiPark.
- Counterfeit Drug Analysis. Intertek.
- Chromatogram profiles of a tested capsule containing propoxyphenyl hydroxyhomosildenafil (A) compared to the reference standard of propoxyphenyl hydroxyhomosildenafil (B). ResearchGate.
- Isolation and structural characterisation of a propoxyphenyl-linked thiohomosildenafil analogue found in a herbal product. PubMed.
- Data on the optimisation and validation of a liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to establish the. OPUS at UTS.
- Screening sexual performance enhancing compounds and their analogues in counterfeit and illicit erectile dysfunction drugs by high-performance liquid chromatography and liquid chromatography-tandem mass spectrometry. PubMed.
- Analogues of erectile dysfunction drugs: an under-recognised threat. Hong Kong Medical Journal.
- Comprehensive LC/MS Analysis of Opiates, Opioids, Benzodiazepines, Amphetamines, Illicits, and Metabolites in Urine. Agilent.
- Detection of sildenafil analogues in herbal products for erectile dysfunction. PubMed.
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- This compound (C24H34N6O5S). PubChem.
- HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits dapoxetine, paroxetine, citalopram, tramadol, and yohimbine in aphrodisiac products. PubMed.
- Optimization and Validation of HPLC-UV Method for the Determination of Vardenafil, Sildenafil, and Tadalafil in Honey-Mixed Herbal Sachets Using a Design of Experiment. ResearchGate.
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A Comparative Analysis of the Side-Effect Profiles of Sildenafil and its Unapproved Analog, Homosildenafil
Editor's Note: This guide was initially requested to compare Sildenafil with "Propoxyphenyl homohydroxysildenafil." The latter is a non-standard chemical name for a compound with no publicly available clinical or toxicological data. To provide a scientifically meaningful and valuable comparison for our audience of researchers and drug development professionals, we have substituted it with Homosildenafil . Homosildenafil is a well-documented, though unapproved, analog of Sildenafil that is frequently identified as an adulterant in unregulated "male enhancement" supplements. This substitution allows for a relevant discussion on the differences in safety profiles between a rigorously tested pharmaceutical agent and a clandestine analog.
Introduction
Sildenafil, the active pharmaceutical ingredient in Viagra®, represents a cornerstone in the treatment of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH). Its development was predicated on a comprehensive, multi-phase clinical trial program that meticulously characterized its efficacy and, critically, its safety profile.[1][2] In stark contrast, the landscape of dietary supplements is frequently contaminated with unapproved structural analogs of Sildenafil, such as Homosildenafil (also known as methyl-sildenafil).[3] These compounds, while mimicking the mechanism of the parent drug, have not undergone the rigorous safety and efficacy testing required for approved pharmaceuticals.[4] This guide provides an in-depth comparison of the known side-effect profile of Sildenafil, supported by extensive clinical data, with the inferred and documented risks associated with Homosildenafil.
Part 1: Mechanistic Basis of Side Effects: PDE5 Inhibition and Isozyme Selectivity
The therapeutic and adverse effects of both Sildenafil and its analogs are rooted in their inhibition of phosphodiesterase type 5 (PDE5). PDE5 is the primary enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and the pulmonary vasculature.[4][5] By inhibiting PDE5, these compounds enhance the nitric oxide (NO)/cGMP signaling pathway, leading to smooth muscle relaxation, vasodilation, and, in the case of ED, penile erection.[5][6]
However, the human body contains at least 11 families of phosphodiesterase isozymes, which are distributed differently throughout various tissues. The clinical side-effect profile of a PDE5 inhibitor is therefore critically dependent on its selectivity —its potency for inhibiting PDE5 relative to other PDE isozymes.
Caption: The Nitric Oxide/cGMP pathway and the inhibitory action of Sildenafil/Homosildenafil on PDE5.
Sildenafil Selectivity: Sildenafil is highly potent against PDE5 but exhibits cross-reactivity with other PDE isozymes, most notably PDE6, which is found in the retina. Sildenafil is approximately 10 times more selective for PDE5 than for PDE6.[7] This inhibition of PDE6 is the pharmacological basis for the visual side effects, such as cyanopsia (blue-tinted vision) and photophobia, reported in clinical trials.[4] Its selectivity for PDE5 is over 1,000-fold greater than for PDE11, an isozyme found in skeletal muscle, testis, and other tissues.[8]
Homosildenafil Selectivity: Data on Homosildenafil is limited as it has not been subjected to formal drug development. However, available research indicates it is also a PDE5 inhibitor, with one study reporting an IC50 (the concentration required for 50% inhibition) of 8.9 nM.[9] Another report suggests it has approximately 35% of the PDE5 inhibitory activity of Sildenafil, with a similar selectivity profile.[3] This implies that Homosildenafil likely carries a similar, if not identical, risk of mechanism-based side effects, including visual and cardiovascular events. The primary danger lies in the unknown: without rigorous testing, the precise selectivity profile and the potential for off-target effects remain uncharacterized.
Part 2: Comparative Side-Effect Profile
The following table summarizes the known side effects of Sildenafil, derived from extensive clinical trials and post-marketing surveillance, and compares them to the expected profile of Homosildenafil.
| Side Effect Category | Sildenafil (Viagra®)[4][10][11][12][13] | Homosildenafil |
| Data Source | Double-blind, placebo-controlled clinical trials; post-marketing surveillance. | Inferred from structural analogy; case reports from adulterated products. |
| Common ( >1 in 100 people) | Headache: (up to 25%)Flushing: (up to 30%)Dyspepsia (Indigestion): (up to 10%)Nasal Congestion: (up to 18%)Abnormal Vision: (Blurred vision, cyanopsia) | Expected to be similar to Sildenafil. May be more or less frequent depending on potency and dose. |
| Less Common | Dizziness, muscle aches, back pain, skin rash, nausea. | Expected to be similar to Sildenafil. |
| Serious (Rare, <1 in 1,000 people) | Priapism: (Prolonged, painful erection >4 hours)Non-arteritic anterior ischemic optic neuropathy (NAION): (Sudden vision loss)Sudden hearing loss Cardiovascular Events: (MI, stroke, arrhythmias - primarily in patients with pre-existing risk factors) | High Risk. The potential for these events is assumed to be similar or greater than Sildenafil. The lack of medical oversight and uncontrolled dosing significantly increases risk. |
| Drug Interactions | Nitrates (e.g., nitroglycerin): Contraindicated. Can cause severe, life-threatening hypotension.Alpha-blockers: Caution advised due to risk of hypotension.CYP3A4 Inhibitors: Can increase Sildenafil plasma levels. | Extreme Danger. Users are unaware of the presence of Homosildenafil and cannot be warned against lethal interactions with nitrates or other medications. |
Part 3: Experimental Protocols for Side-Effect Evaluation
The robust safety profile of Sildenafil was established through standardized preclinical and clinical protocols. These methodologies provide a self-validating system to detect potential adverse effects—a process entirely bypassed by illicit analogs like Homosildenafil.
Experimental Protocol 1: Preclinical Cardiovascular Safety Pharmacology
This protocol is designed to identify potential adverse hemodynamic effects before first-in-human studies, in accordance with ICH S7A guidelines.[14]
Objective: To assess the effects of a test article (e.g., Sildenafil) on blood pressure, heart rate, and cardiac contractility in an anesthetized large animal model.
Methodology:
-
Animal Model: Anesthetized beagle dog, instrumented for cardiovascular monitoring. This model is chosen for its cardiovascular physiology, which is reasonably predictive of human responses.
-
Instrumentation:
-
A solid-state pressure transducer is placed in the left ventricle to measure left ventricular pressure (LVP) and its first derivative (dP/dt), an index of contractility.
-
A fluid-filled catheter is placed in the femoral artery to measure systemic arterial blood pressure.
-
ECG leads are placed to monitor heart rate and rhythm.
-
-
Procedure:
-
After a stabilization period to establish baseline readings, the vehicle (control) is administered intravenously.
-
The test article (Sildenafil) is administered in escalating doses (e.g., 0.1, 0.3, and 1.0 mg/kg) intravenously.
-
Cardiovascular parameters are recorded continuously for a set period after each dose.
-
A positive control (e.g., a known vasodilator) may be used to validate the sensitivity of the model.
-
-
Data Analysis: Changes from baseline for each parameter are calculated and statistically analyzed to determine dose-dependent effects.
Causality and Validation: This protocol establishes a direct causal link between drug administration and any observed hemodynamic changes in a controlled environment. The dose-escalation design helps identify the threshold for adverse effects, informing safe starting doses for clinical trials.[15][16]
Caption: Workflow for a preclinical cardiovascular safety assessment study.
Experimental Protocol 2: Clinical Trial Adverse Event (AE) Monitoring and Reporting
This protocol describes the systematic process for capturing, assessing, and reporting adverse events in human trials, adhering to ICH E6 and E2A guidelines.[17][18]
Objective: To ensure the safety of trial participants and to comprehensively document the safety profile of an investigational new drug.
Methodology:
-
AE Identification: At each study visit, clinical site staff systematically question participants using non-leading queries (e.g., "Have you felt any different since your last visit?") and perform clinical assessments to identify any unfavorable sign, symptom, or disease.
-
Documentation: All AEs are recorded in the participant's source documents and on the electronic Case Report Form (eCRF).
-
AE Classification: The investigator must classify each AE based on three pillars:
-
Severity: Graded typically as Mild, Moderate, or Severe.[18]
-
Causality: Assessed for its relationship to the study drug (e.g., Not Related, Unlikely, Possible, Probable, Definitely Related).
-
Expectedness: Determined by whether the AE is consistent with the known information about the drug in the Investigator's Brochure.
-
-
Serious Adverse Event (SAE) Reporting: An AE is classified as "Serious" if it results in death, is life-threatening, requires hospitalization, results in disability, or is a significant medical event. All SAEs must be reported by the investigator to the study sponsor immediately (typically within 24 hours).[18][19]
-
Regulatory Reporting: The sponsor is legally required to report suspected unexpected serious adverse reactions (SUSARs) to regulatory authorities (like the FDA and EMA) on an expedited basis.[17][20]
Trustworthiness: This self-validating system ensures that any potential safety signal is captured and evaluated in a consistent, unbiased, and timely manner, forming the legal and ethical foundation of drug safety assessment.
Conclusion
The comparison between Sildenafil and Homosildenafil offers a stark illustration of the importance of rigorous, regulated drug development. Sildenafil's side-effect profile is well-characterized, allowing physicians and patients to make informed risk-benefit decisions. Its common adverse effects are generally mild and related to its vasodilatory mechanism.[10][11] In contrast, Homosildenafil exists in a void of scientific scrutiny. While its side effects are presumed to mirror those of Sildenafil, the lack of controlled studies means its full toxicological potential, the impact of unknown impurities, and its precise interaction profile are dangerously undefined. The presence of such analogs in unregulated supplements poses a significant threat to public health, particularly for individuals with underlying cardiovascular conditions or those taking contraindicated medications like nitrates.
For researchers and drug development professionals, this comparison underscores the indispensable value of systematic safety pharmacology and meticulous clinical trial conduct in distinguishing a therapeutic agent from a potential poison.
References
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Sildenafil - Wikipedia. Wikipedia. [Link]
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A tutorial for model‐based evaluation and translation of cardiovascular safety in preclinical trials - PMC. PubMed Central. [Link]
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What is the mechanism of action of Sildenafil (sildenafil) in males with erectile dysfunction? GoodRx. [Link]
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Safety of sildenafil citrate: review of 67 double-blind placebo-controlled trials and the postmarketing safety database. Taylor & Francis Online. [Link]
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What is the mechanism of action of Sildenafil (sildenafil) in males with erectile dysfunction? GoodRx. [Link]
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The pharmacology of sildenafil, a novel and selective inhibitor of phosphodiesterase (PDE) type 5 - PubMed. PubMed. [Link]
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Side-effect profile of sildenafil citrate (Viagra) in clinical practice - PubMed. PubMed. [Link]
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Adverse Event Reporting in Clinical Trials. CCRPS. [Link]
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Clinical update on sildenafil citrate - PMC. National Institutes of Health (NIH). [Link]
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The ultimate guide to non-animal cardiovascular safety pharmacology. REPROCELL. [Link]
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Phosphodiesterase type 5 inhibitor differentiation based on selectivity, pharmacokinetic, and efficacy profiles - PMC. National Institutes of Health (NIH). [Link]
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In Vitro Safety Pharmacology Study on Cardiovascular System. Creative Biolabs. [Link]
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Side-effect profile of sildenafil citrate (Viagra) in clinical practice. ResearchGate. [Link]
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Managing Adverse Events and Effects during Clinical Trials. MDDI Online. [Link]
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Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors. Oxford Academic. [Link]
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NIA Adverse Event and Serious Adverse Event Guidelines. National Institute on Aging (NIA), NIH. [Link]
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CLINICAL TRIALS ADVERSE EVENTS MANAGEMENT STANDARD OPERATING PROCEDURE (SOP). Research & Knowledge Centre. [Link]
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Reporting safety information on clinical trials. European Medicines Agency (EMA). [Link]
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Homosildenafil | C23H32N6O4S | CID 135565273 - PubChem. National Institutes of Health (NIH). [Link]
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High biochemical selectivity of tadalafil, sildenafil and vardenafil for human phosphodiesterase 5A1 (PDE5) over PDE11A4 suggests the absence of PDE11A4 cross-reaction in patients - PubMed. PubMed. [Link]
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Sildenafil (oral route) - Side effects & dosage. Mayo Clinic. [Link]
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Sildenafil Side Effects: Common, Severe, Long Term. Drugs.com. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Propoxyphenyl Homohydroxysildenafil in a Laboratory Setting
This guide provides essential procedures for the safe and compliant disposal of propoxyphenyl homohydroxysildenafil, a sildenafil analogue used in research and development.[1][2][3][4] Adherence to these protocols is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes best practices from authoritative sources on pharmaceutical and chemical waste management, applying them to the known characteristics of sildenafil and its analogues.
The foundational principle of laboratory waste management is that the disposal plan should be established before any experimental work begins.[5] This ensures that all generated waste, whether hazardous or non-hazardous, is handled in a manner that mitigates risk and complies with institutional and federal regulations.
Hazard Assessment and Waste Characterization
Key Considerations:
-
Biological Activity: As a PDE5 inhibitor analogue, it can have physiological effects and should not be released into the environment.
-
Chemical Structure: The presence of various functional groups may confer chemical reactivity that necessitates careful segregation from other waste streams.
-
Regulatory Framework: The U.S. Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA) provide the legal framework for hazardous waste management, including pharmaceutical waste.[9][10]
| Property | Information | Source |
| Chemical Name | 5-[5-[4-(2-Hydroxyethyl)piperazinylsulfonyl]-2-propoxyphenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | [1][11] |
| CAS Number | 139755-87-6 | [1][2][11] |
| Molecular Formula | C24H34N6O5S | [1][11] |
| Molecular Weight | 518.63 g/mol | [1][11] |
| Parent Drug | Sildenafil | [1] |
Immediate Safety and Handling for Disposal
Proper personal protective equipment (PPE) is mandatory when handling this compound for disposal. This includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
All handling of the solid compound or its solutions for disposal purposes should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the compliant disposal of this compound from a research laboratory.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe and compliant chemical waste disposal.[5] Different categories of waste must not be mixed.
-
Solid Waste: Collect pure this compound, contaminated lab materials (e.g., weighing paper, gloves, pipette tips), and any solid reaction byproducts in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste:
-
Halogenated and Non-Halogenated Solvents: Do not mix these solvent wastes.[5] Collect solutions of this compound in separate, compatible, and clearly labeled hazardous waste containers.
-
Aqueous Solutions: Collect aqueous solutions containing the compound in a dedicated hazardous aqueous waste container. Do not mix with organic solvents.[12]
-
-
Sharps: Needles, syringes, or other contaminated sharps must be placed in a designated sharps container.
Step 2: Waste Container Management
-
Container Selection: Use containers that are compatible with the chemical waste being collected.[5] For instance, use glass bottles for organic solvents and high-density polyethylene (HDPE) for many aqueous solutions.
-
Labeling: All waste containers must be accurately labeled. The National Institutes of Health (NIH) and other regulatory bodies require specific information on waste tags.[12][13][14]
-
Use a "Hazardous Waste" label.
-
Clearly write the full chemical name: "this compound." Avoid using abbreviations or acronyms.[14]
-
List all constituents of the waste, including solvents and their approximate concentrations.
-
Indicate the start date of waste accumulation.
-
-
Container Handling: Keep waste containers securely closed except when adding waste.[12][13] Store containers in a designated satellite accumulation area within the laboratory, away from ignition sources.[13] Do not store waste containers in public areas like hallways.[12][13][14]
Step 3: Disposal of "Empty" Containers
Containers that once held this compound are not considered empty until they have been properly decontaminated. According to RCRA, a container is "empty" if all wastes have been removed that can be removed by pouring, pumping, or aspirating, and no more than one inch of residue remains, or no more than 3% by weight of the total capacity of the container remains. For acutely hazardous waste, the container must be triple-rinsed. While this compound is not currently listed as acutely hazardous, it is good practice to rinse the container three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5]
Step 4: Request for Waste Pickup
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[15] Do not attempt to transport the waste yourself. EHS professionals are trained to handle and transport hazardous materials according to Department of Transportation (DOT) regulations.
Prohibited Disposal Methods
Under no circumstances should this compound or its solutions be disposed of via the sanitary sewer (i.e., down the sink).[16] The EPA has explicitly banned healthcare facilities from flushing hazardous waste pharmaceuticals down the sink or toilet to prevent contamination of waterways.[17][18] Additionally, do not dispose of this chemical in the regular trash or in medical pathological waste boxes.[16]
Disposal Decision Workflow
Caption: Decision workflow for proper segregation and disposal of this compound waste.
Chemical Deactivation Approaches (For Informational Purposes)
While on-site chemical treatment of waste is generally discouraged in a laboratory setting without specific institutional approval and protocols, it is valuable to be aware of potential deactivation methods for pharmaceuticals.[16] Research has explored the use of agents like activated carbon to adsorb and deactivate APIs, rendering them inert.[19][20] Some commercial products utilize activated carbon in a pouch system to deactivate medications before disposal in household trash.[20][21] Another approach involves chemical degradation through oxidation.[22]
These methods are generally intended for specific waste streams and require validation. For laboratory-generated waste of this compound, the primary and recommended disposal method is through your institution's hazardous waste program.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By following these established procedures, researchers can ensure they are handling this pharmaceutical analogue responsibly and in accordance with federal and institutional guidelines. The core principles of waste characterization, segregation, proper containment, and reliance on professional disposal services are paramount. Always consult your institution's EHS department for specific guidance and requirements.
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Navigating the Handling of Propoxyphenyl homohydroxysildenafil: A Guide to Personal Protective Equipment and Safety Protocols
For Immediate Implementation by Laboratory Personnel
Hazard Assessment: An Analog-Based Approach
Given the absence of a specific Safety Data Sheet (SDS) for Propoxyphenyl homohydroxysildenafil, this guide extrapolates potential hazards from the comprehensive safety data available for Sildenafil Citrate.[4][5][6] Active pharmaceutical ingredients, by their nature, are designed to have a biological effect and should be handled with care.[7]
Primary Hazards of Sildenafil Citrate (and by extension, this compound):
-
Irritation: Causes serious eye irritation and may cause skin and respiratory irritation.[2][5][6]
-
Physiological Effects: As a PDE5 inhibitor, systemic absorption could lead to vasodilatory effects, including changes in blood pressure, headaches, dizziness, and visual disturbances.[4][8] These effects are of particular concern for individuals with underlying cardiovascular conditions.[3]
-
Dust Explosion: As with many fine organic powders, there is a potential for dust explosion if handled in large quantities.[4]
Due to these potential hazards, this compound should be treated as a potent compound, and handling procedures must be designed to minimize any risk of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.[9]
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection against tears and contamination.[10][11] |
| Eye/Face Protection | Safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particles entering the eyes, which are a primary route of irritation.[4][10] |
| Respiratory Protection | NIOSH-approved N95 respirator or higher. | Essential for weighing and handling procedures that may generate dust, to prevent inhalation of the potent powder.[10] |
| Protective Clothing | Disposable lab coat with long sleeves and elastic cuffs. | Prevents contamination of personal clothing and skin.[10] |
| Footwear | Closed-toe shoes. | Standard laboratory practice to protect against spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.
Preparation and Weighing
-
Designated Area: All handling of solid this compound must be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to contain any airborne particles.[12]
-
Pre-weighing Checks: Before starting, ensure the work area is clean and uncluttered. Assemble all necessary equipment, including weighing paper, spatulas, and waste containers.
-
Donning PPE: Put on all required PPE as specified in the table above before approaching the designated handling area.
-
Weighing Procedure:
-
Carefully open the container with the compound.
-
Use a clean spatula to transfer the desired amount of powder onto a tared weighing paper.
-
Avoid any rapid movements that could create dust.
-
Once the desired amount is weighed, securely close the primary container.
-
-
Dissolution: If the protocol requires dissolving the compound, do so within the ventilated enclosure. Add the solvent to the vessel containing the weighed powder.
The following diagram illustrates the recommended workflow for handling solid this compound.
Decontamination
-
Wipe down all surfaces and equipment used with a suitable laboratory detergent, followed by 70% ethanol.
-
All cleaning materials should be disposed of as hazardous waste.
Emergency Response Plan
Immediate and appropriate action is crucial in the event of an exposure or spill.
Personal Exposure
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops.[13]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][13]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Spill Response
-
Minor Spill (contained within the ventilated enclosure):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or chemical absorbent pads).[14]
-
Carefully scoop the material into a designated hazardous waste container.
-
Decontaminate the area as described above.
-
-
Major Spill (outside of the ventilated enclosure):
The following decision tree outlines the appropriate emergency response.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.[10][15]
-
Solid Waste: This includes contaminated gloves, weighing papers, absorbent materials from spills, and disposable lab coats. Place all solid waste in a clearly labeled, sealed hazardous waste container.[16]
-
Liquid Waste: Any solutions containing the compound, as well as the rinsate from cleaning glassware, should be collected in a designated, sealed hazardous waste container for liquids. Do not dispose of down the drain.[15]
-
Container Disposal: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[10]
Consult your institution's EHS department for specific guidelines on the collection and disposal of hazardous pharmaceutical waste.[15]
Conclusion: A Culture of Safety
Handling potent compounds like this compound demands a proactive and meticulous approach to safety. By understanding the potential hazards based on analogous compounds and rigorously adhering to the PPE, operational, and emergency protocols outlined in this guide, researchers can protect themselves and their colleagues while advancing critical scientific work. This document should be considered a living guide, to be updated as more specific information about this compound becomes available.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
